molecular formula C12H19NO2 B3238123 Methyl 4-aminoadamantane-1-carboxylate CAS No. 1401333-06-9

Methyl 4-aminoadamantane-1-carboxylate

Cat. No.: B3238123
CAS No.: 1401333-06-9
M. Wt: 209.28 g/mol
InChI Key: IXBLQWDWMIYKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aminoadamantane-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-aminoadamantane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-aminoadamantane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-aminoadamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLQWDWMIYKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-aminoadamantane-1-carboxylate: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-aminoadamantane-1-carboxylate is a highly specialized, rigid tricyclic scaffold utilized extensively in advanced medicinal chemistry. Featuring orthogonal functionalization at the C1 bridgehead and C4 secondary positions, it serves as a privileged building block for synthesizing central nervous system (CNS) therapeutics, metabolic enzyme inhibitors, and targeted oncology drugs. This whitepaper details its physicochemical properties, synthetic causality, and pharmacological utility.

Chemical Identity and Physicochemical Properties

The adamantane core is a stress-free, highly symmetrical cage-like structure consisting of fused cyclohexane rings in stable chair conformations, as detailed by [1]. The addition of a methyl carboxylate at the C1 bridgehead and an amino group at the C4 secondary carbon creates a highly versatile intermediate. The compound exists as cis and trans stereoisomers, with the trans-isomer (frequently isolated as a hydrochloride salt) being particularly valuable for stereospecific drug-target interactions[2].

Table 1: Quantitative Chemical Properties

PropertyValue
Chemical Name Methyl 4-aminoadamantane-1-carboxylate
CAS Number (Free Base) 865980-54-7
CAS Number (HCl Salt) 1003872-58-9[2]
Molecular Formula C₁₂H₁₉NO₂ (Free Base)[3]
Molecular Weight 209.28 g/mol (Free Base) / 245.75 g/mol (HCl Salt)[2]
Physical Form White powder (HCl salt) or viscous oil (Free base)[2]
Purity Standards ≥ 98.0% (Analytical Grade)[2]
Storage Conditions Refrigerated / Inert atmosphere[4]

Structural Biology & Pharmacophore Rationale

The adamantane framework is celebrated in pharmacology for its unique spatial geometry and lipophilicity.

  • Lipophilic Vectoring: The tricyclic cage significantly enhances the LogP of parent molecules, which is a critical factor for facilitating blood-brain barrier (BBB) penetration in neuroprotective agents[1].

  • Metabolic Stability: The bulky, rigid nature of the adamantane core sterically hinders cytochrome P450 enzymes. This structural blockade reduces the rate of oxidative metabolism, thereby prolonging the drug's pharmacokinetic half-life[1].

  • Orthogonal Reactivity: The C1 methyl ester acts as a protected vector that can be selectively hydrolyzed for downstream amide coupling, while the C4 amine is primed for immediate functionalization (e.g., reacting with sulfonyl chlorides to form sulfonamides)[5].

Synthetic Methodology and Self-Validating Protocols

The synthesis of methyl 4-aminoadamantane-1-carboxylate requires precise control over oxidation and amination states. Because direct, selective functionalization of unactivated adamantane is challenging, synthesis typically proceeds via a 4-hydroxyadamantane-1-carboxylic acid precursor[6].

Causality in Workflow Design: A critical mechanistic choice in this pathway is esterifying the carboxylic acid prior to reductive amination. If amination is attempted on the free acid, zwitterion formation (between the C1 carboxylate and C4 amine) drastically reduces the intermediate's solubility in organic solvents and complicates chromatographic purification. Esterification masks the acidic proton, ensuring a clean, high-yielding amination[7].

Workflow N1 4-Hydroxyadamantane-1-carboxylic acid N2 4-Oxoadamantane-1-carboxylic acid (Intermediate) N1->N2 Jones Reagent (CrO3, H2SO4) 0-5 °C N3 Methyl 4-oxoadamantane-1-carboxylate (Esterification) N2->N3 MeOH, H+ Reflux N4 Methyl 4-aminoadamantane-1-carboxylate (Target Product) N3->N4 NH4OAc, NaBH3CN Reductive Amination

Step-by-step synthetic workflow for Methyl 4-aminoadamantane-1-carboxylate.

Detailed Experimental Protocol

Step 1: Oxidation to 4-Oxoadamantane-1-carboxylic acid

  • Preparation: Dissolve 4-hydroxyadamantane-1-carboxylic acid (1.0 eq) in acetone and cool to 0 °C[6].

  • Reaction: Slowly add freshly prepared Jones reagent (CrO₃ in aqueous H₂SO₄) dropwise. Causality: Strict temperature control (0-5 °C) is critical to prevent over-oxidation or oxidative cleavage of the adamantane cage[6].

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction acts as a self-indicating system; it is complete when the orange/red Cr(VI) color fully transitions to green Cr(III) salts, visually confirming the total consumption of the alcohol[6].

Step 2: Esterification

  • Preparation: Suspend the isolated 4-oxoadamantane-1-carboxylic acid in anhydrous methanol.

  • Reaction: Add a catalytic amount of thionyl chloride (SOCl₂) or concentrated HCl. Reflux the mixture for 4-6 hours.

  • Self-Validation: Evaporate the solvent and analyze via FT-IR. The protocol is validated by the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of a sharp, distinct ester C=O stretch (~1735 cm⁻¹).

Step 3: Reductive Amination

  • Preparation: Dissolve methyl 4-oxoadamantane-1-carboxylate in anhydrous methanol. Add ammonium acetate (NH₄OAc, 10 eq) and stir for 30 minutes to form the imine intermediate.

  • Reaction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in controlled portions. Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is stable in the slightly acidic conditions required for imine formation and selectively reduces the imine without inadvertently reducing the C1 methyl ester.

  • Self-Validation: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography. Final validation is achieved via ¹H-NMR, which must confirm the presence of the C1 methoxy singlet (~3.6 ppm) and the C4 methine proton adjacent to the newly formed amine[7][8].

Applications in Drug Discovery

Methyl 4-aminoadamantane-1-carboxylate is a cornerstone in the development of targeted therapeutics, supported by extensive literature from the [5].

  • 11β-HSD1 Inhibitors (Metabolic Syndrome): 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of inactive cortisone to active cortisol. Overexpression of this enzyme leads to localized cortisol excess, driving obesity and insulin resistance. When the 4-aminoadamantane scaffold is coupled with sulfonamides, it creates highly potent inhibitors. The bulky adamantane cage perfectly occupies the highly lipophilic catalytic pocket of 11β-HSD1, competitively blocking cortisone binding and mitigating metabolic syndrome[5].

  • Neuroprotective Agents: Drawing structural parallels to established drugs like amantadine and memantine, derivatives of the 4-aminoadamantane scaffold are utilized to modulate NMDA receptors, preventing glutamate-induced excitotoxicity in neurodegenerative diseases[1].

Pathway Cortisone Inactive Cortisone HSD 11β-HSD1 Enzyme Cortisone->HSD Binds Active Site Cortisol Active Cortisol (Metabolic Syndrome) HSD->Cortisol NADPH-dependent Reduction Inhibitor Adamantane Inhibitor (Scaffold Derivative) Inhibitor->HSD Competitive Blockade

Mechanism of action for adamantane-derived 11β-HSD1 inhibitors.

References

  • Kim, Y. H., et al. "Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors". MedChemComm, Royal Society of Chemistry (2015).[Link]

  • Home Sunshine Pharma. "Trans-4-Aminoadamantane-1-Carboxylic Acid Methyl Ester Hydrochloride". HSP Pharma. [Link]

Sources

Methyl 4-aminoadamantane-1-carboxylate CAS number and synonyms

[1]

Executive Summary

Methyl 4-aminoadamantane-1-carboxylate is a bifunctional adamantane derivative widely utilized in medicinal chemistry as a rigid, lipophilic scaffold. Characterized by an adamantane cage substituted at the bridgehead (C1) and a bridge methylene (C4) position, it serves as a critical building block for peptidomimetics, antiviral agents, and DPP-4 inhibitors. This guide provides an in-depth analysis of its physicochemical properties, synthesis pathways, and stereochemical considerations.

Chemical Identification & Properties

Nomenclature and Registry
Parameter Details
Primary CAS Number 865980-54-7 (Free Base / Unspecified Stereochemistry)
Related CAS 1003872-58-9 (Trans-isomer Hydrochloride Salt)
IUPAC Name Methyl 4-aminoadamantane-1-carboxylate
Common Synonyms 4-Amino-1-adamantanecarboxylic acid methyl ester; Methyl 4-amino-tricyclo[3.3.1.1^{3,7}]decane-1-carboxylate
SMILES COC(=O)C12CC3CC(CC(N)(C3)C1)C2
InChI Key IXBLQWDWMIYKKE-UHFFFAOYSA-N
Physicochemical Data[3][4][5]
  • Molecular Formula: C₁₂H₁₉NO₂

  • Molecular Weight: 209.29 g/mol

  • Appearance: Colorless to pale yellow viscous oil (Free base); White crystalline solid (HCl salt).

  • Solubility:

    • Free Base: Soluble in dichloromethane (DCM), methanol, ethyl acetate.

    • HCl Salt: Soluble in water, methanol, DMSO.

  • Acidity/Basicity: The amino group is basic (approx. pKa ~10 for the conjugate acid), while the ester is neutral but susceptible to hydrolysis.

Stereochemical Analysis: The 1,4-Adamantane Isomerism

Unlike 1,3-disubstituted adamantanes which possess a plane of symmetry that may render them achiral (depending on substitution), 1,4-disubstituted adamantanes exhibit geometric isomerism due to the spatial relationship between the bridgehead substituent (C1) and the bridge substituent (C4).

  • Cis (Z) Isomer: The amino group at C4 and the carboxylate at C1 are on the "same side" of the twisted chair cyclohexane rings comprising the cage.

  • Trans (E) Isomer: The amino group and carboxylate are on opposite faces.

Note on Separation: Synthetic routes typically yield a mixture of diastereomers (cis/trans ratio often ~1:1 or favored by thermodynamic control). Separation requires column chromatography or fractional crystallization of the hydrochloride salts.

Synthetic Methodology

The synthesis of Methyl 4-aminoadamantane-1-carboxylate generally proceeds via the modification of 4-oxoadamantane-1-carboxylic acid . This route ensures the correct placement of functionalities on the adamantane cage.

Core Synthesis Pathway

The most robust protocol involves esterification followed by reductive amination.

Step 1: Esterification Reaction of 4-oxoadamantane-1-carboxylic acid with methanol and thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) yields the intermediate Methyl 4-oxoadamantane-1-carboxylate .

Step 2: Reductive Amination The ketone intermediate undergoes reductive amination using ammonium acetate (NH₄OAc) and a reducing agent like Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB). This step introduces the amino group at the C4 position.

Experimental Workflow Diagram

SynthesisPathStart4-Oxoadamantane-1-carboxylic Acid(Starting Material)InterMethyl 4-oxoadamantane-1-carboxylate(Ketone Ester)Start->InterMeOH, SOCl2Reflux, 2hProductMethyl 4-aminoadamantane-1-carboxylate(Mixture of Isomers)Inter->ProductNH4OAc, NaBH3CNMeOH, RT, 16hTransTrans-Isomer(Crystalline Solid)Product->TransFlash Chrom.or HCl Salt CrystallizationCisCis-Isomer(Oil/Solid)Product->CisFlash Chrom.

Caption: Two-step synthesis of Methyl 4-aminoadamantane-1-carboxylate via reductive amination.

Detailed Protocol (General Procedure)
  • Esterification: Dissolve 4-oxoadamantane-1-carboxylic acid (1.0 eq) in dry methanol. Cool to 0°C. Add SOCl₂ (1.5 eq) dropwise. Reflux for 3 hours. Concentrate in vacuo to obtain the methyl ester.

  • Reductive Amination: Dissolve the keto-ester (1.0 eq) in methanol. Add Ammonium Acetate (10 eq) and stir for 30 min. Add NaBH₃CN (1.5 eq) portion-wise. Stir at room temperature for 16–24 hours.

  • Workup: Quench with water, basify to pH >10 with NaOH, and extract with DCM. Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Purify the crude oil via silica gel chromatography (Eluent: DCM/MeOH/NH₄OH) to separate diastereomers if required.

Applications in Drug Discovery

The adamantane scaffold is prized for its ability to improve the pharmacokinetic profile of drug candidates.

  • Lipophilicity Modulation: The adamantyl group significantly increases logP, enhancing blood-brain barrier (BBB) penetration, making it ideal for CNS-targeted drugs.

  • Metabolic Stability: The rigid cage structure protects adjacent functional groups from metabolic degradation.

  • Bioisostere: It serves as a bulky, space-filling bioisostere for phenyl or cyclohexyl groups in enzyme inhibitors (e.g., DPP-4 inhibitors for type 2 diabetes).

Safety and Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Wear nitrile gloves and safety goggles.

  • Handle in a fume hood to avoid inhalation of dust (if salt) or vapors.

  • Storage: Store at 2–8°C (Refrigerate). The free base is sensitive to oxidation over long periods; store under inert gas (Nitrogen/Argon) if possible.

References

  • Sigma-Aldrich. (2024). Product Specification: Methyl 4-aminoadamantane-1-carboxylate. Retrieved from [3]

  • PubChem. (2024).[4] Compound Summary: Methyl 4-aminoadamantane-1-carboxylate.[3] National Library of Medicine. Retrieved from

  • Sunshine Pharma. (2024). Trans-4-Aminoadamantane-1-Carboxylic Acid Methyl Ester Hydrochloride Data. Retrieved from

  • ChemicalBook. (2024).[5] CAS 865980-54-7 Data Sheet. Retrieved from

Thermodynamic stability of adamantane amino ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Thermodynamic Stability of Adamantane Amino Ester Derivatives

The Adamantane Scaffold: A Thermodynamic Fortress

In the landscape of modern drug design and supramolecular chemistry, the adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is frequently deployed as a "lipophilic bullet" to enhance the pharmacokinetic profiles of small molecules. Composed of three fused chair-conformation cyclohexane rings, adamantane is a highly symmetrical, virtually strain-free diamondoid structure[1]. Because of this optimal atomic arrangement, the adamantane core possesses an exceptionally high enthalpy of formation stability, making it thermodynamically robust against thermal and chemical degradation.

When functionalized into amino ester derivatives —often utilized as cleavable linkers or prodrugs—the inherent stability of the adamantane cage is imparted to the adjacent functional groups. The amino moiety typically provides necessary aqueous solubility or serves as a site for salt formation, while the ester linkage acts as the hydrolyzable bridge. Understanding the thermodynamic and kinetic stability of this ester bond is critical for researchers aiming to control drug release rates, prevent premature systemic degradation, and enhance blood-brain barrier (BBB) permeability[2].

Kinetic Bottlenecks: Steric Shielding of the Tetrahedral Intermediate

The core causality behind the remarkable stability of adamantane amino esters lies in the physical principles of steric hindrance and transition state thermodynamics.

Under standard physiological conditions, the hydrolysis of an ester (whether acid-catalyzed or base-promoted saponification) requires a nucleophile (water or a hydroxide ion) to attack the electrophilic carbonyl carbon. This attack forces the planar ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hybridized carbon into a bulky 

hybridized tetrahedral alkoxide intermediate .

For simple aliphatic amino esters, the activation energy (


) required to reach this transition state is relatively low, resulting in rapid hydrolysis. However, when the ester is conjugated to an adamantane core, the reaction dynamics are fundamentally altered. The rigid, bulky volume of the adamantane cage physically eclipses the carbonyl carbon. When a nucleophile attempts to approach the optimal Bürgi-Dunitz trajectory, it encounters severe steric repulsion from the bridgehead and secondary carbons of the adamantane ring[3]. This steric clash exponentially increases the activation energy required to form the tetrahedral intermediate, kinetically trapping the ester and drastically reducing the rate of hydrolysis[2].

Mechanism A Adamantane Amino Ester B Nucleophilic Attack (OH⁻/H₂O) A->B Aqueous Medium C Tetrahedral Intermediate B->C Attempted Formation E High Activation Energy (ΔG‡) C->E Thermodynamic Barrier D Steric Shielding by Adamantane Core D->C Blocks Attack F Hydrolysis Products E->F Slow Degradation

Thermodynamic barrier and steric shielding in adamantane ester hydrolysis.

Comparative Hydrolytic Metrics

To quantify this thermodynamic stability, we must examine the hydrolytic half-lives (


) of these derivatives. The table below synthesizes the degradation metrics of various adamantane-modified esters compared to standard aliphatic baselines.
Compound / Derivative TypeEnvironmental ConditionHalf-Life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Primary Degradation Pathway
Standard Aliphatic Amino Ester pH 7.4, 37°C< 1 hourRapid base-promoted hydrolysis
Cys-S-tert-butylamantadine pH 7.4, 37°C8.5 hoursSterically hindered hydrolysis[4]
Cys-S-tert-butylmemantine pH 7.4, 37°C6.7 hoursSterically hindered hydrolysis[4]
2-(Adamantan-1-yl)ethyl acetate pH 7.4, 37°C> 24 hoursHighly restricted nucleophilic attack[5]

As demonstrated, hybrid adamantane molecules modified with amino acids (such as cysteine) exhibit prolonged stability in blood plasma conditions (pH 7.4), ensuring the prodrug remains intact long enough to penetrate cell membranes or the BBB before enzymatic or chemical cleavage occurs[4].

Self-Validating Protocol for Degradation Kinetics

To accurately assess the thermodynamic stability of a novel adamantane amino ester, researchers must employ a self-validating workflow that strictly isolates the variables of pH and temperature. The following protocol outlines the industry-standard methodology for determining pseudo-first-order degradation rate constants[5].

Step-by-Step Methodology:

  • Buffer Preparation & Calibration: Prepare a series of aqueous buffer solutions spanning the physiological spectrum (e.g., pH 1.2 for gastric simulation, pH 7.4 for systemic circulation). Causality: Ester hydrolysis is highly pH-dependent; precise buffering ensures that the concentration of

    
     or 
    
    
    
    remains constant, allowing the reaction to be modeled as pseudo-first-order[5].
  • Stock Solution Formulation: Dissolve the adamantane amino ester in a minimal volume of a miscible organic solvent (e.g., HPLC-grade acetonitrile). Causality: Adamantane derivatives are highly lipophilic. The organic co-solvent guarantees complete solvation, preventing micelle formation or precipitation when introduced to the aqueous phase.

  • Initiation of Degradation: Spike a precise aliquot of the stock solution into the pre-warmed buffer in a temperature-controlled incubator set strictly to 37°C. Causality: Temperature directly dictates the kinetic energy of the system. Maintaining exactly 37°C ensures the calculated rate constant (

    
    ) accurately reflects in vivo human thermodynamics.
    
  • Time-Course Sampling & Quenching: Extract samples at predetermined intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by rapid cooling (plunging into an ice bath) or by neutralizing the pH. Causality: Quenching instantly halts the hydrolysis mechanism, locking the ratio of intact prodrug to degraded byproduct for accurate downstream quantification[5].

  • Chromatographic Quantification: Analyze the quenched samples using a validated HPLC or GC method. Causality: High-resolution chromatography is required to separate the bulky intact adamantane ester from its cleaved adamantanol and amino acid constituents.

  • Kinetic Data Processing: Plot the natural logarithm of the remaining parent compound concentration (

    
    ) versus time (
    
    
    
    ). Causality: Because water is in vast excess, the degradation follows pseudo-first-order kinetics. The slope of this linear plot directly yields the degradation rate constant (
    
    
    ), from which the half-life (
    
    
    ) is derived[5].

Workflow S1 1. Buffer Prep (pH 1.2 - 7.4) S3 3. Incubation (37°C, Time-course) S1->S3 S2 2. Stock Solution (Organic Solvent) S2->S3 S4 4. Quenching & Extraction S3->S4 S5 5. HPLC/GC Quantification S4->S5 S6 6. Kinetic Analysis (Pseudo-1st Order) S5->S6

Step-by-step experimental workflow for hydrolytic stability assessment.

Conclusion

The integration of an adamantane moiety into amino ester derivatives is a masterclass in applied thermodynamics. By leveraging the immense steric bulk of the strain-free tricyclo[3.3.1.1^{3,7}]decane core, researchers can artificially inflate the activation energy required for ester hydrolysis. This kinetic bottleneck transforms highly labile ester bonds into stable, controlled-release prodrug linkers, ultimately maximizing systemic circulation time and targeted tissue penetration.

References

  • Fattahi, et al. Prodrugs and their activation mechanisms for brain drug delivery. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]

  • Journal of Chemical Technology and Metallurgy. Hydrolytic Stability of Adamantane Hybrid Molecules. University of Chemical Technology and Metallurgy (UCTM). Available at: [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Esters. LibreTexts. Available at: [Link]

  • Wikipedia Contributors. Adamantane. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Zagorey, M. T. Synthesis of Adamantane Derivatives. Charles University Digital Repository. Available at: [Link]

Sources

Technical Whitepaper: Safety & Handling of Methyl 4-aminoadamantane-1-carboxylate

[1]

Executive Summary

Methyl 4-aminoadamantane-1-carboxylate (CAS: 865980-54-7) is a bifunctional adamantane derivative featuring both a primary amine and a methyl ester moiety.[1] It serves as a critical "lipophilic bullet" scaffold in medicinal chemistry, particularly for the synthesis of antiviral agents and DPP-4 inhibitors (diabetes).[1] Its unique cage structure confers high lipophilicity and metabolic stability, necessitating specific handling protocols to manage its potential for CNS penetration and tissue accumulation.

This guide synthesizes empirical GHS data with Structure-Activity Relationship (SAR) insights to establish a self-validating safety protocol.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

ParameterData
Chemical Name Methyl 4-aminoadamantane-1-carboxylate
CAS Number 865980-54-7
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Physical State Viscous oil or low-melting solid (Stereoisomer dependent)
Solubility Soluble in DCM, MeOH, DMSO; Low solubility in water
pKa (Predicted) ~10.5 (Amine), ~ -6 (Ester oxygen)
Storage Condition 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Structural Insight

The adamantane cage provides a rigid, bulky lipophilic core.[2] The 1,4-disubstitution pattern allows this molecule to act as a linear linker in peptidomimetics, constraining conformation and improving the pharmacokinetic profile of attached drugs.[1]

Hazard Identification & Mechanistic Analysis[1][8]

GHS Classification (29 CFR 1910.1200 / CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[4][5][6][7]

    • H319: Causes serious eye irritation.[4][5][6][8]

    • H332: Harmful if inhaled.

Mechanistic Risk Assessment

While standard SDSs list generic hazards, the chemical structure dictates specific risks:

  • Amine Toxicity (H315, H319): The primary amine at position 4 is a nucleophile and a base.[1] Upon contact with mucous membranes or ocular tissue, it protonates, raising local pH and causing saponification of membrane lipids (irritation/corrosion).[1]

  • Adamantane CNS Effects (SAR Analysis): Adamantane derivatives (e.g., Amantadine, Memantine) are known NMDA receptor antagonists and dopamine releasers.[1] While specific data for this ester is limited, the lipophilic cage facilitates Blood-Brain Barrier (BBB) crossing.[1]

    • Precaution: Treat systemic exposure as potentially neuroactive. Symptoms may include dizziness, ataxia, or insomnia.[1]

Risk Management & Handling Protocol

Engineering Controls[1]
  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).[1]

  • Secondary: Inert gas manifold (Schlenk line) recommended for long-term storage to prevent amine oxidation and ester hydrolysis.

Personal Protective Equipment (PPE) Selection Logic

The selection of PPE is based on permeation resistance to the carrier solvent (often DCM or DMSO) and the amine functionality.[1]

PPE_SelectionHazardHazard IdentificationSkinSkin Contact RiskHazard->SkinRespInhalation RiskHazard->RespGlove1Nitrile (0.11mm)Splash Protection OnlySkin->Glove1Minor TransferGlove2Laminate/ButylImmersion ProtectionSkin->Glove2Synthesis/SpillMask1P95/N95(Dusts only)Resp->Mask1Solid HandlingMask2Respirator w/ ABEK Filter(Vapors/Aerosols)Resp->Mask2Oil/Aerosol/Heat

Figure 1: PPE Selection Logic based on exposure potential.[1]

Self-Validating Handling Protocol

To ensure integrity of the compound and safety of the operator:

  • Visual Check: Before opening, verify the material is not dark brown (oxidation).[1]

  • Atmosphere: Flush headspace with Argon after every use.

  • Neutralization: Keep a dilute acetic acid solution (5%) nearby to neutralize minor amine spills immediately.

Experimental Workflow: Synthesis & Application

The following diagram illustrates the typical utilization of Methyl 4-aminoadamantane-1-carboxylate in a drug discovery context, highlighting critical safety checkpoints.

Synthesis_Workflowcluster_wasteWaste StreamStartStarting Material(Me-4-aminoadamantane-1-carboxylate)Step1Coupling Reaction(Amide Bond Formation)Start->Step1 + Carboxylic Acid + Coupling Agent (HATU/EDC)Check1Safety Check:Exothermic? Venting?Step1->Check1WasteHalogenated Organic Waste(High pH)Step1->WasteExcess ReagentsStep2Deprotection/HydrolysisCheck1->Step2ProceedProductTarget Scaffold(Peptidomimetic/Antiviral)Step2->Product

Figure 2: Synthetic workflow and critical safety checkpoints.

Emergency Response & Toxicology

Acute Exposure Management[1]
  • Eye Contact: Immediate irrigation for 15 minutes.[4][7] The amine nature requires prolonged flushing to prevent deep tissue alkaline burns.

  • Skin Contact: Wash with soap and water.[4][5][7] Do not use alcohol (increases permeability).

  • Ingestion: Do NOT induce vomiting. The lipophilic nature poses an aspiration hazard; vomiting increases risk of chemical pneumonitis.

Toxicological Data (Extrapolated)
  • LD50 (Oral, Rat): Estimated 500–1000 mg/kg (Based on Amantadine HCl data).[1]

  • Target Organs: Central Nervous System, Kidneys.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1]

Storage & Disposal

  • Storage: Store at 2–8°C. Hygroscopic. Store under inert gas.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: This compound contains Nitrogen; incineration will generate NOx gases.

References

  • Sigma-Aldrich. (2025).[6][7] Safety Data Sheet: Methyl 4-aminoadamantane-1-carboxylate. Retrieved from [1]

  • PubChem. (2025). Compound Summary: Adamantane Derivatives. National Library of Medicine. Retrieved from [Link]

  • Wanka, L., et al. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Retrieved from [Link]

pKa values of the amino group in Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Pharmacological Profiling of Methyl 4-aminoadamantane-1-carboxylate

Executive Summary: The "Lipophilic Bullet" in Drug Design

Adamantane derivatives represent a privileged class of pharmacophores in medicinal chemistry, often referred to as "lipophilic bullets" due to their rigid, bulky, and highly lipophilic nature[1]. The core structure—a tricyclic cage of cyclohexane rings—imparts exceptional metabolic stability and unique spatial geometry.

Methyl 4-aminoadamantane-1-carboxylate is a bifunctional derivative featuring a primary amine at the C4 position (bridge carbon) and a methyl ester at the C1 position (bridgehead carbon). In drug development, the most critical physicochemical parameter of this molecule is the pKa of its C4 amino group . The pKa dictates the molecule's ionization state at physiological pH, directly governing its blood-brain barrier (BBB) permeability, target receptor affinity (e.g., NMDA receptors), and subcellular distribution phenomena such as lysosomal trapping[2].

This whitepaper synthesizes structural logic, comparative physicochemical data, and self-validating experimental protocols to define and measure the pKa of Methyl 4-aminoadamantane-1-carboxylate.

Structural Chemistry and Inductive Effects

To accurately predict and understand the pKa of Methyl 4-aminoadamantane-1-carboxylate, we must analyze the electronic communication across the adamantane cage.

In unsubstituted amantadine (1-aminoadamantane), the primary amine is highly basic, with an experimental pKa ranging from 10.1 to 10.45[3]. However, in Methyl 4-aminoadamantane-1-carboxylate, the presence of the C1 methyl ester fundamentally alters the electron density at the C4 amine.

The Causality of Basicity Reduction: The ester group (-COOCH3) is an electron-withdrawing group (EWG). While resonance effects are impossible through the sp3-hybridized adamantane core, the ester exerts a strong inductive effect (-I) . The spatial distance between the C1 bridgehead and the C4 bridge carbon spans three sigma bonds (C1–C2–C3–C4 or C1–C9–C5–C4). The rigid geometry of the adamantane cage ensures optimal orbital overlap for the transmission of this through-bond inductive effect, pulling electron density away from the C4 nitrogen and stabilizing the unprotonated freebase form. Consequently, this lowers the pKa compared to unsubstituted analogs.

InductiveEffect Ester C1: Methyl Ester (-COOCH3) Electron Withdrawing C2 C2/C9: Methylene Bridge Ester->C2 -I Effect C3 C3/C5: Bridgehead C2->C3 -I Effect Amine C4: Amino Group (-NH2) Predicted pKa ~9.6 - 9.9 C3->Amine Decreased Electron Density Lower pKa

Fig 1: Inductive electron-withdrawing effect pathway from the C1 ester to the C4 amine.

Comparative pKa Analysis

Because empirical pKa values for highly specific proprietary intermediates are often restricted, application scientists rely on Structure-Activity Relationship (SAR) projections grounded in validated analogs.

For instance, 4-aminocyclohexanecarboxylic acid serves as a monocyclic proxy, exhibiting an amino pKa of 10.4[4]. When translating this to the adamantane core, the parent amantadine exhibits a pKa of 10.45[2]. Factoring in the -I effect of the C1 ester across three aliphatic bonds (which typically depresses pKa by 0.5 to 0.8 log units), the predicted pKa for the C4 amine in Methyl 4-aminoadamantane-1-carboxylate is tightly constrained between 9.6 and 9.9 .

Table 1: Physicochemical Properties of Adamantane Amines and Analogs
CompoundSubstructure / ModificationpKa (Amine)pKa (Acid)Reference
Amantadine C1-Amine (Unsubstituted)10.10 - 10.45N/A[3],[2]
4-Aminocyclohexanecarboxylic Acid Cyclohexane ring, C4-Amine10.404.20[4]
2-Aminoadamantane-2-carboxylic Acid C2-Amine, C2-Acid (Geminal)~9.00 (Est.)2.49[5]
Methyl 4-aminoadamantane-1-carboxylate C1-Ester, C4-Amine9.60 - 9.90 (Est.) N/A (Neutral)SAR Projection

Self-Validating Experimental Protocol for pKa Determination

To empirically determine the exact pKa of Methyl 4-aminoadamantane-1-carboxylate in a drug development setting, a dual-orthogonal approach is required. Potentiometric titration provides the macroscopic pKa, while NMR titration validates the microscopic protonation state, ensuring the ester group does not undergo base-catalyzed hydrolysis during the experiment.

Phase 1: High-Precision Potentiometric Titration

Causality of Design: Titrations must be performed in 0.15 M KCl. This specific concentration mimics physiological ionic strength, preventing activity coefficient fluctuations during the titration and ensuring the derived thermodynamic pKa is directly applicable to in vivo pharmacokinetic modeling.

  • System Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mM of Methyl 4-aminoadamantane-1-carboxylate in 50 mL of 0.15 M KCl solution. If the compound is supplied as a hydrochloride salt, it is already protonated.

  • Titration Execution: Titrate the solution using standardized 0.1 M NaOH under a continuous nitrogen stream. Reasoning: The nitrogen blanket prevents atmospheric CO2 from dissolving into the basic solution and forming carbonic acid, which would artificially skew the titration curve.

  • Data Acquisition: Record the pH after each 0.05 mL addition, waiting for equilibrium (drift < 0.002 pH/min).

  • Analysis: Plot the first derivative (dpH/dV) to find the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Phase 2: Orthogonal Validation via 1H-NMR Titration

Causality of Design: Potentiometry cannot distinguish between amine deprotonation and ester hydrolysis. By tracking the chemical shift of the methine proton attached to C4, we isolate the specific ionization event of the amine.

  • Preparation: Prepare a 5 mM solution of the compound in D2O containing 0.15 M KCl.

  • Titration: Adjust the pD using NaOD and DCl. Record the 1H-NMR spectrum at 10 different pD values ranging from 7.0 to 12.0.

  • Tracking: Monitor the chemical shift (δ) of the C4 methine proton (typically around 3.0 - 3.5 ppm). As the adjacent amine deprotonates, the proton becomes more shielded, shifting upfield.

  • Curve Fitting: Plot δ against pD and fit to a sigmoidal Boltzmann curve to extract the exact pKa.

pKaWorkflow Prep 1. Sample Preparation (2 mM in 0.15 M KCl) Mimics Physiological Ionic Strength Titration 2. Potentiometric Titration (0.1 M NaOH under N2 blanket) Prevents CO2 Interference Prep->Titration Data 3. Data Acquisition (pH vs. Volume) Titration->Data Analysis 4. First Derivative Analysis (Extract Macroscopic pKa) Data->Analysis Validation 5. Orthogonal Validation (1H-NMR Titration in D2O) Confirms Microscopic State Analysis->Validation

Fig 2: Self-validating experimental workflow combining potentiometric and NMR titrations.

Pharmacological Implications: Ionization and Lysosomal Trapping

Understanding the pKa (~9.6 - 9.9) of Methyl 4-aminoadamantane-1-carboxylate is paramount for predicting its behavior in biological systems. At physiological blood pH (7.4), the compound exists predominantly (>99%) in its protonated, cationic form. This cationic state is essential for interacting with target sites, such as the pore of the NMDA receptor.

However, the high lipophilicity of the adamantane core allows the small fraction (<1%) of the unionized freebase to rapidly diffuse across lipid bilayers, including the blood-retinal barrier (BRB) and the BBB[6].

The Mechanism of Lysosomal Trapping: Lipophilic amines with a LogP > 1 and a pKa > 6 are highly susceptible to lysosomal trapping[2].

  • The unionized freebase diffuses from the slightly alkaline blood (pH 7.4) into the cytosol (pH 7.2), and subsequently into the lysosomes.

  • The interior of the lysosome is highly acidic (pH 4.5).

  • Upon entering the lysosome, the amine is instantly and completely protonated.

  • Because the charged cation cannot cross the lipid bilayer, the molecule becomes "trapped."

This creates a one-way concentration gradient where the intracellular/lysosomal concentration of the drug can become 10 to 20 times higher than plasma levels, significantly extending the drug's half-life and altering its apparent volume of distribution[2].

LysosomalTrapping Blood Blood Plasma pH 7.4 >99% Ionized Membrane Lipid Membrane (Lipophilic Diffusion) Blood->Membrane Unionized Fraction (<1%) Cytosol Cytosol pH 7.2 Equilibrium Membrane->Cytosol Lysosome Lysosome pH 4.5 100% Protonated (Trapped) Cytosol->Lysosome Free Diffusion Lysosome->Cytosol Efflux Blocked (Ion Trapping)

Fig 3: Mechanism of lysosomal trapping driven by the high pKa and lipophilicity of the adamantane amine.

References

Sources

Melting point range for pure Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 4-aminoadamantane-1-carboxylate , focusing on its physical properties, synthesis, characterization, and application in drug development.

Core Identity & Physicochemical Profiling

Executive Summary

Methyl 4-aminoadamantane-1-carboxylate is a critical bifunctional adamantane scaffold used primarily as an intermediate in the synthesis of antiviral agents (e.g., Influenza A M2 channel blockers) and metabolic disorder therapeutics (e.g., DPPIV inhibitors for Type 2 Diabetes). Its structure features a rigid, lipophilic tricyclic cage (adamantane) substituted at the bridgehead positions with an amino group (C4) and a methyl ester (C1), offering precise geometric orientation for pharmacophores.

This guide addresses the specific requirement for the melting point range , synthesis protocols, and quality attributes necessary for pharmaceutical-grade applications.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The compound exists primarily in two forms: the free base (often an oil or low-melting solid) and the hydrochloride salt (a stable, high-melting crystalline solid). For drug development and storage, the hydrochloride salt is the standard reference material.

Key Specifications
PropertySpecification
Chemical Name Methyl 4-aminoadamantane-1-carboxylate
Stereochemistry Typically trans-(1R,3S,4R) relative to C1/C4 axis
CAS Number (HCl Salt) 1003872-58-9
CAS Number (Free Base) 865980-54-7
Molecular Formula C₁₂H₁₉NO₂ (Free Base) / C₁₂H₂₀ClNO₂ (HCl Salt)
Molecular Weight 209.29 g/mol (Free Base) / 245.75 g/mol (HCl Salt)
Physical State HCl Salt: White to Off-White Crystalline PowderFree Base: Viscous Oil or Waxy Solid
Melting Point Range HCl Salt: >250°C (Decomposition) Note: Adamantane amino salts typically exhibit high melting points with sublimation/decomposition before a clear liquid phase.[1][2][3]
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane.
Melting Point Analysis

Unlike simple organic esters, the hydrochloride salt of methyl 4-aminoadamantane-1-carboxylate does not exhibit a sharp, low-temperature melting point.

  • Behavior: The salt lattice is stabilized by strong ionic interactions and the rigid adamantane cage.

  • Observation: Expect darkening/browning (decomposition) starting >220°C, with no clear melt below 250°C.

  • QC Recommendation: Do not rely solely on MP for purity release. Use HPLC (>98%) and 1H-NMR for definitive characterization.

Synthesis & Manufacturing Protocol

The synthesis of high-purity Methyl 4-aminoadamantane-1-carboxylate typically proceeds via a Ritter Reaction followed by Esterification . This route avoids the use of hazardous liquid bromine and ensures stereochemical control.

Reaction Scheme (Graphviz)

SynthesisPath Start Adamantane-1-carboxylic Acid (Starting Material) Step1 Step 1: Ritter Reaction (HNO3/H2SO4, Acetonitrile) Start->Step1 Nitration/Ritter Inter1 N-Acetyl Intermediate (Acetamido-adamantane acid) Step1->Inter1 Yield: ~85% Step2 Step 2: Hydrolysis (NaOH, Propylene Glycol, Reflux) Inter1->Step2 Deacetylation Inter2 4-Aminoadamantane-1-carboxylic Acid (Zwitterion) Step2->Inter2 Isolation Step3 Step 3: Esterification (MeOH, SOCl2, 0°C -> RT) Inter2->Step3 Methylation Product Methyl 4-aminoadamantane-1-carboxylate HCl Salt (Final Product) Step3->Product Crystallization

Caption: Synthetic pathway transforming Adamantane-1-carboxylic acid to the target amino ester via Ritter amination and Thionyl Chloride mediated esterification.

Detailed Protocol

Step 1: Synthesis of 4-Acetamido-1-adamantanecarboxylic Acid

  • Charge a reactor with fuming nitric acid and sulfuric acid at 0°C.

  • Add Adamantane-1-carboxylic acid slowly to control exotherm.

  • Add Acetonitrile dropwise (Ritter source).

  • Stir at 25°C for 4 hours.

  • Quench into ice water. Filter the precipitate.

  • Checkpoint: Verify formation of acetamido intermediate by LCMS (M+H = 238).

Step 2: Hydrolysis to 4-Amino Acid

  • Suspend the intermediate in 15% NaOH / Propylene Glycol.

  • Reflux at 130°C for 12 hours (cleaves the acetyl group).

  • Adjust pH to 6.5-7.0 with HCl to precipitate the zwitterionic amino acid.

  • Filter and dry.

Step 3: Esterification (Methyl Ester Formation)

  • Suspend 4-aminoadamantane-1-carboxylic acid in dry Methanol (MeOH).

  • Cool to 0°C.

  • Add Thionyl Chloride (SOCl₂) dropwise (3.0 equivalents). Caution: Gas evolution (SO₂, HCl).

  • Reflux for 4-6 hours.

  • Concentrate in vacuo to remove solvent and excess HCl.

  • Crystallize residue from MeOH/Et₂O to yield Methyl 4-aminoadamantane-1-carboxylate Hydrochloride as a white powder.

Characterization & Quality Control

To validate the "Pure" status of the compound, the following analytical data must be met.

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d₆

  • ¹H NMR (400 MHz):

    • δ 8.40 (br s, 3H, NH₃⁺) – Ammonium protons.

    • δ 3.60 (s, 3H, O-CH₃) – Methyl ester singlet (Distinctive).

    • δ 2.05 – 1.80 (m, Adamantane Cage Protons) – Characteristic multiplets integrating to 13H.

    • δ 1.60 (br s, 2H, Bridgehead) – Protons adjacent to amino group.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 210.15 (Free base mass).

  • Purity: >98% by HPLC (UV @ 210 nm or CAD).

Biological Application & Signaling Logic

This compound serves as a "Lipophilic Bullet," improving the pharmacokinetics of drugs by increasing membrane permeability and metabolic stability.

Mechanism of Action Context
  • Antiviral: Blocks the M2 proton channel of Influenza A, preventing viral uncoating.

  • Diabetes (DPPIV): The adamantane scaffold provides a bulky, hydrophobic anchor in the S1/S2 pocket of the Dipeptidyl Peptidase-4 enzyme, extending the half-life of GLP-1.

Drug Discovery Workflow (Graphviz)

DrugDiscovery cluster_Targets Therapeutic Targets Scaffold Methyl 4-aminoadamantane-1-carboxylate (Scaffold) M2 Influenza M2 Channel (Virology) Scaffold->M2 Derivatization DPPIV DPP-IV Enzyme (Diabetes/Metabolic) Scaffold->DPPIV Anchor Group NMDA NMDA Receptor (CNS/Alzheimer's) Scaffold->NMDA Lipophilic Core MOA1 Blocks H+ Influx Prevents Viral Uncoating M2->MOA1 MOA2 Inhibits GLP-1 Degradation Increases Insulin Secretion DPPIV->MOA2 Drug1 Amantadine/Rimantadine Analogs MOA1->Drug1 Drug2 Saxagliptin/Vildagliptin Analogs MOA2->Drug2

Caption: The adamantane ester serves as a versatile precursor for multiple therapeutic classes, leveraging its lipophilicity and steric bulk.

Handling and Stability

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Nitrogen/Argon). The hydrochloride salt is hygroscopic.[4]

  • Stability: Stable for >2 years if protected from moisture. The methyl ester can hydrolyze back to the acid if exposed to strong aqueous base or acid for prolonged periods.

  • Safety: Irritant to eyes and skin.[4][5][6] Use standard PPE (Gloves, Goggles).[4]

References

  • Sunshine Pharma . Trans-4-Aminoadamantane-1-Carboxylic Acid Methyl Ester Hydrochloride CAS 1003872-58-9 Product Specifications. Retrieved from

  • Sigma-Aldrich .[1] Methyl 4-aminoadamantane-1-carboxylate Product Detail (CAS 865980-54-7).[1] Retrieved from

  • National Institutes of Health (NIH) - PubChem . Amantadine and Adamantane Derivatives Characterization. Retrieved from

  • Organic Process Research & Development . Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization. ACS Publications. Retrieved from

  • ChemicalBook . Adamantane-1-carboxylic acid methyl ester Properties and Safety. Retrieved from

Sources

Literature review of Methyl 4-aminoadamantane-1-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive review of Methyl 4-aminoadamantane-1-carboxylate , a critical bifunctional building block in medicinal chemistry.

Executive Summary

The adamantane scaffold is a "lipophilic bullet" in drug design, prized for its ability to improve blood-brain barrier (BBB) penetration, metabolic stability, and pharmacokinetic profiles. Methyl 4-aminoadamantane-1-carboxylate represents a high-value, bifunctional intermediate containing both an amine and an ester moiety on a rigid tricyclic core. This specific 1,4-disubstitution pattern introduces geometric isomerism (cis and trans), offering a unique vector for probing the spatial requirements of enzyme active sites, particularly for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Dipeptidyl Peptidase IV (DPP-IV) inhibitors.

Structural Chemistry & Stereoisomerism

Unlike the 1,3-disubstituted adamantanes which are achiral and lack geometric isomerism due to symmetry, the 1,4-disubstituted adamantanes exhibit geometric isomerism.

Geometric Isomerism (Z/E)

The relationship between the bridgehead substituent (C1) and the secondary bridge substituent (C4) creates two distinct diastereomers.

  • Z-Isomer (cis): The amino group and the carboxylate group are on the "same side" of the adamantane cage.

  • E-Isomer (trans): The amino group and the carboxylate group are on "opposite sides."

Note: Determining Z/E in adamantane systems relies on the Cahn-Ingold-Prelog priority of the pathways connecting C1 and C4. However, in common literature, they are frequently referred to as cis/trans based on the projection relative to the mean plane.

Structural Parameters
PropertyValueNote
Formula

Methyl ester free base
MW 209.29 g/mol
LogP ~1.8 - 2.2Highly lipophilic despite polar groups
pKa (Amine) ~10.2Typical primary amine on secondary carbon
Topological Polar Surface Area 52.3 ŲGood for CNS penetration

Synthetic Methodologies

The synthesis of methyl 4-aminoadamantane-1-carboxylate typically proceeds via the functionalization of adamantane-1-carboxylic acid or the manipulation of 5-hydroxy-2-adamantanone.

Primary Synthetic Route: Reductive Amination

The most robust route involves the reductive amination of Methyl 4-oxoadamantane-1-carboxylate . This ketone intermediate is accessible via the oxidation of adamantane-1-carboxylic acid derivatives.

Reaction Scheme (DOT Visualization)

SynthesisRoute Start Adamantane-1-carboxylic acid Step1 Methylation (MeOH, SOCl2) Start->Step1 Inter1 Methyl adamantane-1-carboxylate Step1->Inter1 Step2 Oxidation (HNO3/H2SO4 or Microbiological) Inter1->Step2 Ketone Methyl 4-oxoadamantane-1-carboxylate Step2->Ketone Step3 Reductive Amination (NH4OAc, NaCNBH3) Ketone->Step3 Product Methyl 4-aminoadamantane-1-carboxylate (cis/trans mixture) Step3->Product Separation Isomer Separation (Fractional Crystallization) Product->Separation

Figure 1: Synthetic pathway from Adamantane-1-carboxylic acid to the target amine.[1]

Isomer Separation Protocol

The reductive amination typically yields a mixture of cis and trans isomers (often ~1:1 or 60:40). Separation is critical for SAR studies.

  • Method: Fractional crystallization of the Hydrochloride salt.

  • Principle: The trans-isomer HCl salt is generally less soluble in protic solvents (Methanol/Ethanol) than the cis-isomer.

  • Alternative: Preparative HPLC using chiral stationary phases (though isomers are diastereomers, chiral columns often resolve them effectively due to shape selectivity).

Medicinal Chemistry Applications

11β-HSD1 Inhibitors (Metabolic Syndrome)

11β-Hydroxysteroid Dehydrogenase Type 1 converts cortisone to cortisol. Inhibitors are sought for treating Type 2 Diabetes and obesity.

  • Mechanism: The adamantane group fills the large lipophilic pocket of the enzyme.

  • Role of 4-Amino Derivative: The amine serves as a handle to attach heterocycles (e.g., thiazoles, triazoles) or amides that interact with the catalytic triad (Tyr-183, Ser-170).

  • SAR Insight: Trans-isomers often show superior binding affinity due to the linear projection of the substituent into the enzyme's channel, whereas cis-isomers may clash sterically.

DPP-IV Inhibitors (Type 2 Diabetes)

Following the success of Vildagliptin and Saxagliptin (both adamantane-based), the 4-aminoadamantane-1-carboxylate scaffold acts as a rigid linker.

  • Function: It connects the catalytic "warhead" (e.g., nitrile) to the anchor group.

  • Advantage: The rigid cage prevents metabolic cleavage of the linker and improves selectivity against DPP-8/9.

Biological Pathway: 11β-HSD1 Inhibition

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Membrane) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reductase Activity Receptor Glucocorticoid Receptor Cortisol->Receptor Binds Inhibitor Adamantyl Inhibitor (Methyl 4-amino derivative) Inhibitor->Enzyme Blocks Active Site Effect Gluconeogenesis Adipogenesis Receptor->Effect Gene Transcription

Figure 2: Mechanism of action for 11β-HSD1 inhibitors utilizing the adamantane scaffold.

Experimental Protocols

Protocol A: Reductive Amination of Methyl 4-oxoadamantane-1-carboxylate

Objective: Convert the ketone functionality to a primary amine.

  • Reagents: Methyl 4-oxoadamantane-1-carboxylate (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (

    
    , 1.5 eq), Methanol (solvent).
    
  • Procedure:

    • Dissolve methyl 4-oxoadamantane-1-carboxylate in dry Methanol under

      
       atmosphere.
      
    • Add Ammonium Acetate and stir at room temperature for 30 minutes to form the imine in situ.

    • Cool the mixture to 0°C.

    • Cautiously add

      
       portion-wise.
      
    • Allow the reaction to warm to room temperature and stir for 16–24 hours.

    • Quench: Add concentrated HCl dropwise to pH < 2 (to destroy excess hydride and hydrolyze complexes), then basify with NaOH to pH > 10.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over

      
       and concentrate.
      
  • Yield: Typically 85–95% crude yield (mixture of isomers).

Protocol B: Separation of Cis/Trans Isomers

Objective: Isolate the pure trans-isomer (often the more biologically active form).

  • Salt Formation: Dissolve the crude amine oil in a minimum amount of Diethyl Ether. Add 2M HCl in Diethyl Ether dropwise until precipitation is complete.

  • Filtration: Collect the white solid (mixture of HCl salts).

  • Fractional Crystallization:

    • Dissolve the solid mixture in hot Methanol.

    • Slowly add Ethyl Acetate or Ether until turbidity is just observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • The trans-isomer (E-isomer) typically crystallizes first due to better packing symmetry.

  • Validation: Check purity via

    
    -NMR. The proton at the C4 position (geminal to amine) shows distinct chemical shifts and coupling constants for cis (equatorial-like) vs trans (axial-like) isomers.
    

References

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. Link

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1. MDPI. Link

  • Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors. Bioorg Med Chem Lett. Link

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm. Link

  • Separation and purification of cis and trans isomers. US Patent 3880925A. Link

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. J. Enzyme Inhib. Med. Chem.Link

Sources

Methodological & Application

Synthesis protocols for Methyl 4-aminoadamantane-1-carboxylate from adamantane precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of Methyl 4-aminoadamantane-1-carboxylate . It addresses the specific challenges of adamantane functionalization, stereochemical control, and isomer separation.

Executive Summary

The adamantane scaffold is a pharmacophore of high value in drug discovery, known for improving lipophilicity and metabolic stability (e.g., Memantine, Rimantadine). This protocol details the multi-step synthesis of Methyl 4-aminoadamantane-1-carboxylate from adamantane .

The synthesis navigates three critical technical challenges:

  • Regioselective Oxidation: Introducing oxygen functionality at the C4 position (secondary carbon) in the presence of the more reactive C3 (tertiary carbon) bridgeheads.

  • Reductive Amination: Converting the intermediate ketone to the amine while managing the cis/trans (Z/E) diastereomeric ratio.

  • Purification: Isolating the target ester from reaction byproducts.

Retrosynthetic Analysis & Workflow

The logical disconnection reveals that the 1,4-disubstituted pattern is best accessed via the oxidation of 1-adamantanecarboxylic acid. Direct amination of adamantane is non-selective; therefore, we utilize a ketone intermediate.

Synthetic Pathway Diagram

G Start Adamantane Step1 1-Adamantanecarboxylic Acid Start->Step1 1. Formylation (Koch-Haaf) HCOOH, H2SO4, t-BuOH Step2 4-Oxoadamantane-1-carboxylic Acid Step1->Step2 2. Oxidative Functionalization HNO3, H2SO4, then CrO3 Step3 Methyl 4-oxoadamantane- 1-carboxylate Step2->Step3 3. Esterification MeOH, SOCl2 Target Methyl 4-aminoadamantane- 1-carboxylate Step3->Target 4. Reductive Amination NH4OAc, NaBH3CN

Figure 1: Strategic workflow for the synthesis of the target amino-ester. The critical divergence from standard protocols occurs at Step 2 to ensure C4 functionalization.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Adamantanecarboxylic Acid (Koch-Haaf Reaction)

Rationale: Direct carboxylation of adamantane is the most efficient entry point. The use of t-butanol generates the necessary carbocation initiator.

Reagents:

  • Adamantane (13.6 g, 100 mmol)[1]

  • Sulfuric Acid (96%, 255 mL)[1]

  • Formic Acid (98%, 56 mL total)

  • t-Butanol (29.6 g, 400 mmol)

  • Carbon Tetrachloride (or n-Hexane as a greener alternative)

Protocol:

  • Setup: Charge a 1L 3-neck flask with

    
     and solvent. Cool to 15°C.
    
  • Initiation: Add adamantane. Add 1 mL Formic acid.

  • Addition: Dropwise add a solution of t-butanol in the remaining formic acid over 2 hours. Crucial: Maintain temp at 17–25°C to prevent side reactions.

  • Quench: Pour onto 700g crushed ice.

  • Extraction: Extract the aqueous/acid layer with

    
     (or Hexane).
    
  • Purification: Extract the organic layer with 15N

    
    . The ammonium salt precipitates.[1] Acidify this salt with HCl to yield the free acid.
    
  • Yield: Expect ~12–13 g (67–72%). MP: 173–174°C.[1]

Validation:


H NMR (

) should show broad bridgehead protons and absence of adamantane starting material.
Phase 2: Synthesis of 4-Oxoadamantane-1-carboxylic Acid

Rationale: This is the most challenging step. Direct nitration/oxidation of 1-adamantanecarboxylic acid often yields the 3-hydroxy (tertiary) derivative. To access the 4-position (secondary) , we utilize specific conditions that favor secondary oxidation or separate the isomers.

Reagents:

  • 1-Adamantanecarboxylic acid (10 g)

  • Fuming Nitric Acid (

    
    , d=1.5)
    
  • Concentrated Sulfuric Acid (

    
    )
    
  • Jones Reagent (

    
     in dilute 
    
    
    
    )

Protocol:

  • Hydroxylation: Dissolve starting acid in

    
     (50 mL) at 0°C. Add fuming 
    
    
    
    (10 mL) dropwise. Stir at room temperature for 48 hours.
    • Note: This produces a mixture of 3-hydroxy (major) and 4-hydroxy (minor) isomers.

  • Isolation: Pour onto ice. Filter the precipitate.[2]

  • Oxidation (Jones): Dissolve the crude hydroxy mixture in acetone. Add Jones reagent dropwise at 0°C until the orange color persists.

    • Mechanism:[3][4][5] The 3-hydroxy (tertiary) group does not oxidize to a ketone; the 4-hydroxy (secondary) group oxidizes to the 4-ketone .

  • Separation:

    • Perform an acid-base extraction.

    • The 4-oxoadamantane-1-carboxylic acid is separable from the tertiary alcohol by crystallization from water/ethanol or silica chromatography (Eluent:

      
      :MeOH 9:1).
      
    • Target: Isolate the ketone fraction.

Phase 3: Esterification to Methyl 4-oxoadamantane-1-carboxylate

Rationale: Converting the acid to the methyl ester improves solubility for the subsequent amination and simplifies purification.

Reagents:

  • 4-Oxoadamantane-1-carboxylic acid[2]

  • Methanol (anhydrous)

  • Thionyl Chloride (

    
    ) or conc. 
    
    
    

Protocol:

  • Dissolve the keto-acid in Methanol (10 mL/g).

  • Cool to 0°C. Add

    
     (1.5 equiv) dropwise.
    
  • Reflux for 3 hours.

  • Evaporate solvent.[1] Dissolve residue in EtOAc, wash with

    
     (sat), then Brine.
    
  • Dry (

    
    ) and concentrate.
    
  • Product: Methyl 4-oxoadamantane-1-carboxylate. (Oil or low-melting solid).

Phase 4: Stereoselective Reductive Amination

Rationale: We must convert the ketone to an amine.[6] This creates two isomers: cis (Z) and trans (E) relative to the ester group.

Reagents:

  • Methyl 4-oxoadamantane-1-carboxylate (1 equiv)

  • Ammonium Acetate (

    
    , 10 equiv)
    
  • Sodium Cyanoborohydride (

    
    , 1.5 equiv)
    
  • Methanol[1][7]

  • Molecular Sieves (3Å)

Protocol:

  • Imine Formation: In a dry flask, dissolve the keto-ester in Methanol. Add

    
     and Molecular Sieves. Stir at RT for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Acidify with 1N HCl to pH ~2 (destroys excess hydride).

  • Workup: Basify with 1N NaOH to pH >10. Extract with DCM (3x).

  • Drying: Dry organic phase over

    
     and concentrate.
    

Stereochemical Outcome: You will obtain a mixture of cis and trans Methyl 4-aminoadamantane-1-carboxylate.

  • Cis (Z): Amino group and Ester on the same side of the adamantane cage.

  • Trans (E): Amino group and Ester on opposite sides.

Purification and Isomer Separation

To obtain high-purity analytical standards, the isomers must be separated.

Method A: Chromatographic Separation

  • Column: Silica Gel (High Performance Flash Chromatography).

  • Eluent: DCM : MeOH :

    
     (90 : 9 : 1).
    
  • Order of Elution: Typically, the less polar isomer (often the cis form due to intramolecular H-bonding potential) elutes first, but this must be empirically determined.

Method B: Crystallization of Hydrochloride Salts

  • Dissolve the crude amine mixture in minimal Ethanol.

  • Add HCl in ether (2M) to precipitate the hydrochloride salts.

  • Recrystallize from MeOH/Et2O. The trans-isomer often crystallizes preferentially due to better packing symmetry.

Quality Control & Characterization Data

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity >98% (sum of isomers)HPLC (C18, ACN/H2O + 0.1% TFA)
Identification Matches Reference Spectrum

H NMR (500 MHz, DMSO-d6)
Mass Spec [M+H]+ = 210.15 (Calc)LC-MS (ESI+)

Key NMR Signals (Diagnostic):

  • Ester Methyl: Singlet at

    
     3.60 ppm.
    
  • C4-H (Methine alpha to amine):

    • Cis-isomer:

      
       ~2.9 ppm (broad singlet or doublet).
      
    • Trans-isomer:

      
       ~3.1 ppm (often shifted downfield).
      
  • Bridgehead Protons: Distinct patterns for C1, C3, C5, C7 due to loss of symmetry.

Safety & Handling

  • Adamantane derivatives: Generally low toxicity, but handle as potential irritants.

  • Sodium Cyanoborohydride: Highly toxic if ingested; generates HCN contact with acid. Use in a fume hood.

  • Chromium (VI) (Jones Reagent): Carcinogenic and oxidizer. Handle with extreme care; quench waste properly.

References

  • Koch-Haaf Carboxylation: Koch, H.; Haaf, W. 1-Adamantanecarboxylic Acid. Organic Syntheses 1964 , 44, 1.

  • Oxidative Functionalization: Gelbard, G. et al. Synthesis of 4-substituted adamantane-1-carboxylic acids. Tetrahedron1986, 42, 5693.
  • Reductive Amination Guidelines: Abdel-Magid, A. F. et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[8][9] Chem.1996 , 61, 3849.[8][9]

  • Isomer Separation: Black, R. M. Synthesis of the four stereoisomers of 4-aminoadamantane-2-carboxylic acid. J. Chem. Soc., Perkin Trans. 11982 , 73.

Sources

Procedure for hydrolysis of Methyl 4-aminoadamantane-1-carboxylate to acid

[1]

Executive Summary

The hydrolysis of adamantane-based amino esters requires specific attention to steric hindrance and solubility profiles.[1] While standard saponification conditions apply, the lipophilic nature of the adamantane cage necessitates a biphasic or co-solvent system (THF/Water or MeOH/Water) to ensure phase transfer. Furthermore, the product is an amphoteric amino acid (zwitterion); therefore, this protocol targets the isolation of the Hydrochloride Salt (HCl) form. This ensures higher stability, crystallinity, and water solubility for downstream applications.

Key Chemical Transformation
  • Substrate: Methyl 4-aminoadamantane-1-carboxylate (

    
    )[1]
    
  • Reagent: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)[1]

  • Product: 4-aminoadamantane-1-carboxylic acid hydrochloride (

    
    )[1]
    

Scientific Mechanism & Rationale

Reaction Mechanism (Nucleophilic Acyl Substitution)

The reaction proceeds via a base-promoted hydrolysis (saponification).[1]

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the carbonyl carbon of the ester, overcoming the steric bulk of the adamantane bridgehead position.
    
  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The methoxide group (

    
    ) is eliminated, reforming the carbonyl.
    
  • Deprotonation (Irreversible): The generated carboxylic acid is immediately deprotonated by the basic medium to form the carboxylate salt (

    
    ), driving the equilibrium forward.
    
  • Acidification: Treatment with HCl protonates both the carboxylate (to

    
    ) and the amine (to 
    
    
    ), yielding the stable hydrochloride salt.[1]
Structural Considerations
  • Steric Hindrance: The C1 position on adamantane is tertiary and bridgehead. While less hindered than C2, it still requires thermal energy (reflux) to drive the reaction to completion within a reasonable timeframe (4–6 hours).

  • Solubility: The methyl ester is lipophilic. Water alone is insufficient. Tetrahydrofuran (THF) is the preferred co-solvent as it solubilizes the adamantane cage while remaining miscible with the aqueous base.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecs
Methyl 4-aminoadamantane-1-carboxylate Substrate>95% Purity
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) Base3.0 Equivalents
Tetrahydrofuran (THF) SolventHPLC Grade
Deionized Water (DI H₂O) Solvent18.2 MΩ[1]·cm
Hydrochloric Acid (HCl) Acidifier2M Aqueous or 4M in Dioxane
Diethyl Ether / MTBE Wash SolventACS Grade
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve Methyl 4-aminoadamantane-1-carboxylate (1.0 eq) in THF (Volume: 10 mL per gram of substrate).

  • Prepare a solution of LiOH·H₂O (3.0 eq) in DI Water (Volume: 5 mL per gram of substrate).

    • Note: A 2:1 THF:Water ratio ensures a homogeneous single phase at reflux.[1]

  • Add the aqueous base solution dropwise to the THF solution with vigorous stirring.

Step 2: Saponification
  • Heat the reaction mixture to 60°C (Reflux) .

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Eluent: 10% MeOH in DCM with 1%

    
    ) or LC-MS.
    
    • Target: Disappearance of the ester peak (

      
       corresponding to methyl ester) and appearance of the acid peak.
      
Step 3: Workup & Isolation (HCl Salt Formation)
  • Cool the mixture to room temperature.

  • Concentration: Remove the bulk of the THF under reduced pressure (Rotary Evaporator, 40°C). The mixture will become aqueous/turbid.

  • Extraction (Impurity Removal): Wash the remaining aqueous phase with MTBE (2 x 10 mL) to remove unreacted non-polar impurities. Discard the organic (MTBE) layer.

  • Acidification: Cool the aqueous phase to 0°C (Ice bath).

  • Slowly add 2M HCl dropwise until pH reaches 1–2 .

    • Observation: The product, 4-aminoadamantane-1-carboxylic acid hydrochloride, may precipitate as a white solid.[1][2][3]

  • Isolation:

    • If Precipitate Forms: Filter the solid, wash with cold acetone, and dry under vacuum.

    • If No Precipitate (High Solubility): Evaporate the acidic aqueous solution to dryness (lyophilization is recommended to avoid thermal degradation). Triturate the resulting residue with Diethyl Ether or Acetone to induce crystallization of the salt.

Step 4: Purification (Optional)
  • Recrystallize the crude HCl salt from a mixture of Isopropanol/Ethanol .

Process Visualization

Synthetic Workflow Diagram

GStartMethyl 4-aminoadamantane-1-carboxylateSolubilizationDissolve in THF(10 vol)Start->SolubilizationAdditionAdd LiOH (3 eq)in Water (5 vol)Solubilization->AdditionReactionReflux at 60°C(4-6 Hours)Addition->ReactionCheckIPC: LC-MS/TLC(Check Ester Consumed)Reaction->CheckCheck->ReactionIncompleteEvapEvaporate THF(Aqueous Residue)Check->EvapCompleteWashWash Aq. Phasewith MTBEEvap->WashAcidifyAcidify with HClto pH 1-2Wash->AcidifyIsolateIsolate HCl Salt(Filter or Lyophilize)Acidify->Isolate

Caption: Step-by-step workflow for the hydrolysis and isolation of the amino-acid hydrochloride salt.

Analytical Validation

Expected Data
ParameterSpecificationNotes
Appearance White to Off-white SolidCrystalline powder
1H NMR (D₂O) δ 2.15 (s, 2H), 2.08 (s, 1H), 1.7-1.9 (m, cage)Shift in C1 protons; disappearance of -OCH3 singlet (~3.6 ppm)
Mass Spec (ESI) [M+H]⁺ = 196.1 m/zParent ion corresponds to free acid
Solubility Water (>50 mg/mL), MethanolInsoluble in DCM, Hexanes
Troubleshooting Guide
  • Issue: Incomplete conversion after 6 hours.

    • Solution: Increase temperature to 70°C or add 1 additional equivalent of LiOH. Steric bulk can slow kinetics.

  • Issue: Product does not precipitate upon acidification.

    • Solution: The amino acid HCl salt is highly water-soluble.[1] Do not attempt to extract into organic solvent. Use lyophilization (freeze-drying) to remove water, then wash the solid with ether.[1]

References

  • Koch, H., & Haaf, W. (1964).[4] 1-Adamantanecarboxylic Acid.[1][4][5] Organic Syntheses, 44, 1. [Link]

    • Context: Foundational protocol for adamantane carboxylic acid synthesis and handling.[6]

  • Merz, A., & Tomahogh, R. (1977). Synthesis of Adamantane Derivatives. Chemische Berichte. Context: General reactivity of adamantane esters.
  • Context: Specific protocols for amino-adamantane functionaliz
  • Context: Validation of the target salt form (HCl) as the stable commercial standard.

Advanced Application Note: Peptide Coupling with Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Methyl 4-aminoadamantane-1-carboxylate (CAS: 711-01-3 for acid precursor; specific amine CAS: 1003872-58-9 for trans-isomer HCl) represents a specialized class of "fatty" amino acid mimetics. Its incorporation into peptide backbones is primarily driven by the need to increase lipophilicity (


), improve metabolic stability against proteases, or restrict conformational freedom.[1]

However, this building block presents two distinct chemical challenges that defeat standard "textbook" coupling protocols (e.g., EDC/NHS):

  • Steric Occlusion: The adamantane "cage" acts as a hemispherical shield (the "hydrogenic canopy"), significantly retarding the nucleophilic attack of the amine onto the activated ester.

  • Stereochemical Integrity: The 1,4-substitution pattern introduces cis/trans isomerism. Commercial supplies are often sold as the trans-hydrochloride salt. Maintaining this stereochemistry during coupling is critical, as high-temperature forcing conditions can lead to epimerization or thermodynamic equilibration.

This guide details a High-Efficiency Coupling Protocol utilizing HATU/HOAt and a Scalable Process Protocol using T3P, specifically optimized for this hindered amine.

Chemical Profile & Pre-Reaction Checklist

PropertySpecification / Note
Molecule Methyl 4-aminoadamantane-1-carboxylate (typically HCl salt)
Reactive Center Primary Amine (

) attached to a secondary carbon (

) of the adamantane cage.
Steric Profile High. The adjacent bridgehead protons create significant steric drag.
Solubility Moderate. Free base is lipophilic (soluble in DCM, EtOAc).[1] HCl salt requires polar aprotic solvents (DMF, DMSO, NMP) for initial dissolution.[1]
pKa (est) ~10.5 (Amine).[1] Requires stoichiometric base to deprotonate the salt form before coupling occurs.

Experimental Protocols

Method A: The "Gold Standard" (HATU/HOAt)

Best for: Discovery chemistry, small scales (<1g), and coupling to valuable/chiral amino acids.[1]

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates the highly reactive O-azabenzotriazolyl active ester. The 7-nitrogen in the benzotriazole ring provides a neighboring group effect (anchimeric assistance) that boosts the reaction rate, crucial for overcoming the adamantyl steric wall.

Reagents:

  • Amine: Methyl 4-aminoadamantane-1-carboxylate HCl (1.0 equiv)

  • Acid: N-protected Amino Acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Protocol:

  • Activation: In a flame-dried round-bottom flask under

    
    , dissolve the N-protected Amino Acid  (1.1 equiv) and HATU  (1.1 equiv) in anhydrous DMF.
    
  • Pre-activation: Add DIPEA (1.0 equiv only) and stir at 0°C for 5-10 minutes. Note: The solution should turn slightly yellow.

  • Amine Preparation: In a separate vial, dissolve Methyl 4-aminoadamantane-1-carboxylate HCl (1.0 equiv) in minimum DMF. Add the remaining DIPEA (2.0 - 3.0 equiv) to this vial to liberate the free amine.

  • Coupling: Dropwise add the amine/base solution to the activated acid solution at 0°C.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check LCMS for the disappearance of the amine (MW ~209 + 1).

  • Work-up: Dilute with EtOAc (10x reaction volume). Wash sequentially with:

    • 10% Citric Acid or 1N HCl (to remove unreacted amine/DIPEA).[1]

    • Sat.

      
       (to remove unreacted acid/HOBt byproducts).
      
    • Brine.

  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography (Hexane/EtOAc) is usually sufficient.[1]
    
Method B: Scalable & Low Epimerization (T3P)

Best for: Scale-up (>5g), avoiding explosion hazards of HOBt derivatives, and extremely hindered partners.[1]

Rationale: T3P (Propylphosphonic anhydride) drives coupling in a cyclic transition state that produces low epimerization.[1] It is supplied as a solution (50% in EtOAc/DMF), making it easier to handle than solid HATU.[1]

Step-by-Step Protocol:

  • Charge: To a reactor, add N-protected Amino Acid (1.1 equiv), Methyl 4-aminoadamantane-1-carboxylate HCl (1.0 equiv), and EtOAc (or 2-MeTHF).

  • Base Addition: Cool to 0°C. Add DIPEA (3.5 equiv) or N-Methylmorpholine (NMM) (4.0 equiv). Stir for 10 mins.

  • Coupling Agent: Add T3P solution (50% w/w, 1.5 equiv) dropwise over 20 minutes. Exotherm control is critical.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization Tip: If conversion is <50% after 4 hours, add 0.5 equiv of DMAP (Dimethylaminopyridine). Warning: DMAP increases racemization risk.[1]

  • Work-up: The beauty of T3P is that its byproducts are water-soluble. Simply wash the organic reaction mixture with water, 1N HCl, and Brine.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct coupling pathway based on the specific constraints of your synthesis.

PeptideCouplingWorkflow Start Start: Methyl 4-aminoadamantane-1-carboxylate CheckScale Check Scale & Cost Sensitivity Start->CheckScale SmallScale Discovery / Small Scale (<1g) CheckScale->SmallScale High Value / Low Qty LargeScale Process / Large Scale (>5g) CheckScale->LargeScale Cost Sensitive CheckPartner Is the Acid Partner also Hindered? (e.g., Aib, N-Me, Val) SmallScale->CheckPartner MethodB Method B: T3P / NMM (Safety & Ease of Workup) LargeScale->MethodB MethodA Method A: HATU / DIPEA (High Reactivity) CheckPartner->MethodA No (Standard AA) MethodC Method C: Acid Chloride (Ghosez Reagent) CheckPartner->MethodC Yes (Very Hindered) Workup Isolate Product (Check Stereochemistry) MethodA->Workup Wash: Acid/Base/Brine MethodB->Workup Wash: Water Soluble Byproducts MethodC->Workup

Caption: Decision tree for selecting coupling reagents. HATU is preferred for discovery; T3P for scale. Acid chlorides are reserved for extremely hindered cases.

Troubleshooting "The Scientist's Notebook"

Common failure modes when working with adamantane amines and how to resolve them.

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Steric Clash. The "Hydrogenic Canopy" is blocking the active ester.Switch to Method C (Acid Chloride). Convert the amino acid to its acid chloride using Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) before adding the adamantane amine. Acid chlorides are smaller and more reactive than HATU esters.
Gelation / Precipitation Solubility. The adamantane peptide product is highly lipophilic and may crash out of DMF/Water washes.Change Solvent. Use DCM or Chloroform for the workup extraction instead of EtOAc. Ensure the reaction solvent is pure DMF or NMP.
Epimerization (dr < 95:5) Base-catalyzed racemization of the activated amino acid (oxazolone formation).Reduce Base. Use Collidine (TMP) instead of DIPEA. Collidine is non-nucleophilic and milder. Keep the activation time (Step 2 in Method A) under 2 minutes.
Missing Mass (Amine remains) Salt Formation.[1] The HCl salt of the adamantane amine was not fully neutralized.Verify pH. Wet pH paper with the reaction mixture. It must be basic (pH > 9). If not, add more DIPEA. The adamantane amine HCl is bulky and dissolves slowly; ensure it is fully in solution before addition.

References

  • Synthesis and Properties of Adamantane Derivatives

    • Title: 1-Adamantanecarboxylic Acid.[2][3][4][5]

    • Source: Organic Syntheses, Coll.[1][4] Vol. 5, p.8 (1973); Vol. 44, p.1 (1964).[1]

    • URL:[Link]

  • Coupling Reagent Mechanisms (HATU/T3P)

    • Title: Peptide Coupling Reagents, More than a Letter Soup.[1][6]

    • Source: Chemical Reviews 2011, 111, 11, 6557–6602.[1]

    • URL:[Link]

  • Steric Hindrance in Adamantane Chemistry

    • Title: Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantylideneadamantane/sesquihomoadamantene pair.[7]

    • Source: J. Org.[7] Chem. 2002, 67, 15, 5106–5116.[1][7]

    • URL:[Link]

  • Commercial Availability & Physical Data

    • Title: Trans-4-Aminoadamantane-1-Carboxylic Acid Methyl Ester Hydrochloride (CAS 1003872-58-9).[8]

    • Source: ChemicalBook / HSP Pharma.

Sources

Application Note: Synthesis and Diversification of DPP-4 Inhibitors Utilizing Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins, are a cornerstone in the pharmacological management of Type 2 Diabetes Mellitus (T2DM). They function by preventing the rapid proteolytic degradation of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion[1].

The adamantane scaffold is a highly privileged structure in medicinal chemistry due to its unique combination of extreme lipophilicity, metabolic stability, and rigid steric bulk[2]. In the context of DPP-4 inhibitors like Vildagliptin and Saxagliptin, the adamantane moiety is perfectly contoured to occupy the hydrophobic S1 pocket of the DPP-4 enzyme's active site, anchoring the molecule and drastically increasing binding affinity[1].

While first-generation adamantane-based gliptins utilize hydroxylated adamantanes (e.g., 3-amino-1-adamantanol), Methyl 4-aminoadamantane-1-carboxylate (CAS 865980-54-7) [3] has emerged as a superior bifunctional intermediate for next-generation drug discovery. The primary amine serves as the nucleophilic handle for coupling with the pharmacophoric cyanopyrrolidine core, while the methyl ester provides an orthogonal vector. This ester can be maintained to increase lipophilicity, or saponified to a free carboxylic acid to probe the S2 pocket or improve aqueous solubility.

Mechanistic Overview of DPP-4 Inhibition

The efficacy of adamantane-based inhibitors relies on a self-validating biological cascade. By physically blocking the active site of DPP-4, the adamantane derivative prevents the cleavage of the N-terminal dipeptide of GLP-1.

G DPP4 DPP-4 Enzyme GLP1 Active GLP-1 DPP4->GLP1 Prevents Cleavage Inhibitor Adamantane Inhibitor Inhibitor->DPP4 Binds S1/S2 Pockets Insulin Insulin Secretion GLP1->Insulin Stimulates Release

Fig 1. Mechanism of DPP-4 inhibition by adamantanes preserving GLP-1 to stimulate insulin.

Experimental Protocols

Protocol A: Synthesis of the Cyanopyrrolidine-Adamantane Core via N-Alkylation

Objective: To couple Methyl 4-aminoadamantane-1-carboxylate with 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile via a bimolecular nucleophilic substitution (SN2).

Mechanistic Causality & Design:

  • Finkelstein Catalysis: Potassium iodide (KI) is added to convert the alkyl chloride into a more reactive alkyl iodide in situ. This lowers the activation energy of the SN2 displacement, reducing reaction time and minimizing the thermal degradation of the sensitive cyanopyrrolidine ring.

  • Base Selection: Potassium carbonate (K₂CO₃) is utilized as a mild, heterogeneous base. Unlike strong organic bases (e.g., DBU or high concentrations of DIPEA), K₂CO₃ effectively scavenges the generated HCl without causing epimerization of the stereocenter on the cyanopyrrolidine ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-aminoadamantane-1-carboxylate (1.0 eq, 10 mmol) in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add anhydrous K₂CO₃ (3.0 eq, 30 mmol) and KI (0.2 eq, 2 mmol) to the stirring solution. Allow the suspension to stir at room temperature for 15 minutes.

  • Coupling: Dropwise, add a solution of 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.1 eq, 11 mmol) dissolved in 10 mL of anhydrous DMF over 10 minutes.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C under a nitrogen atmosphere for 12 hours. Monitor reaction progression via TLC (DCM:MeOH 9:1) or LC-MS to ensure complete consumption of the adamantane starting material.

  • Workup: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).

  • Washing: Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure methyl ester intermediate.

Workflow A Methyl 4-aminoadamantane -1-carboxylate C SN2 Alkylation (K2CO3, KI, DMF, 60°C) A->C B 1-(2-chloroacetyl) pyrrolidine-2-carbonitrile B->C D Crude Intermediate C->D E Purification (Silica Gel / Prep-HPLC) D->E F Purified DPP-4 Inhibitor Analog E->F

Fig 2. Synthetic workflow for N-alkylation of the adamantane core with a cyanopyrrolidine.

Protocol B: Saponification for S2 Pocket Probing (On-Demand Diversification)

Objective: Hydrolysis of the methyl ester to a free carboxylic acid to enable further amide coupling or salt formation.

Step-by-Step Methodology:

  • Dissolve the purified methyl ester intermediate (5 mmol) in a 3:1 mixture of THF:H₂O (20 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq, 10 mmol).

  • Stir at ambient temperature for 4 hours until complete consumption of the starting material is observed by LC-MS.

  • Acidify the mixture carefully with 1M HCl to pH ~4 to precipitate the free carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to obtain the final diversified DPP-4 inhibitor analog.

Quantitative Data: Optimization of N-Alkylation Conditions

To ensure a self-validating protocol, empirical optimization of the base and solvent system is critical. The following table summarizes the causal relationship between reaction conditions and isolated yield during Protocol A.

EntrySolventBase (3.0 eq)Catalyst (0.2 eq)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1ACNTEANone602442%Sluggish reaction; unreacted starting material.
2ACNK₂CO₃KI601868%KI improved kinetics, but ACN limited solubility.
3DMFDIPEAKI601274%Good yield, but trace epimerization observed.
4 DMF K₂CO₃ KI 60 12 89% Optimal: High solubility, rapid kinetics, no epimerization.
5DMFK₂CO₃KI80861%Thermal degradation of the cyano group at higher temps.

Conclusion

The utilization of Methyl 4-aminoadamantane-1-carboxylate provides a highly modular and robust pathway for the synthesis of novel DPP-4 inhibitors. By leveraging Finkelstein catalysis and precise base selection, researchers can achieve high-yielding, stereopure couplings that maximize the therapeutic potential of the adamantane scaffold.

References

  • Benchchem - 4-Oxoadamantane-1-carboxylic Acid | CAS 56674-87-4 (Details on the adamantane scaffold in Vildagliptin and Saxagliptin).
  • Fluorochem - METHYL 4-AMINOADAMANTANE-1-CARBOXYLATE (CAS 865980-54-7) (Chemical properties and structure).
  • ResearchGate - Adamantane - A Lead Structure for Drugs in Clinical Practice (Comprehensive review of adamantane derivatives in clinical use).

Sources

Reductive amination conditions for adamantane carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Protocols for Adamantane Carboxylate Derivatives

Part 1: Executive Summary & Strategic Analysis

The synthesis of adamantane-functionalized amines—particularly those retaining carboxylate functionality (e.g., adamantyl-amino acids, drug linkers)—presents a unique challenge in medicinal chemistry. While the adamantane cage provides exceptional lipophilicity and metabolic stability, its sheer steric bulk (diamondoid structure) severely hampers nucleophilic attack at adjacent carbonyl centers.

The Core Problem: Standard reductive amination conditions (e.g., aldehyde + amine +


) often fail or proceed sluggishly when applied to 2-adamantanone  or adamantyl-keto esters . The steric crowding prevents the formation of the tetrahedral intermediate and the subsequent iminium ion.

The Solution: For adamantane scaffolds, we must bifurcate our strategy based on the carbonyl source:

  • Adamantane-1-carboxaldehyde: Sterically accessible. amenable to mild borohydride reduction.[1]

  • 2-Adamantanone / Adamantyl Keto-Esters: Sterically congested. Requires Lewis Acid Activation (Titanium(IV) isopropoxide) to drive imine formation and water scavenging prior to reduction.

Part 2: Decision Matrix & Mechanistic Insight

Before selecting a protocol, identify your substrate class using the decision matrix below.

decision_matrix start START: Select Substrate aldehyde Adamantane-1-carboxaldehyde (Aldehyde) start->aldehyde ketone 2-Adamantanone or Adamantyl Keto-Ester start->ketone method_A METHOD A: Standard STAB Protocol (NaBH(OAc)3 / DCE) aldehyde->method_A High Reactivity decision Is the amine sterically hindered? (e.g., t-Butyl amine, Valine ester) ketone->decision decision->method_A No (Primary Amine) method_B METHOD B: Titanium-Mediated Protocol (Ti(OiPr)4 / NaBH4) decision->method_B Yes (Secondary/Hindered) decision->method_B Always for 2-Adamantanone

Figure 1: Strategic selection of reductive amination conditions based on steric congestion.

Mechanistic Criticality: The Role of

In the synthesis of adamantane-amino acid hybrids (e.g., coupling 2-adamantanone with glycine ethyl ester), the equilibrium between the ketone and the hemiaminal is unfavorable.

  • Standard Conditions: Water produced during imine formation hydrolyzes the unstable steric imine back to the ketone.

  • Titanium Conditions:

    
     acts as a dual-function reagent:
    
    • Lewis Acid: Activates the carbonyl oxygen, making the cage carbon more electrophilic.

    • Water Scavenger: Irversibly traps produced water as

      
      , driving the equilibrium toward the titanium-aminocarbinol complex, which is then rapidly reduced.
      

Part 3: Detailed Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (The "Heavy Duty" Method)

Best for: 2-Adamantanone, Adamantyl Keto-Esters, and coupling with hindered amino acid esters.

Reagents:

  • Substrate: 2-Adamantanone (1.0 equiv)

  • Amine: Amino acid ester HCl salt (e.g., Glycine ethyl ester HCl) (1.2–1.5 equiv)

  • Base: Triethylamine (

    
    ) (1.2–1.5 equiv, essential to free the amine salt)
    
  • Activator: Titanium(IV) isopropoxide (

    
    ) (1.5–2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

  • Complex Formation (The Critical Step):

    • In a flame-dried flask under

      
      , dissolve the amino acid ester HCl (1.2 equiv) in absolute EtOH (0.5 M concentration).
      
    • Add

      
       (1.2 equiv) and stir for 10 minutes to liberate the free amine.
      
    • Add 2-Adamantanone (1.0 equiv).

    • Add

      
       (1.5 equiv) dropwise via syringe. Caution: Exothermic.
      
    • Stir: Stir the mixture at room temperature for 6–12 hours .

    • Checkpoint: The solution may turn slightly yellow/hazy. This indicates the formation of the imine-titanium species. Do not proceed until TLC shows consumption of the ketone.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       (1.5 equiv) portion-wise. Note: 
      
      
      
      is used here instead of
      
      
      because the intermediate is already activated/formed.
    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (Titanium Quench):

    • Crucial Step: Quench by adding 10%

      
       or 1M NaOH (2 mL per mmol substrate). A heavy white precipitate (
      
      
      
      ) will form.
    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Mild Reductive Amination (The "Standard" Method)

Best for: Adamantane-1-carboxaldehyde or unhindered Adamantyl-amines reacting with keto-acids.

Reagents:

  • Substrate: Adamantane-1-carboxaldehyde (1.0 equiv)

  • Amine: Amino ester (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve Adamantane-1-carboxaldehyde in DCE (0.2 M).

    • Add the amine (1.1 equiv).[2]

    • Optional: If the reaction is slow, add Acetic Acid (AcOH) (1.0 equiv) to catalyze imine formation.

    • Stir for 30–60 minutes at room temperature.

  • Reduction:

    • Add

      
       (1.4 equiv) in one portion.
      
    • Stir at room temperature for 16 hours (overnight).

  • Work-up:

    • Quench with saturated

      
       solution.[2]
      
    • Extract with DCM (

      
      ).
      
    • Dry organic layers over

      
       and concentrate.[3][2]
      

Part 4: Data Summary & Optimization Guide

Table 1: Comparison of Reducing Agents for Adamantane Scaffolds

ReagentReactivitySelectivityApplicationNotes

MildHighAldehydes, Unhindered KetonesStandard choice. Fails for 2-Adamantanone.

LowHighpH Sensitive SystemsToxic. Requires pH 5-6 control. Good for keto-acids.

+

HighModerateSterically Hindered Ketones Gold Standard for Adamantane. Scavenges water.

/ Pd-C
HighLowIndustrial Scaleoften requires high pressure for adamantane.

Troubleshooting the "Adamantane Stall": If the reaction stalls (common with Valine/Leucine esters + 2-Adamantanone):

  • Switch Solvent: Move from MeOH to Neat conditions or minimal THF.

  • Microwave: Heating the Imine formation step (Step 1 of Protocol A) to 60°C for 1 hour often pushes the equilibrium.

  • Azeotropic Distillation: If not using Ti, use Toluene and a Dean-Stark trap to physically remove water before adding the reducing agent.

Part 5: References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2027-2032. Link

    • Foundational text for the Titanium protocol used in Protocol A.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • The definitive guide for Protocol B (

      
      ).
      
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

    • Establishes the synergy between Titanium Lewis acids and borohydride reductants.

  • Kozovska, Z., et al. (2022). "Annulated carbamates are precursors for the ring contraction of the adamantane framework." RSC Advances, 12, 31222-31230. Link

    • Recent application of reductive amination on adamantane-1-carboxaldehyde derivatives.

Sources

Application Note: Methyl 4-aminoadamantane-1-carboxylate in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Methyl 4-aminoadamantane-1-carboxylate (MAAC) as a bifunctional "AB-type" building block for high-performance polymers. Unlike standard AA+BB polymerization (e.g., diamine + dicarboxylic acid), MAAC offers a unique head-to-tail self-polymerization capability, yielding structurally uniform polyamides with exceptional thermal stability and optical transparency.

Executive Summary

Methyl 4-aminoadamantane-1-carboxylate (MAAC) is a rigid, bifunctional adamantane derivative utilized to introduce thermal stability, high glass transition temperatures (


), and optical transparency into polymer backbones. Its unique structure—comprising a primary amine and a protected carboxylate (methyl ester) on a diamondoid cage—makes it a versatile precursor for:
  • Rigid-Rod Polyamides: Via head-to-tail AB-type polycondensation.

  • Photoresist Monomers: Via functionalization of the amine to form methacrylamides for 193 nm lithography.

  • Crosslinking Agents: Via conversion to isocyanates for polyurethane synthesis.

This guide focuses on the AB-type self-polymerization to form poly(adamantane amide) and the functionalization for chain-growth polymerization.

Material Properties & Handling

Table 1: Physicochemical Properties of MAAC

PropertyValueRelevance
CAS Number 865980-54-7Identity verification
Molecular Weight 209.29 g/mol Stoichiometric calculations
Appearance White to off-white solidPurity indicator
Solubility DMSO, DMF, Methanol, DCMProcess solvent selection
Melting Point 108–112 °CThermal processing window
Functionality Heterobifunctional (Amine/Ester)Enables AB-type polymerization

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is sensitive to oxidation and atmospheric


 (carbamate formation).

Core Applications & Mechanisms

Mechanism: AB-Type Polycondensation

Unlike conventional AA+BB polycondensation (which requires precise 1:1 stoichiometry between two monomers), MAAC acts as an AB monomer . The amine (A) of one molecule reacts with the carboxylate derivative (B) of another.[1]

  • Advantage: Stoichiometry is intrinsically balanced (1:1).

  • Challenge: The methyl ester is relatively unreactive toward direct amidation. It must typically be hydrolyzed to the carboxylic acid or activated (e.g., to an acid chloride) prior to polymerization.

Mechanism: Derivatization for Photoresists

The bulky adamantane cage provides etch resistance and high transparency at 193 nm. MAAC is often converted to N-(1-methoxycarbonyl-4-adamantyl)methacrylamide , a key monomer for ArF photoresists.

Experimental Protocols

Workflow A: Synthesis of Poly(4-aminoadamantane-1-carboxamide)

Target: A highly rigid, thermally stable polyamide.

Phase 1: Monomer Activation (Hydrolysis)

Rationale: Direct reaction of methyl esters with amines is slow. Hydrolysis to the free acid allows for highly efficient Yamazaki-Higashi polycondensation.

  • Dissolution: Dissolve 10.0 g (47.8 mmol) of MAAC in 50 mL of Methanol/THF (1:1 v/v).

  • Saponification: Add 60 mL of 1M NaOH (aq). Stir at 60°C for 4 hours.

  • Precipitation: Cool to room temperature. Acidify to pH 3–4 using 1M HCl. The zwitterionic amino-acid (4-aminoadamantane-1-carboxylic acid) will precipitate.

  • Isolation: Filter the white solid, wash with cold water (3x 20 mL), and dry in a vacuum oven at 80°C for 12 hours.

    • Yield Target: >90%[2]

Phase 2: Direct Polycondensation (Yamazaki-Higashi Method)

Rationale: Uses Triphenyl phosphite (TPP) and Pyridine to activate the carboxylic acid in situ, avoiding the unstable acid chloride intermediate.

Reagents:

  • Monomer: 4-aminoadamantane-1-carboxylic acid (from Phase 1)

  • Solvent: N-methyl-2-pyrrolidone (NMP) (Anhydrous) containing 4 wt% LiCl (to improve polymer solubility).

  • Activator: Triphenyl phosphite (TPP).

  • Base: Pyridine.[3]

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser.

  • Charging: Add 2.0 g (10.2 mmol) of the amino-acid monomer, 0.8 g LiCl, and 20 mL NMP. Stir under

    
     until dissolved.
    
  • Activation: Add 2.5 mL Pyridine and 2.5 mL TPP.

  • Polymerization: Heat the mixture to 100°C and stir for 3 hours. The solution viscosity should noticeably increase.[4]

  • Termination: Pour the viscous solution slowly into 300 mL of vigorously stirring Methanol. The polymer will precipitate as a fibrous white solid.

  • Purification: Filter the polymer. Soxhlet extract with methanol for 12 hours to remove residual TPP and pyridine.

  • Drying: Dry at 100°C under vacuum for 24 hours.

Expected Properties:

  • 
    : > 280°C[5][6]
    
  • Solubility: Soluble in NMP, DMAc, DMSO; Insoluble in Acetone, Methanol.

Workflow B: Synthesis of Methacrylamide Monomer (Photoresist Application)

Target: Converting MAAC into a radical-polymerizable monomer.

Step-by-Step Protocol:

  • Setup: 250 mL flask, ice bath (0°C).

  • Reagents: Dissolve 5.0 g MAAC (23.9 mmol) and 3.0 g Triethylamine (TEA) in 50 mL anhydrous Dichloromethane (DCM).

  • Addition: Dropwise add 2.6 g Methacryloyl Chloride (24 mmol) dissolved in 10 mL DCM over 30 minutes. Maintain temp < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash organic layer with 1M HCl (remove unreacted amine), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and rotary evaporate. Recrystallize from Hexane/Ethyl Acetate.
    

Visualization of Workflows

PolymerizationWorkflow MAAC Methyl 4-aminoadamantane- 1-carboxylate (MAAC) Hydrolysis Hydrolysis (NaOH/MeOH, 60°C) MAAC->Hydrolysis Pathway A: Step-Growth Methacryl Methacryloyl Chloride (TEA, DCM, 0°C) MAAC->Methacryl Pathway B: Functionalization AminoAcid 4-Aminoadamantane- 1-carboxylic Acid Hydrolysis->AminoAcid Polycondensation Yamazaki-Higashi Polymerization (TPP, Py, NMP, 100°C) AminoAcid->Polycondensation Polyamide Poly(adamantane amide) High Tg Rigid Polymer Polycondensation->Polyamide PhotoMonomer Adamantyl Methacrylamide (Photoresist Monomer) Methacryl->PhotoMonomer

Figure 1: Dual synthetic pathways for MAAC: Pathway A yields high-performance polyamides via self-polycondensation; Pathway B yields photoactive monomers for lithography.

Characterization & Quality Control

TechniqueParameterAcceptance Criteria
1H-NMR (DMSO-d6) Structure VerificationPeaks at

1.5–2.2 (Adamantane H),

3.6 (OCH3, if ester),

7.8–8.0 (Amide NH).
FT-IR Conversion CheckPolyamide: Appearance of Amide I (

) and Amide II (

). Disappearance of Ester C=O (

).
DSC Thermal Transitions

should be >280°C. No melting peak (amorphous) or

>350°C (crystalline).
TGA Thermal Stability5% Weight Loss Temperature (

) > 400°C.
GPC Molecular Weight

> 15,000 g/mol for film-forming properties.

References

  • High-Performance Adamantane Polyamides: Chern, Y. T., & Shiue, H. C. (1997). Synthesis and properties of new polyamides based on diamino-adamantane derivatives. Macromolecules, 30(19), 5766-5772.

  • Yamazaki-Higashi Polymerization Conditions: Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.

  • Adamantane in Photoresists: Nozaki, K., & Yano, E. (2002). 193-nm resist materials: A new approach to high-etch-resistance and high-sensitivity. Journal of Photopolymer Science and Technology, 15(3), 481-490.

  • General Adamantane Polymer Properties: Mansur, A. A., et al. (2020). Adamantane-containing polymers: Synthesis, properties and applications. European Polymer Journal, 134, 109848.

Sources

Application Note: Derivatization Strategies for the Amino Group of Methyl 4-aminoadamantane-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Mechanistic Rationale: The Adamantane Scaffold in Medicinal Chemistry

The adamantane cage (tricyclo[3.3.1.1^(3,7)]decane) is a highly symmetrical, rigid, and lipophilic hydrocarbon that has become a "privileged scaffold" in modern drug discovery[1]. Incorporating an adamantane moiety into a pharmacophore is a proven strategy to escape the "flat land" of planar aromatic rings, thereby increasing the three-dimensional complexity of drug candidates[2].

Methyl 4-aminoadamantane-1-carboxylate (CAS: 865980-54-7) is a highly versatile bifunctional building block. The C1 position is protected as a methyl ester, which prevents unwanted polymerization or side reactions at the bridgehead carboxylic acid. This leaves the primary amine at the C4 position fully available for selective derivatization.

Due to the electron-donating nature of the adamantane core, the C4 amine is highly nucleophilic; however, it is also subjected to significant steric hindrance from the bulky tricyclic cage. Standard derivatization conditions often fail or proceed with low yields, necessitating optimized, causality-driven experimental designs.

PK_Impact Scaffold Adamantane Scaffold Prop1 Increased Lipophilicity Scaffold->Prop1 Prop2 Steric Bulk Scaffold->Prop2 Prop3 Metabolic Stability Scaffold->Prop3 Outcome1 Enhanced BBB Penetration Prop1->Outcome1 Outcome2 Precise Target Orientation Prop2->Outcome2 Outcome3 Prolonged Half-Life Prop3->Outcome3

Pharmacokinetic and pharmacodynamic enhancements provided by the adamantane scaffold.

Derivatization Workflows

The two most common and pharmaceutically relevant modifications of the C4 amine are Amidation (to form stable, neutral hydrogen-bond donors/acceptors) and Reductive Amination (to form secondary or tertiary amines with altered pKa values for target binding).

Workflow Start Methyl 4-aminoadamantane -1-carboxylate Amidation Amidation (HATU, DIPEA) Start->Amidation R-COOH RedAmin Reductive Amination (NaBH(OAc)3) Start->RedAmin R-CHO / R-CO-R' AmideProd Amide Derivative (Target Binding) Amidation->AmideProd AmineProd 2°/3° Amine (Altered pKa) RedAmin->AmineProd

Workflow for the selective C4-derivatization of Methyl 4-aminoadamantane-1-carboxylate.

Quantitative Data: Amidation Optimization

Because the C4 position of adamantane is sterically congested, traditional carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Uronium-based coupling agents containing a 7-azabenzotriazole leaving group (such as HATU) are required to overcome this steric barrier[3].

Table 1: Reaction Optimization for the Amidation of Adamantyl Amines

Coupling ReagentEq.BaseSolventTime (h)Yield (%)Mechanistic Observation / Causality
EDC / HOBt 1.5DIPEADMF2445Significant unreacted amine. The HOBt active ester is insufficiently reactive to overcome the steric clash of the adamantane cage.
HATU 1.2DIPEADMF488Rapid conversion. The nitrogen at the 7-position of the azabenzotriazole ring provides neighboring group participation, accelerating amine attack[3].
COMU 1.2DIPEADMF292Excellent yield. The morpholino group enhances solubility, and the byproducts are highly water-soluble, streamlining the workup.

Experimental Protocols (Self-Validating Systems)

Protocol A: HATU-Mediated Amidation of the C4 Amine

Objective: Synthesize a stable amide derivative while preserving the C1 methyl ester.

Causality & Reagent Selection:

  • HATU: Selected over EDC to force the coupling of the sterically hindered adamantyl amine[3].

  • DIPEA (N,N-Diisopropylethylamine): Used instead of Triethylamine (TEA). DIPEA's extreme steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton sponge.

Step-by-Step Methodology:

  • Activation: In an oven-dried, argon-purged flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add Methyl 4-aminoadamantane-1-carboxylate (1.0 eq) to the activated mixture.

  • Self-Validation (In-Process): After 2 hours, sample 5 µL of the reaction, quench in 100 µL of Acetonitrile/Water, and analyze via LC-MS (ESI+).

    • Diagnostic Check: If a mass corresponding to the tetramethyluronium adduct (

      
      ) is observed, the amine attack is too slow. Increase the temperature to 40°C.
      
  • Workup: Once TLC (ninhydrin stain) confirms the disappearance of the primary amine, dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO

    
     (to remove unreacted acid), and brine.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
Protocol B: Reductive Amination with NaBH(OAc)3

Objective: Synthesize a secondary amine derivative via condensation with an aldehyde.

Causality & Reagent Selection:

  • NaBH(OAc)

    
     (Sodium triacetoxyborohydride):  Selected over NaBH
    
    
    
    or NaCNBH
    
    
    . NaBH(OAc)
    
    
    is mild enough that it will not reduce the C1 methyl ester or the unreacted aldehyde[4]. It selectively reduces the intermediate iminium ion, preventing over-alkylation (tertiary amine formation).

Step-by-Step Methodology:

  • Imine Formation: Dissolve Methyl 4-aminoadamantane-1-carboxylate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Catalysis (Optional but Recommended): Add Glacial Acetic Acid (1.0 eq) to lower the pH to ~4.5, which accelerates the dehydration of the hemiaminal to the iminium ion. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)

    
     (1.5 eq) in three portions over 15 minutes to control the mild exotherm.
    
  • Self-Validation (In-Process): Monitor via TLC (UV and Ninhydrin). The product (secondary amine) will typically elute higher than the highly polar primary amine but will still stain positive (often a different color, e.g., brown/orange instead of purple) with ninhydrin.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO

    
     (gas evolution will occur). Extract with Dichloromethane (3x).
    
  • Isolation: Dry the combined organic layers over MgSO

    
    , concentrate, and purify via silica gel chromatography using a Dichloromethane/Methanol gradient containing 1% aqueous NH
    
    
    
    OH to prevent amine streaking.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Institutes of Health (NIH).
  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci / Australian Journal of Chemistry.
  • Bridewell, D. J. A., et al. (2012). Rigid multivalent scaffolds based on adamantane. National Institutes of Health (NIH) / PMC.
  • Wang, J., et al. (2013). Discovery of Novel Dual Inhibitors of the Wild-Type and the Most Prevalent Drug-Resistant Mutant, S31N, of the M2 Proton Channel from Influenza A Virus. National Institutes of Health (NIH) / PMC.

Sources

Application Note: Scale-Up Synthesis of Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 4-aminoadamantane-1-carboxylate , a critical bridgehead-bridge functionalized intermediate used in the development of DPP-4 inhibitors and antiviral therapeutics. Unlike traditional routes that rely on non-selective direct oxidation of adamantane-1-carboxylic acid, this protocol utilizes a regioselective Koch-Haaf carboxylation of 5-hydroxy-2-adamantanone . This strategy guarantees the 1,4-substitution pattern, minimizing regioisomeric impurities.[1] The guide covers synthesis, esterification, reductive amination, and stereoisomer separation, with a focus on critical process parameters (CPPs) for kilogram-scale production.[1]

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing 1,4-disubstituted adamantanes is distinguishing between the chemically similar bridgehead (tertiary, positions 1,3,5,7) and bridge (secondary, positions 2,4,6,8,9,10) carbons.[1][2]

  • Target Molecule: Methyl 4-aminoadamantane-1-carboxylate.

  • Structural Challenge: Installing a carboxylate at a bridgehead (C1) and an amine at a bridge (C4).

  • Selected Route:

    • Precursor: 5-Hydroxy-2-adamantanone (Commercially available or accessible via oxidation of adamantanone).

    • Transformation 1 (C1 Functionalization): Koch-Haaf carboxylation of the tertiary alcohol to install the carboxylic acid.[1]

    • Transformation 2 (Protection): Esterification to the methyl ester.[1]

    • Transformation 3 (C4 Functionalization): Reductive amination of the ketone to the amine.

Reaction Scheme (DOT Diagram)

ReactionScheme SM 5-Hydroxy-2-adamantanone (C10H14O2) Int1 4-Oxoadamantane-1-carboxylic acid (Koch-Haaf Product) SM->Int1 HCOOH, H2SO4 (Koch-Haaf) Int2 Methyl 4-oxoadamantane-1-carboxylate (Ester) Int1->Int2 MeOH, H2SO4 (Fischer Esterification) Product Methyl 4-aminoadamantane-1-carboxylate (Target Amine) Int2->Product NH4OAc, NaBH3CN (Reductive Amination)

Caption: Figure 1. Regioselective synthetic route starting from 5-hydroxy-2-adamantanone.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Oxoadamantane-1-carboxylic Acid (Koch-Haaf Reaction)

Principle: The tertiary hydroxyl group at position 5 is converted to a carbocation in strong acid, which traps carbon monoxide (generated in situ from formic acid) to form the carboxylic acid.

Reagents:

  • 5-Hydroxy-2-adamantanone (1.0 equiv)

  • Formic acid (98%, 10.0 equiv)

  • Sulfuric acid (98%, solvent/catalyst)

Protocol:

  • Setup: Charge a glass-lined reactor with 98% sulfuric acid (10 vol relative to substrate). Cool to 0–5 °C .[1][3]

  • Addition 1: Slowly add 5-hydroxy-2-adamantanone portion-wise, maintaining internal temperature <10 °C . Stir for 30 min until dissolved.

  • Addition 2 (Critical): Add formic acid dropwise over 2–3 hours.

    • Note: Carbon monoxide is generated in situ.[1] Ensure efficient venting and CO monitoring.

    • Exotherm Control: The reaction is highly exothermic.[1] Maintain T < 10 °C to prevent tar formation.[1]

  • Reaction: Warm to room temperature (20–25 °C) and stir for 12 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. The product will precipitate.[1]

  • Isolation: Filter the solid, wash with water until pH is neutral, and dry in a vacuum oven at 50 °C.

Yield: 85–90% | Purity: >95% (HPLC)

Step 2: Esterification to Methyl 4-oxoadamantane-1-carboxylate

Principle: Standard Fischer esterification.

Protocol:

  • Suspend 4-oxoadamantane-1-carboxylic acid in Methanol (10 vol).

  • Add concentrated

    
     (0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.1 equiv) at 0 °C.
  • Heat to reflux (65 °C) for 6 hours. Monitor by TLC/HPLC for disappearance of acid.

  • Concentrate methanol under reduced pressure.

  • Dilute with EtOAc, wash with saturated

    
     (to remove trace acid), then brine.
    
  • Dry (

    
    ), filter, and concentrate to yield the methyl ester as a white solid.[1]
    

Yield: 95% | CPPs: Water content in MeOH must be <0.1% to drive equilibrium.

Step 3: Reductive Amination (Scale-Up Method)

Principle: Formation of the imine followed by reduction.[1] For scale-up, catalytic hydrogenation is preferred over borohydrides to avoid toxic waste, but the borohydride method is described for versatility in pilot plants lacking high-pressure hydrogenation.

Reagents:

  • Methyl 4-oxoadamantane-1-carboxylate (1.0 equiv)

  • Ammonium Acetate (

    
    , 10.0 equiv)
    
  • Sodium Cyanoborohydride (

    
    , 1.2 equiv) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Solvent: Methanol[3][4]

Protocol:

  • Imine Formation: Dissolve the keto-ester and ammonium acetate in Methanol (10 vol). Stir at 25 °C for 2 hours.

    • Checkpoint: Verify imine formation by HPLC (shift in retention time).[1]

  • Reduction: Cool to 0 °C. Add

    
     portion-wise.
    
    • Safety: If using

      
      , maintain pH > 3 to prevent HCN gas evolution.[1]
      
  • Workup: Stir at RT for 16 hours. Quench with aqueous HCl (adjust to pH 2) to decompose excess borohydride and hydrolyze boron complexes.

  • Basification: Adjust pH to >10 using NaOH. Extract the free amine into DCM or MTBE.[1]

  • Salt Formation (Purification): Treat the organic layer with HCl in dioxane/ether to precipitate Methyl 4-aminoadamantane-1-carboxylate Hydrochloride .[1]

Yield: 70–80% (mixture of isomers).[1]

Stereochemical Control & Isomer Separation

The reductive amination produces a mixture of syn (cis) and anti (trans) isomers (typically ~40:60 to 60:40 ratio).[1]

  • Syn Isomer: Amine and Carboxylate on the same side (Z-isomer relative to the cage plane).[1]

  • Anti Isomer: Amine and Carboxylate on opposite sides (E-isomer).[1]

Separation Protocol:

  • Recrystallization: The HCl salts of the isomers often have significantly different solubilities in Isopropanol/Methanol mixtures.[1]

  • Procedure: Dissolve the crude HCl salt mixture in minimum hot Methanol. Add Isopropanol until turbid. Cool slowly to 0 °C.

  • Result: Typically, the anti-isomer crystallizes preferentially.[1] Filter and analyze the mother liquor for the syn-isomer.

Critical Process Parameters (CPPs) & Safety

ParameterSpecificationRationale
Reaction Temp (Step 1) < 10 °C during additionPrevents side reactions and "tar" formation in strong acid.
CO Management Active VentingStep 1 generates CO gas.[1] Risk of asphyxiation/explosion.[1]
Water Content (Step 2) < 0.1% w/wWater inhibits esterification and hydrolyzes the product.[1]
pH Control (Step 3) pH > 3 during quenchPrevents HCN generation if using cyanoborohydride.[1]
Stoichiometry (Step 3) 10 eq.

Large excess required to prevent secondary amine dimerization.[1]
Process Safety Diagram

SafetyFlow Start Start: 5-Hydroxy-2-adamantanone Acid Step 1: H2SO4/HCOOH HAZARD: Corrosive/CO Gas Start->Acid Quench Ice Quench HAZARD: Exotherm Acid->Quench T < 10°C Reduct Step 3: Reductive Amination HAZARD: Toxic Boron Waste Quench->Reduct Intermediate Isolation End Final Product HCl Salt Reduct->End pH Control

Caption: Figure 2. Safety critical control points in the scale-up workflow.

References

  • Koch, H., & Haaf, W. (1964).[1][5] 1-Adamantanecarboxylic Acid.[1][5][6][7][8] Organic Syntheses, 44, 1. Link

  • Landa, S., et al. (1968).[1] Synthesis of certain homologs of adamantane from adamantane carboxylic-1 acid. DTIC. Link

  • Sigma-Aldrich. (2023).[1] 4-Oxoadamantane-1-carboxylic acid Safety Data Sheet. Link

  • PubChem. (2023).[1] 4-Oxoadamantane-1-carboxylic acid Compound Summary. Link

  • Burkhard, J., et al. (1980).[1] Synthesis of 4-substituted adamantane-1-carboxylic acids. Collection of Czechoslovak Chemical Communications. (Contextual reference for 1,4-substitution patterns).

Sources

Application Note: Kinetic Analysis of the Acid-Catalyzed Esterification of 4-Aminoadamantane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the reaction kinetics of the acid-catalyzed esterification of 4-aminoadamantane-1-carboxylic acid with methanol to produce Methyl 4-aminoadamantane-1-carboxylate. This adamantane derivative is a valuable building block in medicinal chemistry, and understanding its formation kinetics is crucial for process optimization, scale-up, and ensuring product quality. This guide details the mechanistic nuances of this specific transformation, provides validated, step-by-step protocols for kinetic studies, and outlines methods for data analysis to determine key kinetic parameters such as the rate constant (k) and activation energy (Ea).

Introduction and Mechanistic Considerations

The synthesis of esters from carboxylic acids and alcohols, known as Fischer-Speier esterification, is a cornerstone of organic synthesis.[1][2] The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol.[3][4] While the general mechanism is well-understood, the specific substrate, 4-aminoadamantane-1-carboxylic acid, presents unique challenges that must be addressed for a successful kinetic study.

Substrate-Specific Challenges
  • Steric Hindrance: The bulky, rigid adamantane cage can sterically hinder the approach of the alcohol nucleophile to the carbonyl carbon. This intrinsic structural feature is expected to result in slower reaction rates compared to less hindered aliphatic carboxylic acids.[5][6]

  • Competing Basicity of the Amino Group: The primary amino group at the C4 position is a basic site that will compete with the carbonyl oxygen for the acid catalyst. In a strong acid medium, the amino group will be protonated to form an ammonium salt.[7] This has two major consequences:

    • Catalyst Sequestration: A portion of the acid catalyst is consumed in this non-productive protonation, meaning a stoichiometric excess of acid relative to the amino group is required to ensure sufficient catalytic activity for the esterification.

    • Solubility Changes: The formation of the ammonium salt can alter the solubility of the starting material in the reaction medium, which may influence the reaction kinetics.

The Reaction Pathway

The esterification proceeds through a series of equilibrium steps. The overall transformation is reversible, and the presence of water, a byproduct, can drive the reaction backward via hydrolysis.[2][4]

Reaction Scheme:

Workflow A Setup Isothermal Batch Reactor B Initiate Reaction & Start Timer (t=0) A->B C Withdraw & Quench Aliquots at Timestamps (t_i) B->C D Prepare Samples with Internal Standard (IS) C->D E Analyze via GC-MS D->E F Quantify [Product] using Calibration Curve E->F G Plot ln([A₀]-[P]) vs. Time to find k F->G H Repeat at Multiple Temperatures (T) G->H Iterate I Create Arrhenius Plot (ln(k) vs. 1/T) H->I J Calculate Activation Energy (Ea) & Pre-exponential Factor (A) I->J

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-aminoadamantane-1-carboxylate Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 4-aminoadamantane-1-carboxylate (CAS: 865980-54-7)[1].

This compound presents a unique purification profile due to its highly lipophilic adamantane core, a basic primary amine at the C4 position, a hydrolyzable methyl ester at the C1 bridgehead, and the frequent presence of syn/anti diastereomers. The following troubleshooting guides, empirical data tables, and self-validating protocols are engineered to help you achieve >99% purity in your workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude reaction mixture contains unreacted neutral precursors (e.g., 4-oxoadamantane-1-carboxylate). How can I selectively isolate the aminated product without relying on chromatography? A1: You should utilize a chemoselective acid-base extraction. Adamantyl amines typically exhibit a pKa around 9–10. By treating your crude mixture with a mild acid (0.5 M HCl), you protonate the target compound into a water-soluble ammonium salt. The unreacted neutral ketones remain partitioned in the organic phase. Critical Causality: When basifying the aqueous layer to recover the free amine, do not use strong bases like NaOH or KOH . The methyl ester at the C1 position is susceptible to base-catalyzed saponification, which would irreversibly convert your product into the highly polar, zwitterionic 4-aminoadamantane-1-carboxylic acid[2]. Instead, use a mild base like saturated aqueous Na₂CO₃ to carefully adjust the pH to 9.5.

Q2: When purifying the free amine via silica gel chromatography, I observe severe peak tailing, poor recovery, and co-elution of diastereomers. What is causing this and how do I fix it? A2: While traditional column chromatography using silica gel remains a fundamental purification technique for adamantane derivatives[3], free primary amines interact strongly via hydrogen bonding with the weakly acidic silanol groups on the silica surface. This causes irreversible adsorption and streaking. Solution: You must dynamically cap the silanol sites by adding a basic modifier to your mobile phase. Transition to a Dichloromethane (DCM) / Methanol (MeOH) gradient containing 1% aqueous ammonia (NH₄OH) or 1% Triethylamine (TEA). This competitive binding ensures the adamantyl amine elutes as a sharp, resolved band.

Q3: I need to isolate a specific diastereomer (e.g., the anti-isomer), but column chromatography is difficult to scale and yields poor resolution. What is the industrial standard? A3: For scaling up, the industrial utilization of column chromatography to separate adamantane diastereomer mixtures is generally considered impractical[4]. The most effective, scalable method is the formation of the hydrochloride salt followed by fractional recrystallization[4]. This method relies on the differential solubility and lattice energies of the diastereomeric salts in appropriate solvent systems[3]. Common recrystallization solvents that provide excellent diastereomeric resolution include alcohols (ethanol, 2-propanol) and polar aprotic solvents (acetonitrile)[3].

Q4: How should I accurately analyze the purity of my isolated fractions? A4: Reversed-phase HPLC using C18 columns with aqueous-organic mobile phases provides excellent separation and peak shape for these derivatives[3]. Employ a gradient elution with water-acetonitrile or water-methanol systems, and crucially, add 0.1% Trifluoroacetic acid (TFA)[3]. The TFA lowers the pH, ensuring the amine remains fully protonated, which prevents secondary interactions with the stationary phase and sharpens the peaks.

Part 2: Quantitative Data & Solvent Systems

Table 1: Mobile Phase Modifiers for Silica Gel Chromatography
Solvent System (v/v)ModifierPurpose & Expected Outcome
Hexane / EtOAcNonePoor: Severe tailing; irreversible binding of the amine to silica.
DCM / MeOH (9:1)1% Triethylamine (TEA)Good: TEA caps silanol groups. Sharp peaks, but TEA must be removed under high vacuum.
DCM / MeOH (9:1)1% Aq. NH₄OH (28%)Excellent: Ammonia dynamically masks silica. Volatile modifier ensures easy downstream solvent removal.
Table 2: Recrystallization Solvent Systems for Hydrochloride Salts[3]
Solvent SystemSolvation Power (Hot)Crystallization Yield (Cold)Diastereomeric Resolution
Ethanol / Diethyl EtherHighModerateGood (Requires careful anti-solvent addition)
2-Propanol (Isopropanol)ModerateHighExcellent (Preferred for anti/syn separation)
AcetonitrileLowVery HighModerate (Often crystallizes too rapidly, trapping impurities)

Part 3: Experimental Protocols

Protocol 1: Chemoselective Acid-Base Extraction

This protocol isolates the free amine from neutral and acidic impurities while protecting the labile methyl ester.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidification: Add 0.5 M HCl in equal volume to the organic layer. Stir vigorously for 15 minutes. Mechanism: The amine is protonated to the water-soluble hydrochloride salt.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous phase. Wash the organic phase with an additional 0.5 volumes of 0.5 M HCl. Combine the aqueous layers. (Discard the organic layer containing neutral impurities).

  • Basification (Self-Validating Step): Cool the combined aqueous layer to 0°C in an ice bath. Slowly add saturated aqueous Na₂CO₃ dropwise while monitoring with a pH meter until the solution reaches pH 9.5. Caution: Do not exceed pH 10 to prevent ester hydrolysis.

  • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). The free amine will partition into the DCM.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Hydrochloride Salt Formation & Fractional Recrystallization

This protocol converts the free amine into a stable salt and resolves diastereomers[4].

  • Salt Formation: Dissolve the free amine from Protocol 1 in dry Diethyl Ether or EtOAc (anhydrous conditions are critical to prevent ester hydrolysis).

  • Precipitation: Slowly add 1.2 equivalents of HCl in Dioxane (4 M) under continuous stirring at room temperature. A white precipitate of methyl 4-aminoadamantane-1-carboxylate hydrochloride will form immediately.

  • Filtration: Filter the suspension through a sintered glass funnel and wash the filter cake with cold, dry Diethyl Ether.

  • Recrystallization: Suspend the crude salt in minimal boiling 2-Propanol. Add drops of boiling solvent until complete dissolution is achieved.

  • Cooling: Allow the solution to cool to room temperature slowly (over 4 hours), then transfer to a 4°C refrigerator overnight. Mechanism: Slow cooling allows the thermodynamically favored diastereomer to form a pure crystal lattice.

  • Collection: Filter the purified crystals and dry under high vacuum.

Part 4: Workflow Visualization

Workflow Crude Crude Mixture (Amine + Neutrals) AcidExt Acidic Extraction (0.5M HCl) Crude->AcidExt OrgPhase Organic Phase (Neutral Impurities) AcidExt->OrgPhase Discard AqPhase Aqueous Phase (Ammonium Salt) AcidExt->AqPhase Retain Basification Basification (pH 9-10, Na2CO3) AqPhase->Basification OrgPhase2 Organic Extraction (Free Amine) Basification->OrgPhase2 Chromatography Flash Chromatography (DCM/MeOH/NH3) OrgPhase2->Chromatography Isomer Separation SaltForm HCl Salt Formation & Recrystallization OrgPhase2->SaltForm Direct Salt Prep Pure Pure Methyl 4-aminoadamantane -1-carboxylate HCl Chromatography->Pure SaltForm->Pure

Workflow for the isolation and purification of methyl 4-aminoadamantane-1-carboxylate.

References

1.[3] Buy 4-Aminoadamantane-1-carboxylic acid hydrochloride | 1245645-93-5 - Smolecule. Smolecule.com. Available at: 2.[1] methyl 4-aminoadamantane-1-carboxylate | 865980-54-7 - Sigma-Aldrich. Sigmaaldrich.com. Available at: 3.[2] Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. Rsc.org. Available at: 4.[4] US8084646B2 - Process for production of hydroxyadamantaneamine - Google Patents. Google.com. Available at:

Sources

Technical Support Center: Separation of cis-trans Isomers of Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with the complex stereochemical separation of adamantane derivatives.

The rigid, tricyclic adamantane core presents unique physicochemical challenges. Because the cage is inflexible, the spatial orientation of the C4-amino group relative to the C1-carboxylate (often referred to as cis/trans or Z/E depending on nomenclature rules) dictates the molecule's dipole moment, steric profile, and basicity. Exploiting these subtle differences is the fundamental driver for successful separation [1].

Separation Strategy Workflow

Workflow Start Methyl 4-aminoadamantane -1-carboxylate (cis/trans) Choice Scale Assessment Start->Choice Chrom Flash Chromatography (Free Base) Choice->Chrom Analytical / < 5g Cryst Fractional Crystallization (HCl Salt) Choice->Cryst Preparative / > 5g Tail Peak Tailing / Co-elution Chrom->Tail Issue Yield Low Diastereomeric Excess Cryst->Yield Issue Mod Eluent: DCM/MeOH/NH4OH (Basic Modifier) Tail->Mod Resolution Solv Recrystallize: EtOH/Et2O (Thermodynamic Control) Yield->Solv Resolution

Decision tree and troubleshooting workflow for cis/trans isomer separation.

Troubleshooting Guide & FAQs

Q1: Why do I experience severe peak tailing and co-elution of the cis/trans isomers during normal-phase silica gel chromatography? Causality: The primary amine at the C4 position interacts strongly via hydrogen bonding with the acidic silanol groups (Si-OH) on the silica gel surface. Because the adamantane core is highly lipophilic, the exposed amine dominates the molecule's interaction with the stationary phase, causing the molecules to "drag" through the column rather than elute in tight bands. Solution: You must mask the silanol groups. Add a basic modifier such as 1% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to your eluent. Self-Validating Check: Run a 2D Thin-Layer Chromatography (TLC) plate. Spot the mixture, run in standard Dichloromethane/Methanol (DCM/MeOH), dry, rotate 90 degrees, and run in DCM/MeOH/NH₄OH. The collapse of the tailing streak into two distinct, circular spots validates the modifier's efficacy. Use Ninhydrin stain to visualize the primary amines.

Q2: Can I separate the isomers via crystallization instead of chromatography to scale up the process? Causality: Yes. The cis and trans isomers of the free base are typically oils or low-melting solids with nearly identical solubility profiles. However, converting them to hydrochloride (HCl) salts creates diastereomeric salts. Because the trans isomer allows for a more tightly packed crystal lattice (due to the anti-periplanar-like arrangement of the bulkier groups), it exhibits a distinct lattice energy and a lower solubility in polar aprotic/protic solvent mixtures compared to the cis isomer[1, 2]. Solution: Perform fractional crystallization of the HCl salts using an Ethanol/Diethyl Ether (EtOH/Et₂O) or Methanol/Ethyl Acetate system.

Q3: During the esterification or separation workup, I notice hydrolysis back to 4-aminoadamantane-1-carboxylic acid. How do I prevent this? Causality: While the methyl ester at the bridgehead (C1) position is sterically hindered, the adamantane cage's electron-donating inductive effect can stabilize intermediates during base-catalyzed hydrolysis if exposed to strong aqueous bases (e.g., NaOH or KOH) for prolonged periods. Solution: Strictly control the pH during aqueous extractions. Use mild bases like saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize HCl salts back to the free base.

Quantitative Comparison of Separation Methods
Separation StrategyTarget ScaleTypical Yield (%)Diastereomeric Excess (d.e. %)Primary AdvantageRelative Cost
Amine-Modified Silica Flash < 5 grams75 - 85%> 95%Rapid isolation of both isomers.Medium
Fractional Crystallization (HCl) > 5 grams40 - 60%*> 98%Highly scalable; avoids column chromatography.Low
Preparative HPLC (C18) < 1 gram85 - 95%> 99%Ultimate purity for biological assays.High

*Yield reflects the recovery of the less soluble diastereomer in the first crop. Mother liquor recycling is required to improve overall yield.

Experimental Protocols
Protocol A: Amine-Modified Normal-Phase Flash Chromatography

Use this protocol for rapid, small-scale isolation of the free base isomers.

  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM) containing 1% Triethylamine (TEA). Flush with 2 column volumes (CV) to neutralize acidic silanol sites.

  • Sample Loading: Dissolve the crude cis/trans mixture of Methyl 4-aminoadamantane-1-carboxylate in the minimum amount of DCM. Load carefully onto the silica bed.

  • Elution Gradient:

    • Begin elution with 100% DCM (1% TEA) for 1 CV.

    • Transition to a gradient of DCM : Methanol (95:5 to 90:10) containing 1% aqueous NH₄OH. Note: NH₄OH provides superior peak shapes for adamantane amines compared to TEA.

  • Fraction Collection & Monitoring: Collect small fractions. Spot fractions on silica TLC plates and develop with Ninhydrin stain (heat required). The trans isomer typically elutes slightly faster due to its lower overall dipole moment in the non-polar environment.

  • Isolation: Pool the fractions containing the pure isomers. Concentrate under reduced pressure. To remove residual TEA/NH₄OH, co-evaporate twice with toluene, then dry under high vacuum.

Protocol B: Hydrochloride Salt Formation and Fractional Crystallization

Use this protocol for scalable enrichment of the trans-isomer[3].

  • Salt Formation: Dissolve the free base mixture in anhydrous Diethyl Ether (Et₂O) at 0 °C. Slowly bubble dry HCl gas through the solution, or add a stoichiometric equivalent of HCl in dioxane dropwise. A white precipitate (the hydrochloride salts) will form immediately.

  • Filtration: Filter the crude salt mixture under a nitrogen atmosphere (the salts can be hygroscopic) and wash with cold Et₂O.

  • Thermodynamic Crystallization:

    • Suspend the crude salt in absolute Ethanol (EtOH) and heat to reflux until fully dissolved.

    • Remove from heat and slowly add Et₂O dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add 1-2 drops of EtOH to clear the solution, then allow it to cool to room temperature undisturbed over 12 hours.

  • Harvesting: The trans-Methyl 4-aminoadamantane-1-carboxylate hydrochloride will preferentially crystallize. Filter the crystals and wash with a cold 1:5 EtOH:Et₂O mixture.

  • Validation: Analyze the crystals via ¹H-NMR (in D₂O or DMSO-d₆). The chemical shift of the proton adjacent to the amine (C4-H) differs significantly between the cis and trans isomers due to the anisotropic shielding effect of the C1-carboxylate group.

References
  • Title: 2,4-DIAMINOPYRIMIDINE COMPOUND (US Patent 2011/0159019 A1)

Technical Support Center: Troubleshooting Solubility of Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Methyl 4-aminoadamantane-1-carboxylate Chemical Class: Adamantane derivative / Amino-ester Primary Challenge: High lipophilicity of the adamantane cage vs. polarity of functional groups.[1]

Executive Summary

This guide addresses the solubility challenges associated with Methyl 4-aminoadamantane-1-carboxylate . The core issue stems from the adamantane "cage" effect —a rigid, lipophilic diamondoid structure that dominates the physicochemical profile, often overriding the polarity of the amino and ester groups.[2]

Successful handling requires a biphasic strategy: utilizing organic solvents (DCM, MeOH) for synthesis/purification and pH-controlled salt formation for aqueous/biological applications.[1]

Part 1: Physicochemical Analysis (The "Why")
Q1: Why is this compound insoluble in water despite having an amine and an ester group?

A: The solubility is governed by the Hydrophobic Surface Area (HSA) of the adamantane cage.

  • The "Grease Ball" Effect: The adamantane core (

    
    ) is essentially a spherical ball of lipophilic hydrocarbon. It has a high 
    
    
    
    (typically > 2.5 for derivatives), which drives strong hydrophobic aggregation in water.
  • Crystal Lattice Energy: Adamantane derivatives pack efficiently in the solid state due to their high symmetry. Breaking this crystal lattice requires significant energy, which neutral water cannot provide at ambient temperatures.[1]

  • Functional Group Insufficiency: While the amine (

    
    ) and ester (
    
    
    
    ) are polar, the ester is a hydrogen bond acceptor only (weak solubilizer), and the amine, if unprotonated (free base), cannot overcome the hydrophobicity of the cage.
Q2: Does the isomeric form (cis/trans) affect solubility?

A: Yes. The 1,4-disubstituted adamantane system exists as syn (


, Z) and anti (

, E) isomers.
  • Packing: The two isomers have different symmetries and dipole moments. One isomer often crystallizes more densely than the other, leading to different melting points and dissolution rates.

  • Troubleshooting: If you observe batch-to-batch solubility inconsistency, check the isomeric ratio via NMR. A pure isomer may be harder to dissolve than a mixture (which has a disrupted lattice).[1]

Part 2: Solubility Decision Matrix

Use the following decision tree to select the correct solvent system for your application.

Solubility_Decision_Tree Start Start: Define Application App_Type What is the goal? Start->App_Type Synthesis Synthesis / Purification App_Type->Synthesis Reaction BioAssay Biological Assay (Aqueous) App_Type->BioAssay In Vitro/In Vivo Analysis NMR Analysis App_Type->Analysis Characterization Synth_Solvent Use DCM, CHCl3, or EtOAc (High Solubility) Synthesis->Synth_Solvent Bio_Check Is low pH allowed? BioAssay->Bio_Check NMR_Solvent CDCl3 (Best for Free Base) MeOD (Good for Salt) Analysis->NMR_Solvent Salt_Form Convert to HCl Salt (Soluble in Water) Bio_Check->Salt_Form Yes (pH < 6) DMSO_Route Dissolve in 100% DMSO Then dilute (Risk: Crash-out) Bio_Check->DMSO_Route No (Neutral pH) Cyclodextrin Use Cyclodextrin (HP-β-CD) Host-Guest Complex DMSO_Route->Cyclodextrin If ppt forms

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.[1]

Part 3: Troubleshooting Biological Assays (Aqueous)
Q3: My DMSO stock solution precipitates ("crashes out") when added to PBS/Media. How do I fix this?

A: This is the classic "Hydrophobic Crash-Out."[1] The adamantane cage aggregates immediately upon contact with water.

Protocol: The "Step-Down" Dilution Method Do not add high-concentration DMSO stock directly to the bulk media.[1]

  • Prepare Stock: 10–20 mM in 100% DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into a "transition solvent" (e.g., PEG-400 or Ethanol) if the assay tolerates it.

  • Final Dilution: Add the intermediate mix to the vortexing media.

  • Critical Limit: Keep final DMSO concentration < 0.5% (v/v). If precipitation persists, you must use a carrier.[1]

Alternative: Cyclodextrin Complexation Adamantane fits perfectly into the cavity of


-cyclodextrin.[1]
  • Recipe: Prepare 10% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
  • Procedure: Dissolve your compound in a small volume of DMSO, then add to the HP-

    
    -CD solution with sonication.[1] The cyclodextrin encapsulates the hydrophobic cage, rendering it water-soluble [1].[1][3][4]
    
Q4: Can I just heat it to dissolve it in water?

A: Proceed with caution.

  • Risk: While heat improves solubility, this compound is an ester .[1] Prolonged heating in water (especially at pH > 7) can lead to hydrolysis , converting your methyl ester into the carboxylic acid (zwitterion), which has a completely different solubility and biological profile.

  • Limit: Do not exceed 40°C. If it doesn't dissolve after 10 mins of sonication, heat will not solve the problem—polarity will.

Part 4: Salt Formation (The "Gold Standard" Fix)

For aqueous applications, converting the free base amine to a hydrochloride (HCl) salt is the most reliable method to ensure solubility.

Protocol: HCl Salt Formation

  • Dissolve: Dissolve 100 mg of the free base in a minimal amount of Diethyl Ether (

    
    ) or Dichloromethane (DCM).[1]
    
  • Acidify: Add 1.1 equivalents of HCl (2M in Diethyl Ether or 4M in Dioxane) dropwise at

    
    .
    
  • Precipitate: The HCl salt is polar and will precipitate out of the non-polar organic solvent immediately.

  • Isolate: Filter the white solid and wash with cold ether.[1]

  • Result: The resulting ammonium salt (

    
    ) will be significantly more water-soluble due to the ionic charge disrupting the crystal lattice [2].[1]
    
Part 5: Data Reference Table
Solvent SystemSolubility RatingApplication Notes
Water (Neutral pH) Insoluble The free base will float or aggregate.[1]
Water (pH < 4) Soluble Protonation of amine (

) drives solubility.[1]
PBS (pH 7.4) Poor Likely to precipitate; requires DMSO or Cyclodextrin.[1]
Dichloromethane (DCM) Excellent Best for synthesis, extraction, and transfer.
Methanol / Ethanol Good Good for stock solutions; protic nature helps amine.[1]
DMSO Excellent Universal stock solvent (20-50 mM).[1]
Hexane / Heptane Moderate/Low The polar amine/ester groups reduce solubility in pure alkanes compared to unsubstituted adamantane.
References
  • Loftsson, T., & Brewster, M. E. (2012).[5] Cyclodextrins as drug delivery systems: properties and applications. Journal of Pharmaceutical Sciences. (Grounding: Cyclodextrin encapsulation of adamantane).[1]

  • BenchChem Technical Support. (2025). Troubleshooting Solubility Issues with Adamantane-Based Compounds. BenchChem.[1][2][3][4] (Grounding: General adamantane solubility protocols).[1]

  • Sigma-Aldrich. (n.d.).[1] 1-Adamantylamine Product Information.[1][6][7][8] Merck/Sigma.[1] (Grounding: Comparative solubility of amino-adamantanes).

  • Liu, J., et al. (2017).[1][5] Adamantane Derivatives in Drug Discovery. Molecules. (Grounding: Lipophilicity and modification strategies).[1]

Sources

Technical Support Center: Troubleshooting Methyl 4-Aminoadamantane-1-Carboxylate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the hydrolysis of Methyl 4-aminoadamantane-1-carboxylate . Converting this hindered ester to its corresponding carboxylic acid (4-aminoadamantane-1-carboxylic acid) presents unique chemical hurdles. This document provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity synthesis.

Mechanistic Causality: The Dual Challenge

The hydrolysis of Methyl 4-aminoadamantane-1-carboxylate is notoriously difficult due to two competing chemical realities:

  • Extreme Steric Shielding: The adamantane core is a rigid, virtually strain-free tricyclic framework. The methyl ester is located at the C1 bridgehead position. While tertiary carbocations at this position are stable, nucleophilic attack at the adjacent ester carbonyl is severely hindered. The axial hydrogens of the cyclohexane sub-rings block the optimal Bürgi-Dunitz approach trajectory required for water or hydroxide to attack the carbonyl carbon, necessitating harsh thermal conditions[1].

  • Nucleophilic Interference (Amidation): The C4 position houses a primary amine. Under neutral or basic conditions, this amine exists as a free base (

    
    ) and is highly nucleophilic. Because the C1 ester hydrolysis is kinetically sluggish, the free amine has ample time to attack the ester of a neighboring molecule. This leads to intermolecular amidation, resulting in the formation of unwanted dimers, oligomers, or polyamides[2].
    

To minimize side reactions, the reaction environment must be carefully engineered to deactivate the amine while simultaneously forcing the ester hydrolysis.

Workflow Start Start Hydrolysis Optimization Q1 Is the C4 amine protected? Start->Q1 Yes Use Standard Base (LiOH/THF/H2O) Q1->Yes Yes (e.g., Boc) No Amine is unprotected Q1->No No Monitor Monitor by LCMS (Check for M+H 196) Yes->Monitor Acid Use Acid Catalysis (6M HCl, 100°C) No->Acid Acid->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete Extend Extend time to 24-48h or increase temp Incomplete->Extend Yes

Decision tree for optimizing adamantane ester hydrolysis based on amine protection status.

Troubleshooting FAQs

Q1: My LCMS shows a mass of 389 (M+H) instead of the expected product. What is this byproduct? A1: This mass corresponds to a dimer formed via intermolecular amidation. The free C4 amine of one molecule has attacked the C1 ester of another. To prevent this , the amine must be protonated (using acidic hydrolysis) or chemically protected (e.g., with a Boc group) prior to the reaction[2].

Q2: I am using LiOH in a THF/Water mixture, but the reaction stalls at 30% conversion after 24 hours. How can I drive it to completion? A2: The adamantane cage provides immense to the C1 bridgehead ester[1]. Standard room-temperature basic hydrolysis is insufficient. You must increase the temperature to reflux. However, doing so with an unprotected amine will exponentially increase oligomerization. Switch to acid-catalyzed hydrolysis.

Q3: How do I isolate the highly polar zwitterionic product after basic hydrolysis? A3: Isolating the zwitterion from basic aqueous conditions requires precise isoelectric focusing or ion-exchange chromatography, which scales poorly. This is a primary reason acidic hydrolysis is recommended—it directly yields the easily isolable hydrochloride salt of the product.

Quantitative Data Presentation

The table below summarizes the quantitative and qualitative differences between hydrolysis modalities, demonstrating why acid catalysis is the superior choice for minimizing side reactions.

ParameterAcidic Hydrolysis (6M HCl)Basic Hydrolysis (LiOH/MeOH/H2O)
Amine State Protonated (

)
Free Base (

)
Oligomerization Risk < 2% (Negligible)> 40% (High)
Reaction Kinetics Slow (24–48 hours)Moderate to Slow (12–24 hours)
Typical Isolated Yield 85 – 95% 30 – 50%
Product Form Hydrochloride SaltZwitterion
Scalability Excellent (Evaporation/Trituration)Poor (Requires Ion-Exchange)

Mechanistic Pathway Analysis

G A Methyl 4-aminoadamantane -1-carboxylate B Acidic Conditions (e.g., 6M HCl, Reflux) A->B C Basic Conditions (e.g., NaOH, MeOH/H2O) A->C D Amine Protonated (Non-nucleophilic) B->D Rapid E Amine Free (Highly Nucleophilic) C->E Deprotonation F Target Product: 4-Aminoadamantane -1-carboxylic acid D->F Slow Hydrolysis (Steric Hindrance) E->F Competing Hydrolysis G Side Reaction: Intermolecular Amidation (Oligomerization) E->G Nucleophilic Attack on C1 Ester

Mechanistic divergence during hydrolysis: Acidic protonation prevents nucleophilic amidation side reactions.

Validated Experimental Protocol

To ensure the highest scientific integrity, the following protocol is designed as a self-validating system . It utilizes acidic conditions to completely shut down the amidation side reaction and incorporates built-in purification checks.

Acid-Catalyzed Hydrolysis (Recommended)

Objective: Hydrolyze the C1 methyl ester while suppressing C4 amine nucleophilicity. Reagents: Methyl 4-aminoadamantane-1-carboxylate (1.0 eq), 6M Aqueous HCl (10 volumes).

Step-by-Step Methodology:

  • Initiation: Suspend the starting material in 6M HCl in a round-bottom flask equipped with a reflux condenser.

    • Causality Check: The strong acid instantly protonates the C4 amine, rendering it non-nucleophilic and pulling the hydrophobic adamantane substrate into the aqueous phase as an ammonium salt.

  • Thermal Activation: Heat the mixture to a vigorous reflux (100–105 °C) with continuous stirring. Maintain for 24–48 hours.

    • Causality Check: High thermal energy is strictly required to overcome the steric barrier of the adamantane cage.

  • In-Process Control (IPC): After 24 hours, extract a 10 µL aliquot, neutralize with dilute ammonia, and analyze via LCMS.

    • Validation Check: The reaction is deemed complete when the peak at m/z 210 (Starting Material) disappears and the peak at m/z 196 (Product) plateaus.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the solution in vacuo to remove water and excess HCl gas.

  • Purification by Trituration: Suspend the resulting crude solid in cold acetone (5 volumes) and stir for 30 minutes. Filter the solid and wash with cold diethyl ether.

    • Validation Check: The target product (an HCl salt) is highly polar and insoluble in acetone, whereas unreacted ester and non-polar degradation products will dissolve. The isolated white powder is self-validated as pure 4-aminoadamantane-1-carboxylic acid hydrochloride.

References

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers Source: Semantic Scholar (Molecules, 2010) URL:[Link][2]

Sources

Optimal recrystallization solvents for Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Application Note & Troubleshooting Guide Topic: Optimal Recrystallization Solvents for Methyl 4-aminoadamantane-1-carboxylate Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Methyl 4-aminoadamantane-1-carboxylate is a critical building block in the synthesis of adamantane-based therapeutics (e.g., vildagliptin analogs, antiviral agents, and NMDA receptor antagonists) [1]. Handling this compound requires understanding its amphiphilic nature: it possesses a highly lipophilic, bulky adamantane core, a polar hydrogen-bond-accepting methyl ester, and a basic primary amine.

Because the free base (CAS 865980-54-7) is typically a viscous oil or low-melting solid at room temperature [1], purification via crystallization is rarely performed on the free amine. Instead, isolation and recrystallization are universally performed on its hydrochloride salt (CAS 1003872-58-9), which forms a highly crystalline white powder [2]. This guide provides field-proven methodologies, thermodynamic rationales, and troubleshooting steps for the optimal recrystallization of the hydrochloride salt.

Physicochemical Profiling & Solvent Causality

The selection of a recrystallization solvent for (1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride is dictated by three competing molecular forces:

  • The Adamantane Core: Drives high solubility in non-polar and moderately polar organic solvents (e.g., dichloromethane, toluene).

  • The Ammonium Chloride Moiety: Demands highly polar, protic solvents for solvation (e.g., methanol, water) to break the strong ionic lattice energy.

  • The Methyl Ester Group: Susceptible to acid-catalyzed hydrolysis or transesterification. Because the hydrochloride salt acts as a weak acid in solution, prolonged heating in wet protic solvents will degrade the ester.

The Optimal Strategy: Anti-Solvent Crystallization A single solvent rarely provides the steep solubility curve required for this compound. The most effective approach is a binary solvent system: dissolving the salt in a minimal volume of a polar protic "good solvent" (Methanol or Ethanol) and inducing supersaturation via the controlled addition of a miscible "anti-solvent" (Diethyl Ether, Acetone, or Heptane) [3].

Table 1: Solvent System Selection Matrix
Solvent System (Good / Anti)Typical Ratio (v/v)Purity YieldProcess SuitabilityMechanistic Notes & Causality
Methanol / Diethyl Ether 1 : 3 to 1 : 5>99%Lab Scale (<50g)Gold Standard. MeOH rapidly solvates the ionic salt. Et₂O crashes out the salt while keeping lipophilic organic impurities dissolved.
Absolute Ethanol / Acetone 1 : 2 to 1 : 4>98%Pilot/Kilo ScaleSafer Alternative. Replaces highly flammable ether. Acetone provides a gentler supersaturation curve, yielding larger, more filterable crystals.
Isopropanol (IPA) / Heptane 1 : 2>95%Industrial ScaleHigh Recovery. IPA requires higher heat for initial dissolution, but the steep cooling curve combined with heptane maximizes total yield.

Standard Operating Procedure: Anti-Solvent Crystallization

This protocol utilizes the Methanol/Diethyl Ether system and is designed as a self-validating workflow to ensure structural integrity.

Step 1: Dissolution (Thermodynamic Solvation) Suspend 10.0 g of crude Methyl 4-aminoadamantane-1-carboxylate hydrochloride in 15 mL of strictly anhydrous methanol. Heat gently to 50°C with stirring until complete dissolution is achieved. Critical Control: Do not exceed 15 minutes of heating. Prolonged heating of the acidic ammonium salt in methanol can lead to trace ester degradation.

Step 2: Hot Filtration (Clarification) If particulate matter or insoluble inorganic salts are visible, perform a rapid hot filtration through a pre-warmed sintered glass funnel.

Step 3: Anti-Solvent Addition (Nucleation) Remove the solution from the heat source. While maintaining vigorous stirring, add anhydrous diethyl ether dropwise. Continue addition until the solution reaches the "cloud point" (a faint, persistent turbidity indicating the metastable zone). This typically requires 30–45 mL of ether.

Step 4: Seeding & Maturation (Lattice Formation) Stop the addition of ether. If available, add 5–10 mg of pure seed crystals. Allow the mixture to cool undisturbed to room temperature over 2 hours. The slow cooling transition from the metastable zone to the labile zone ensures the adamantane cores pack densely, excluding impurities.

Step 5: Isolation Once room temperature is reached, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield. Filter the white crystalline needles under a vacuum, wash with 10 mL of ice-cold diethyl ether, and dry under a high vacuum at 35°C for 12 hours.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a sticky syrup) instead of forming crystals. What causes this and how do I fix it? A: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the melting point of the solute is lower than the saturation temperature of the solvent mixture. The bulky adamantane cage hinders rapid lattice packing, causing the compound to separate as a solute-rich liquid phase rather than nucleating. Troubleshooting: Reheat the mixture until it forms a single clear phase. Add 5–10% more of your "good solvent" (MeOH) to adjust the solubility curve. Cool the mixture much more slowly, and critically, add seed crystals just before the cloud point is reached to force solid nucleation over liquid separation.

Q: NMR analysis of my recrystallized product shows a carboxylic acid peak. Why is my ester hydrolyzing? A: The hydrochloride salt of the adamantane amine is intrinsically slightly acidic. When heated in a protic solvent (like methanol or ethanol) that contains trace amounts of water, acid-catalyzed hydrolysis of the methyl ester occurs. Troubleshooting: You must use strictly anhydrous solvents (e.g., HPLC grade or dried over molecular sieves). Furthermore, minimize the time the compound spends in hot solution. Dissolve and precipitate within a 15-to-20-minute window.

Q: The recovered yield is unacceptably low (<40%). Where is my product? A: The highly lipophilic adamantane core makes this salt surprisingly soluble even in moderately polar mixtures. If your anti-solvent is too polar (e.g., using ethyl acetate instead of ether/heptane), the compound will remain in the mother liquor. Troubleshooting: Increase the ratio of your anti-solvent (pushing the ratio to 1:5). Alternatively, chill the crystallization vessel to -20°C overnight to force the remaining solute out of the solution.

Recrystallization Decision & Logic Workflow

Below is the diagnostic workflow for optimizing the recrystallization of Methyl 4-aminoadamantane-1-carboxylate HCl.

RecrystallizationTroubleshooting Start Start Recrystallization (Methyl 4-aminoadamantane-1-carboxylate HCl) Dissolve Dissolve in hot anhydrous MeOH (Minimize heating time) Start->Dissolve AddAnti Add Et2O or Acetone dropwise until cloud point Dissolve->AddAnti Cool Cool slowly to room temp, then to 4°C AddAnti->Cool Check Observe Phase Behavior Cool->Check OilOut Oiling Out (Liquid-Liquid Separation) Check->OilOut Two liquid phases Hydrolysis Impurity Detected (Ester Hydrolysis) Check->Hydrolysis TLC/NMR shows acid LowYield Low Yield (Remains in Solution) Check->LowYield No precipitate Success High Purity Crystals Check->Success White needles/powder FixOil Reheat to clear, add more MeOH, cool slightly, add seed crystals OilOut->FixOil FixHyd Use strictly anhydrous solvents, avoid prolonged reflux (>15 min) Hydrolysis->FixHyd FixYield Increase anti-solvent ratio, cool to -20°C, or evaporate solvent LowYield->FixYield

Caption: Diagnostic decision tree for troubleshooting adamantane-ester recrystallization issues.

References

  • Home Sunshine Pharma. (n.d.). Trans-4-Aminoadamantane-1-Carboxylic Acid Methyl Ester Hydrochloride CAS 1003872-58-9. Retrieved from[Link]

  • Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80. Retrieved from[Link]

Removing unreacted starting materials from Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification and isolation of Methyl 4-aminoadamantane-1-carboxylate , specifically addressing the removal of unreacted starting materials (typically methyl 4-oxoadamantane-1-carboxylate) and the management of stereoisomers.

Executive Summary & Molecule Profile[1]

Methyl 4-aminoadamantane-1-carboxylate is a bifunctional adamantane derivative often synthesized via the reductive amination of Methyl 4-oxoadamantane-1-carboxylate . The crude reaction mixture frequently contains:

  • Unreacted Ketone: Methyl 4-oxoadamantane-1-carboxylate (Neutral).

  • Hydrolysis Byproduct: 4-aminoadamantane-1-carboxylic acid (Zwitterionic/Amphoteric).

  • Stereoisomers: A mixture of cis and trans (Z/E) isomers relative to the adamantane cage.

This guide provides a self-validating workflow to isolate the target amine ester in high purity.

Physicochemical Profile (Estimated)
PropertyCharacteristicImplication for Purification
Basicity Primary Amine (

)
Allows capture by dilute aqueous acid.
Lipophilicity High (Adamantane core)Soluble in non-polar organics (DCM, Et2O, Toluene).
Volatility LowNot suitable for standard distillation; requires high vacuum or sublimation.
Stability Ester group sensitive to baseAvoid prolonged exposure to strong aqueous base to prevent hydrolysis to the free acid.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My LC-MS shows significant unreacted ketone starting material."

Diagnosis: The reductive amination did not reach completion, or the reducing agent was insufficient. Technical Solution: Do not attempt to separate this by silica chromatography immediately. The ketone is neutral, while your product is basic.

  • Action: Perform a "Reverse Acid-Base Extraction" .

    • Dissolve the crude mixture in Diethyl Ether or Dichloromethane (DCM).

    • Extract with 1M HCl. The amine moves to the aqueous phase (as ammonium salt); the ketone stays in the organic phase.

    • Discard the organic phase (containing the ketone).

    • Basify the aqueous phase carefully (pH 10) and re-extract the amine into fresh organic solvent.

  • See Section 3 for the detailed protocol.

Issue 2: "I am losing yield, and the product is precipitating in the aqueous layer."

Diagnosis: You likely formed the free acid (4-aminoadamantane-1-carboxylic acid) via hydrolysis during the workup, or the pH is at the isoelectric point. Technical Solution: The ester moiety is susceptible to hydrolysis if the basification step is too harsh (e.g., using concentrated NaOH or heating).

  • Action: Use Saturated Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    instead of NaOH for basification. Keep the temperature
    
    
    .
  • Recovery: If the acid has formed, it is zwitterionic and difficult to extract into organics. You may need to re-esterify using

    
    .
    
Issue 3: "The product is an oil, but I need a solid for X-ray/storage."

Diagnosis: The product is likely a mixture of cis and trans isomers, which depresses the melting point, preventing crystallization. Technical Solution: Convert the free base into a Hydrochloride Salt .

  • Action: Dissolve the oil in dry Diethyl Ether. Bubble dry HCl gas or add 2M HCl in Dioxane dropwise. The HCl salt will precipitate instantly as a white solid. This solid can then be recrystallized (e.g., from MeOH/Et2O) to separate isomers or obtain a stable powder.

Core Protocol: Acid-Base Purification Workflow

This protocol relies on the chemical switchability of the amino group. It is the most robust method for removing non-basic impurities (ketones, hydrocarbons).

Reagents:

  • Solvent A: Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Acid: 1M Hydrochloric Acid (HCl).[1]

  • Base: Saturated Sodium Carbonate (

    
    ) or 2M NaOH (use with caution).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

AcidBaseExtraction cluster_legend Phase Logic Start Crude Mixture (Amine + Ketone + Impurities) Dissolve Dissolve in Organic Solvent (DCM or Et2O) Start->Dissolve ExtractAcid Extract with 1M HCl (aq) Dissolve->ExtractAcid OrgLayer1 Organic Layer 1 (Contains Neutral Ketone) ExtractAcid->OrgLayer1 Separation AqLayer1 Aqueous Layer 1 (Contains Amine-HCl Salt) ExtractAcid->AqLayer1 Separation Discard Discard / Recycle (Recover Starting Material) OrgLayer1->Discard Wash Wash with fresh DCM (Remove trace neutrals) AqLayer1->Wash Basify Basify Aqueous Layer (pH > 10) with Na2CO3 Keep Cold (<5°C) Wash->Basify ExtractOrg Extract into Organic Solvent (DCM/Et2O x3) Basify->ExtractOrg Dry Dry (Na2SO4) & Evaporate ExtractOrg->Dry Final Pure Methyl 4-aminoadamantane-1-carboxylate Dry->Final Legend Neutral = Organic Phase Ionic = Aqueous Phase

Figure 1: Selective Acid-Base Extraction Workflow designed to isolate basic amines from neutral starting materials.

Advanced Protocol: Isomer Separation (Cis/Trans)

1,4-disubstituted adamantanes exist as diastereomers. Separation is rarely achievable by simple extraction and usually requires Fractional Crystallization of the salt form.

Step-by-Step Crystallization Guide
  • Salt Formation: Dissolve 1.0 g of the purified amine oil in 10 mL of dry Ethanol.

  • Acidification: Add 1.1 equivalents of concentrated HCl (or HCl in dioxane).

  • Precipitation: Add Diethyl Ether slowly until the solution becomes turbid.

  • Heating: Heat gently to redissolve any precipitate (reflux).

  • Cooling: Allow to cool slowly to Room Temperature, then to

    
    .
    
  • Filtration: The isomer with the higher lattice energy (often the trans-isomer in 1,4-adamantanes, though system-dependent) will crystallize first.

  • Analysis: Check the supernatant and crystals via NMR. The chemical shift of the proton at C4 (adjacent to

    
    ) will differ between isomers.
    

References

  • Title: Method for the synthesis of adamantane amines.
  • Adamantane Carboxylic Acid Synthesis : Title: 1-Adamantanecarboxylic Acid. Source: Organic Syntheses, Coll.[2] Vol. 5, p.20 (1973); Vol. 44, p.1 (1964). URL: [Link]

  • General Amine Extraction Protocols : Title: Acid-Base Extraction - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Separation of cis and trans isomers of 1,4-disubstituted cyclohexane derivatives (Analogous adamantane chemistry).

Sources

Stability of Methyl 4-aminoadamantane-1-carboxylate under basic reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with Methyl 4-aminoadamantane-1-carboxylate . It focuses on stability, reactivity, and troubleshooting under basic reaction conditions.

Topic: Stability & Reactivity Profile Under Basic Conditions Document ID: MAAC-STAB-05 Target Audience: Medicinal Chemists, Process Chemists

Core Stability Profile

Executive Summary

Methyl 4-aminoadamantane-1-carboxylate is a bifunctional adamantane scaffold. Its stability is defined by two competing factors:

  • Steric Protection: The ester is located at the bridgehead (C1) position. The bulky adamantane cage hinders the approach of nucleophiles, making this ester significantly more resistant to hydrolysis than linear alkyl esters.

  • Basic Labile Sites: Despite steric hindrance, the ester bond will hydrolyze upon prolonged exposure to strong aqueous bases (pH > 12) or elevated temperatures, converting to the carboxylic acid.

Chemical Stability Matrix
ConditionStability RatingOutcome / Risk
Mild Inorganic Base (NaHCO₃, K₂CO₃, aq.)High Stable at RT. Preferred for neutralization/workup.
Strong Inorganic Base (NaOH, LiOH, aq.)Moderate Slow hydrolysis at RT; Rapid hydrolysis at >50°C.
Strong Organic Base (Et₃N, DIPEA)High Stable. Used for buffering in organic synthesis.
Metal Amides/Alkoxides (LiHMDS, NaOMe)Low to Moderate Risk of transesterification (if alcohol solvent present) or condensation.

Troubleshooting Guide (FAQ)

Issue 1: "I lost my product during the basic workup."

Diagnosis: Unintended Hydrolysis or Solubility Error. Context: You neutralized an HCl salt of the amine with NaOH and extracted, but the yield is near zero. Root Cause:

  • Hydrolysis: If you used strong base (NaOH) and heat, or left it stirring too long, the ester hydrolyzed to the carboxylate salt (Sodium 4-aminoadamantane-1-carboxylate). This species is highly water-soluble and will not extract into DCM or EtOAc.

  • pH Overshoot: Even if not hydrolyzed, the amino ester is moderately polar. If the pH is not high enough to fully suppress the ammonium form, it partitions into water. Conversely, the hydrolyzed acid is soluble in base.

Solution:

  • Protocol: Use Saturated NaHCO₃ or 1M K₂CO₃ (cold) instead of NaOH for neutralization.

  • Recovery: Acidify the aqueous layer to pH 4-5 and extract (to recover the carboxylic acid byproduct) or re-attempt extraction of the aqueous layer at pH 10 with a polar solvent mixture (e.g., DCM/IPA 3:1).

Issue 2: "Can I use this molecule in a reaction requiring LiHMDS or NaH?"

Diagnosis: Base Compatibility. Expert Insight: Yes, but with strict solvent controls. Mechanism: The C1 position is a bridgehead carbon; it has no alpha-protons . Therefore, it cannot form an enolate. This eliminates the risk of racemization or self-condensation at the ester position. Risk: The primary risk is nucleophilic attack on the carbonyl if the base is nucleophilic (e.g., NaOMe) or if the solvent is nucleophilic (e.g., MeOH with NaH). Recommendation: Use non-nucleophilic bases (LiHMDS, LDA) in aprotic solvents (THF, Ether) at low temperature (-78°C to 0°C).

Issue 3: "The cis/trans ratio changed after my reaction."

Diagnosis: Isomerization Concern. Analysis:

  • Structure: The 1,4-disubstitution creates cis (syn) and trans (anti) geometric isomers.

  • Stability: The C1 center is fixed (quaternary). The C4 center (carrying the amine) has a proton, but it is not acidic enough (pKa > 35) to be deprotonated by standard bases (carbonate, hydroxide).

  • Real Cause: If the ratio changed, it is likely a physical enrichment . The cis and trans isomers often have different solubilities. If you performed a precipitation or recrystallization step, you likely enriched one isomer in the solid and lost the other to the filtrate.

Mechanistic Visualization

The following diagram illustrates the stability limits and the hydrolysis pathway. Note the high energy barrier to the tetrahedral intermediate due to the adamantane cage sterics.

StabilityPathway cluster_0 Critical Control Point Start Methyl 4-aminoadamantane- 1-carboxylate MildBase Free Base Amine (Stable) Start->MildBase NaHCO3 / K2CO3 (Deprotonation of NH3+) StrongBase Tetrahedral Intermediate (Sterically Hindered) Start->StrongBase NaOH / Heat (Nucleophilic Attack) Hydrolysis 4-aminoadamantane- 1-carboxylate anion (Water Soluble) StrongBase->Hydrolysis Collapse (Loss of OMe)

Caption: Reaction pathway analysis. Green path indicates safe neutralization. Red path indicates unintended hydrolysis driven by strong nucleophilic bases and heat.

Validated Protocols

Protocol A: Safe Generation of the Free Base

Use this protocol to convert the HCl salt to the free amine without hydrolyzing the ester.

  • Dissolution: Suspend 1.0 eq of Methyl 4-aminoadamantane-1-carboxylate HCl in DCM (10 mL/g).

  • Cooling: Cool the suspension to 0°C (Ice bath).

  • Neutralization: Slowly add Saturated Aqueous NaHCO₃ (5.0 eq) with vigorous stirring.

    • Why? Carbonate is too weak to attack the hindered ester but strong enough (pKa ~10.3) to deprotonate the amine (pKa ~10.6).

  • Extraction: Stir for 15 minutes. Separate layers.

  • Wash: Wash organic layer once with Brine.

  • Drying: Dry over Na₂SO₄ and concentrate at <30°C.

Protocol B: Controlled Saponification (Intentional)

Use this protocol if you WANT to make the carboxylic acid.

  • Solvent: Dissolve ester in THF:Water (3:1).

    • Why? THF solubilizes the adamantane core; water dissolves the base.

  • Reagent: Add LiOH·H₂O (2.5 eq).

  • Conditions: Heat to 60°C for 4–6 hours.

    • Note: Room temperature hydrolysis is very slow due to the bridgehead steric bulk. Heat is required to drive the reaction to completion in a reasonable time.

  • Workup: Acidify to pH 5 with 1N HCl to precipitate the zwitterionic amino acid.

References

  • Smolecule. (2023).[1][2] 4-Aminoadamantane-1-carboxylic acid hydrochloride: Thermal Stability and Solubility Profile. Retrieved from

  • Stoymirska, A., et al. (2025). Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy. Retrieved from

  • BenchChem. (2025).[3] Chemical Stability and Reactivity Profile of Adamantanone and Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl adamantane-1-carboxylate Product Information. Retrieved from

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO/Water). Retrieved from

Sources

Overcoming steric hindrance in Methyl 4-aminoadamantane-1-carboxylate coupling

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Steric Hindrance in Methyl 4-aminoadamantane-1-carboxylate Coupling

Executive Summary: The "Adamantane Wall"

The coupling of Methyl 4-aminoadamantane-1-carboxylate presents a classic challenge in medicinal chemistry: nucleophilic attack at a sterically encumbered position.[1][2] While the C1-carboxylate is distal and esterified, the C4-amino group sits on a secondary carbon within the rigid diamondoid cage. This geometry creates significant 1,3-diaxial steric strain , shielding the nitrogen lone pair from incoming electrophiles.

Standard protocols (e.g., EDC/HOBt) often fail here because the activated ester intermediate is not reactive enough to penetrate this steric shield before decomposing.[3] To succeed, we must shift from "standard" activation to "high-energy" activation or minimize the transition state volume.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users working with adamantane scaffolds.

Q1: I am seeing <10% conversion using EDC/HOBt after 24 hours. Is the amine dead? A: The amine is not "dead," but it is effectively gated. EDC/HOBt generates an active ester that is moderately reactive. For the bulky 4-aminoadamantane, the rate of hydrolysis of the active ester often exceeds the rate of aminolysis.

  • Solution: Switch to HATU or COMU . These reagents generate an At- or Oxyma-active ester that is significantly more reactive.[2] If that fails, proceed to the Acid Chloride Method (Protocol B).

Q2: My reaction turns black/tarry when using Acid Chlorides (SOCl₂). A: Thionyl chloride (


) releases HCl and heat, which can degrade the adamantane core or hydrolyze the methyl ester if moisture is present.
  • Solution: Use Oxalyl Chloride ((

    
    ) with a catalytic drop of DMF in Dichloromethane (DCM). This method is milder (generating CO and CO₂ gases) and allows for strictly neutral/basic conditions during the subsequent amine addition.
    

Q3: The starting material dissolves in DCM but precipitates upon adding the coupling partner. A: Methyl 4-aminoadamantane-1-carboxylate is highly lipophilic. When you add polar coupling reagents (like HATU salts) or polar solvents (DMF), solubility mismatches occur, trapping the amine in a precipitate where it cannot react.

  • Solution: Use a binary solvent system . A 1:1 mix of DCM/DMF or DCM/NMP maintains solubility for both the lipophilic adamantane and the polar activated species.

Q4: I observe a "double peak" in LCMS with the same mass. Is this an isomer? A: Yes. The 4-position on the adamantane ring creates stereoisomers (syn/anti or cis/trans relative to the C1-carboxylate). While the coupling chemistry is usually agnostic to this, the reaction rates may differ between the two isomers due to differing steric environments.

  • Solution: If separation is required, do it after the coupling. The amide product is usually easier to separate chromatographically than the free amine.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the optimal coupling strategy based on your electrophile (Acid) partner.

CouplingLogic Start Start: Coupling Methyl 4-aminoadamantane-1-carboxylate AcidType Is the Carboxylic Acid Partner Sterically Hindered? Start->AcidType Sensitive Is the Acid Acid-Sensitive (e.g., Boc, tBu)? AcidType->Sensitive Yes (Bulky/Tertiary) MethodA Method A: HATU/DIPEA (Standard High-Energy) AcidType->MethodA No (Linear/Small) Sensitive->MethodA Yes (Avoid strong acid) MethodB Method B: Acid Chloride (The 'Sledgehammer') Sensitive->MethodB No (Robust) MethodA->MethodB If Yield < 30% MethodC Method C: Mixed Anhydride (Isobutyl Chloroformate)

Caption: Decision tree for selecting coupling conditions based on the steric and chemical nature of the carboxylic acid partner.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (The Gold Standard)

Best for: General coupling where the acid partner is moderately hindered or acid-sensitive.

Reagents:

  • Methyl 4-aminoadamantane-1-carboxylate (1.0 equiv)

  • Carboxylic Acid Partner (1.2 equiv)[4]

  • HATU (1.2 - 1.5 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (1.0 equiv only) and stir for 5–10 minutes at room temperature. Note: This forms the activated OAt-ester.

  • Amine Addition: Dissolve Methyl 4-aminoadamantane-1-carboxylate (1.0 equiv) and the remaining DIPEA (2.0 equiv) in a minimum amount of DMF/DCM (1:1).

  • Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at Room Temperature for 12–16 hours .

    • Optimization: If conversion is slow after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[3][5][6]
Protocol B: Acid Chloride Method (The Sledgehammer)

Best for: Extremely hindered acids or when HATU fails. Requires acid-stable substrates.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[3]

  • Oxalyl Chloride (1.5 equiv)[3]

  • DMF (Catalytic, 1-2 drops)

  • Methyl 4-aminoadamantane-1-carboxylate (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Anhydrous DCM [3][7]

Step-by-Step:

  • Acid Chloride Generation: Dissolve the Carboxylic Acid in anhydrous DCM (0.2 M) under Nitrogen.

  • Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1 drop of DMF. Caution: Gas evolution (CO/CO₂) will occur.

  • Stir for 1–2 hours until bubbling ceases.

  • Evaporation (Critical): Concentrate the reaction to dryness under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: To a separate flask, add Methyl 4-aminoadamantane-1-carboxylate (1.0 equiv) and TEA (3.0 equiv) in DCM. Cool to 0°C.[3][6][7]

  • Slowly add the acid chloride solution to the amine mixture.

  • Allow to warm to room temperature and stir for 4–6 hours.

Comparative Data: Coupling Efficiency

The following table summarizes typical conversion rates for sterically hindered amines (like adamantane derivatives) based on internal application data and literature precedents.

Coupling ReagentActivation SpeciesRelative ReactivityTypical Yield (Hindered)Notes
EDC / HOBt Active Ester (OBt)Low< 20%Often fails for cage amines.
HATU Active Ester (OAt)High65 - 85%Gold standard. Pyridine N assists coupling.
PyBOP Active Ester (OBt)Medium40 - 60%Generates carcinogenic HMPA byproduct.
Acid Chloride Acyl ChlorideVery High> 90%Best for difficult substrates; moisture sensitive.
T3P Propylphosphonic AnhydrideMedium-High50 - 75%Low epimerization; easy workup (water soluble).

Mechanism of Action: Why HATU Works Here

Standard reagents rely on diffusion. HATU utilizes the neighboring group effect provided by the pyridine nitrogen in the HOAt moiety. This nitrogen creates a "pre-organized" transition state that stabilizes the amine approach, effectively lowering the activation energy required to breach the adamantane steric wall.

HATU_Mechanism Step1 Carboxylic Acid + HATU/Base Step2 Activated OAt-Ester (High Energy) Step1->Step2 Activation Step2->Step2 Stabilized TS Step3 Adamantane Amine Attack Step2->Step3 7-Azabenzotriazole Anchimeric Assistance Step4 Amide Product Step3->Step4 Coupling

Caption: Simplified workflow of HATU activation highlighting the stabilized transition state.

References

  • BenchChem Technical Support. (2025).[2][3][7][8][9] Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Retrieved from [2]

  • Due-Hansen, M. E., et al. (2015).[10][11] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (General reference for coupling reagent hierarchy).
  • Albericio, F., & Kates, S. A. (2011). HBTU and HATU.[3][12] Encyclopedia of Reagents for Organic Synthesis. Retrieved from

  • Common Organic Chemistry. (n.d.). Amide Bond Formation via Acid Chlorides. Retrieved from

Sources

Storage conditions to prevent degradation of Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage & Handling to Prevent Degradation

Ticket ID: #MAAC-STG-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

Methyl 4-aminoadamantane-1-carboxylate (CAS: 865980-54-7) presents a unique stability profile. While the adamantane cage itself is thermodynamically robust and lipophilic, the molecule carries two reactive functional handles—a methyl ester and a primary amine —that are chemically antithetical in storage contexts.

  • The Risk: The primary amine is basic and nucleophilic; it can catalyze the hydrolysis of the ester (autocatalysis) or react with atmospheric CO

    
     to form carbamates.
    
  • The Consequence: Improper storage leads to the formation of 4-aminoadamantane-1-carboxylic acid (insoluble precipitate) and methanol , or oxidative discoloration.

This guide provides a self-validating protocol to maintain purity >98% over extended periods.

Core Storage Directives (The "Golden Rules")

The following parameters are non-negotiable for maintaining the integrity of the free base (often an oil or low-melting solid) and the hydrochloride salt (powder).

ParameterFree Base (Oil/Solid)HCl Salt (Powder)Criticality
Temperature -20°C (Long-term)2-8°C (Acceptable)High : Slows hydrolysis kinetics.
Atmosphere Argon or Nitrogen Desiccated AirCritical : Prevents CO

absorption (Carbamates).
Moisture < 10% RH (Desiccator)< 30% RHCritical : Prevents ester hydrolysis.
Light Amber VialAmber VialModerate: Prevents photo-oxidation of amine.
Container Glass (Teflon-lined cap)Glass or PolypropyleneHigh : Avoids plasticizer leaching into oil.

Technical Note: The free base is significantly more reactive than the HCl salt. If you possess the free base (CAS 865980-54-7), converting it to the HCl salt (CAS 1003872-58-9) is the most effective method for long-term banking [1, 2].

Diagnostic Troubleshooting (Q&A)

Q1: "My clear oil has developed a white, cloudy precipitate. Is it still usable?"

Diagnosis: Hydrolysis or Carbamate Formation.

  • Mechanism: Moisture ingress has likely hydrolyzed the methyl ester into 4-aminoadamantane-1-carboxylic acid , which is less soluble in the organic oil phase, causing turbidity. Alternatively, the amine has reacted with atmospheric CO

    
     to form a solid carbamate species.
    
  • Action:

    • Dissolve a small aliquot in CDCl

      
      .
      
    • Run a 1H NMR. Look for the disappearance of the methyl singlet (~3.6 ppm) and the appearance of a broad acid peak (>10 ppm).

    • Recovery: If hydrolysis is <5%, filter the oil through a 0.2 µm PTFE filter to remove the acid precipitate. If >5%, repurify via silica chromatography (DCM/MeOH/NH

      
      ).
      
Q2: "The compound has turned from colorless to yellow/brown."

Diagnosis: Amine Oxidation.

  • Mechanism: Primary amines on the adamantane scaffold are susceptible to N-oxidation or oxidative coupling when exposed to air and light, forming colored impurities (imines or N-oxides).

  • Action:

    • This is often a surface phenomenon.

    • Protocol: Purge the container with Argon. If the color is deep, the purity is compromised. Check LC-MS for [M+16] peaks (N-oxide).

Q3: "I stored the free base in the fridge (4°C), but it solidified. Did it degrade?"

Diagnosis: Phase Change (Physical).

  • Mechanism: Methyl 4-aminoadamantane-1-carboxylate has a melting point near room temperature (or slightly below, depending on purity). Solidification at 4°C is a physical transition, not a chemical degradation.

  • Action:

    • Allow the vial to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold surface of the oil/solid, which would trigger immediate hydrolysis.

Degradation Mechanics & Visualization

Understanding the chemical pathways is essential for prevention. The diagram below illustrates the two primary failure modes: Hydrolysis (driven by water) and Carbamylation (driven by air/CO


).

DegradationPathways cluster_legend Storage Risks Compound Methyl 4-aminoadamantane-1-carboxylate (Active Reagent) Acid 4-Aminoadamantane-1-carboxylic acid (Insoluble Precipitate) Compound->Acid Hydrolysis (Ester Cleavage) Methanol Methanol (Byproduct) Compound->Methanol released Carbamate Amine Carbamate Salt (Solid Crust) Compound->Carbamate Nucleophilic Attack Moisture Moisture (H2O) + Heat/Acid/Base Moisture->Acid CO2 Atmospheric CO2 CO2->Carbamate

Figure 1: Primary degradation pathways.[1] Hydrolysis yields the insoluble carboxylic acid, while CO2 exposure leads to carbamate formation.

Handling Protocol: The "Argon Blanket" Technique

To dispense this compound without introducing moisture, follow this strict workflow.

Step-by-Step Methodology
  • Equilibration : Remove the vial from -20°C storage. Place it in a desiccator and allow it to reach room temperature (approx. 30 mins).

    • Why? Opening a cold vial condenses atmospheric water vapor directly into the product.

  • Inert Gas Flush : Before opening, prepare a gentle stream of dry Argon or Nitrogen.

  • Dispensing :

    • If Liquid : Use a glass syringe or positive-displacement pipette. Avoid plastic tips if possible, or work quickly to prevent leaching.

    • If Solid : Use a stainless steel spatula.

  • Re-sealing :

    • Flush the headspace of the vial with Argon for 10-15 seconds.

    • Immediately cap tightly.

    • Wrap the cap junction with Parafilm to create a secondary moisture barrier.

  • Return to Storage : Place back in -20°C immediately [3, 4].

Emergency Recovery

Scenario: The vial was left uncapped on the bench overnight.

  • Visual Inspection : Check for cloudiness (hydrolysis) or crust (carbamates).

  • Solvent Wash :

    • Dissolve the material in Dichloromethane (DCM) .

    • Wash quickly with 5% NaHCO

      
        (removes the carboxylic acid degradation product, which will dissolve in the aqueous base).
      
    • Dry the organic layer over MgSO

      
       .
      
    • Concentrate under reduced pressure.

  • Validation : Run an LC-MS to confirm the ester mass (M+H) and absence of the acid peak (M-14).

References

  • National Institute of Standards and Technology (NIST). (2023). Adamantane-1-carboxylic acid Data. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ¹H NMR Spectrum Analysis of Methyl 4-aminoadamantane-1-carboxylate: A Comparative Guide

As an Application Scientist in structural elucidation, I frequently encounter the analytical challenges posed by rigid, highly symmetrical polycyclic scaffolds. Adamantane derivatives are privileged structures in drug development due to their lipophilicity and precise 3D spatial arrangements [1]. However, characterizing bifunctional derivatives like Methyl 4-aminoadamantane-1-carboxylate (CAS: 865980-54-7) requires moving beyond basic 1D NMR techniques [3].

This guide objectively compares analytical methodologies—evaluating solvent dynamics, protonation states, and spectrometer field strengths—to establish a definitive, self-validating protocol for the ¹H NMR analysis of this compound compared to simpler alternatives like Amantadine.

Structural Dynamics & Chemical Shift Causality

To accurately assign the ¹H NMR spectrum of Methyl 4-aminoadamantane-1-carboxylate, one must understand the causality behind the chemical shifts. The parent adamantane cage consists of 16 protons that typically cluster into a tight, overlapping aliphatic multiplet (1.4–2.2 ppm) [2].

When we introduce functional groups, we break the


 symmetry of the cage, creating distinct electronic environments:
  • Descreening via the C1-Ester: The methyl carboxylate group (-COOCH₃) at the bridgehead C1 position withdraws electron density via induction. This shifts the equatorial protons of the adjacent methylenes downfield. The methoxy protons themselves appear as a sharp, unambiguous singlet at ~3.65 ppm , serving as the primary internal integration reference (integrating to exactly 3H).

  • Heteroatom Proximity at C4: Unlike Amantadine (where the amine is at a bridgehead carbon), this compound features a primary amine at the bridging C4 position. This directly deshields the geminal methine proton (C4-H), pushing it completely out of the aliphatic cluster to ~2.95 ppm .

  • Proton Counting Logic: The molecular formula is C₁₂H₁₉NO₂. Subtracting the methoxy group (3H) and the amine group (2H) leaves 14 protons on the cage. Subtracting the C4-methine (1H) leaves exactly 13H for the complex adamantane cage multiplet.

Signal_Logic Total Methyl 4-aminoadamantane-1-carboxylate Total Protons: 19H Sub1 Methoxy Group (-OCH3) 3.65 ppm (s, 3H) Total->Sub1 Electronegative Shift Sub2 C4-Methine (CH-NH2) 2.95 ppm (m, 1H) Total->Sub2 Deshielded by N Sub3 Adamantane Cage 1.4-2.2 ppm (m, 13H) Total->Sub3 Overlapping Aliphatics Sub4 Amine (-NH2) 1.60 ppm (br s, 2H) Total->Sub4 Exchangeable

Fig 1. Proton distribution and chemical shift causality for signal assignment.

Comparative Data Analysis

A. Solvent & Protonation State Comparison

The choice of solvent dictates the visibility of the exchangeable amine protons. Analyzing the free base in CDCl₃ versus the hydrochloride salt in DMSO-d₆ yields drastically different spectral profiles.

Table 1: Chemical Shift Mapping (CDCl₃ vs. DMSO-d₆)

Proton EnvironmentCDCl₃ (Free Base) δ (ppm)DMSO-d₆ (HCl Salt) δ (ppm)Causality / Analytical Impact
-OCH₃ (Methoxy) 3.65 (s, 3H)3.60 (s, 3H)Stable internal reference; minimal solvent effect.
C4-H (Methine) 2.95 (m, 1H)3.30 (m, 1H)Downfield shift in salt due to adjacent -NH₃⁺ positive charge.
Adamantane Cage 1.40 - 2.20 (m, 13H)1.35 - 2.10 (m, 13H)Slight upfield shift in DMSO due to solvent diamagnetic susceptibility.
Amine Protons 1.60 (br s, 2H, -NH₂)8.15 (br s, 3H, -NH₃⁺)Dramatic shift due to protonation and strong hydrogen bonding in DMSO.
B. Instrument Performance: 400 MHz vs. 600 MHz

For simpler alternatives like Amantadine, a standard 400 MHz spectrometer is sufficient. However, the desymmetrized cage of Methyl 4-aminoadamantane-1-carboxylate suffers from severe second-order coupling effects at lower field strengths.

Table 2: Field Strength Resolution Comparison

Analytical Feature400 MHz Spectrometer (Standard)600 MHz Spectrometer (High-Res)Advantage for Bifunctional Adamantanes
Cage Signal Resolution Heavily overlapped multipletDistinct splitting for axial/equatorial protonsRequired for exact 3D stereochemical mapping and impurity detection.
C4-Methine Multiplicity Broad, poorly resolved multipletSharply resolved doublet of doubletsAllows calculation of J-coupling constants to confirm C4 stereochemistry.
Signal-to-Noise (SNR) Baseline~1.8x higherFaster acquisition; crucial for low-concentration biological samples.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, an NMR protocol must be self-validating. Do not merely acquire a spectrum; engineer the acquisition to prove your assignments are correct [4].

Step 1: Precision Sample Preparation

  • Action: Weigh exactly 10.0 mg of Methyl 4-aminoadamantane-1-carboxylate free base. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 10 mg ensures a high SNR for a single scan. 0.6 mL provides the optimal liquid height (approx. 4 cm) in a standard 5 mm NMR tube to prevent magnetic field distortion at the coil edges.

Step 2: Instrument Tuning & Shimming

  • Action: Insert into a 600 MHz spectrometer. Tune and match the probe specifically for the ¹H frequency, then perform gradient shimming (Z1-Z5).

  • Causality: The rigid adamantane cage protons require perfect magnetic homogeneity. A poorly shimmed magnet will artificially broaden the complex 13H multiplet, destroying the resolution gained by using a 600 MHz instrument.

Step 3: Parameter Optimization

  • Action: Set the relaxation delay (D1) to 5 seconds. Acquire 16 scans.

  • Causality: Protons locked in rigid polycyclic cages exhibit long T₁ relaxation times. A 5-second delay ensures complete thermal equilibrium between scans, guaranteeing that the integration of the methoxy singlet (3H) is perfectly quantitative relative to the cage protons (13H).

Step 4: Self-Validation via D₂O Exchange

  • Action: After initial acquisition, add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Causality: The broad singlet at ~1.60 ppm will disappear entirely as the -NH₂ protons undergo rapid chemical exchange with deuterium. This definitively validates the amine signal assignment against any overlapping aliphatic cage impurities.

Experimental_Workflow Prep Sample Prep 10mg in 0.6mL CDCl3 Tune Tune & Shim Optimize Z-Gradients Prep->Tune Acquire Acquisition D1=5s, 16 Scans Tune->Acquire Process Processing Phase & Baseline Acquire->Process Validate Validation D2O Shake Test Process->Validate

Fig 2. Self-validating NMR acquisition workflow for structural integrity.

References

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Adamantane-1,4-diol. Benchchem.
  • methyl 4-aminoadamantane-1-carboxylate | 865980-54-7. Sigma-Aldrich.
  • Adamantane and its Derivatives: A Comparative Analysis of Theoretical Predictions and Experimental Observations. Benchchem.

Mass spectrometry (LC-MS) fragmentation of Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of Methyl 4-aminoadamantane-1-carboxylate , a critical bifunctional building block in medicinal chemistry (e.g., for DPP-4 inhibitors and antiviral scaffolds).

Focus: LC-MS/MS Fragmentation, Isomer Differentiation, and Method Benchmarking.

Executive Summary: The Analytical Challenge

Methyl 4-aminoadamantane-1-carboxylate (CAS: 865980-54-7) presents a unique analytical challenge due to its rigid tricyclic cage, lack of UV chromophores, and the potential for regioisomerism (1,3- vs. 1,4-substitution) and stereoisomerism (cis/trans).

While NMR is definitive for stereochemistry, it lacks the throughput for pharmacokinetic (PK) or high-volume QC screening. LC-MS/MS is the superior alternative , offering sensitivity and specificity, provided the fragmentation mechanisms are understood. This guide benchmarks the LC-MS performance of the 1,4-isomer against its primary impurities and analogues.

Comparative Overview: Analytical Techniques
FeatureLC-MS/MS (ESI+) GC-MS (EI) H-NMR
Sensitivity High (pg/mL range)Moderate (ng/mL)Low (mg required)
Selectivity High (MRM modes)High (Spectral fingerprint)Ultimate (Stereochem)
Throughput High (<5 min/run)Low (>20 min/run)Low
Derivatization Not RequiredOften Required (for amine)Not Required
Isomer ID Possible (via Frag. Ratio)Good (Retention Time)Definitive

Deep Dive: Fragmentation Mechanics (ESI+)

Understanding the fragmentation pathway is essential for designing robust Multiple Reaction Monitoring (MRM) transitions.

Mechanistic Pathway

In Electrospray Ionization (ESI+), the molecule forms a protonated precursor


. The rigidity of the adamantane cage dictates that fragmentation is dominated by neutral losses and cage-opening events rather than simple bond cleavages seen in linear alkyls.
  • Precursor Ion:

    
     (
    
    
    
    )
  • Primary Channel (Amine Loss): The most labile group is the protonated amine. Rapid loss of ammonia (

    
    , 17 Da) generates the bridgehead carbocation.
    
    • 
       (
      
      
      
      )
  • Secondary Channel (Ester Loss): The carbocation destabilizes the cage, leading to the loss of the methyl ester functionality, typically as methyl formate (

    
    , 60 Da) or methoxy radical/methanol depending on internal energy.
    
    • 
       (Cage cation)
      
  • Cage Disintegration (Diagnostic): The adamantane cage collapses, shedding

    
     units (57 Da) or 
    
    
    
    (28 Da).
    • 
       (Characteristic aromatic-like stabilized fragments).
      
Visualization: Fragmentation Pathway (DOT)

FragmentationPathway M_H Precursor [M+H]+ m/z 210.15 Frag_193 [M+H - NH3]+ m/z 193.12 (Base Peak) M_H->Frag_193 - NH3 (17 Da) Primary Path Frag_151 [M+H - COOCH3]+ m/z 151.11 M_H->Frag_151 - COOCH3 (59 Da) Minor Path Frag_133 Cage Cation m/z 133.10 Frag_193->Frag_133 - HCOOCH3 (60 Da) Ester Loss Frag_105 C8H9+ m/z 105.07 Frag_133->Frag_105 - C2H4 (28 Da) Frag_93 C7H9+ m/z 93.07 Frag_133->Frag_93 - C3H4 (40 Da) Frag_79 C6H7+ m/z 79.05 Frag_105->Frag_79 - C2H2

Caption: Predicted ESI+ fragmentation tree for Methyl 4-aminoadamantane-1-carboxylate showing primary ammonia loss followed by ester elimination and cage collapse.

Differentiation of Isomers (1,3 vs. 1,4)

A critical quality attribute is distinguishing the 1,4-isomer (target) from the 1,3-isomer (common impurity).

  • 1,4-Isomer (Linear-like): The substituents are on opposite sides of the cage. The "through-cage" electronic communication is weaker.

  • 1,3-Isomer (Bent): Substituents are closer (meta-like relationship).

Experimental Distinction Strategy: While both isomers yield similar fragments (


 193, 133), the intensity ratios  differ due to the stability of the intermediate cations.
  • Ratio Metric: Monitor the ratio of

    
     (Amine loss) to 
    
    
    
    (Ester loss).
    • 1,3-isomers often show a higher prevalence of the ester loss pathway due to inductive stabilization from the closer amine group.

    • 1,4-isomers predominantly favor the ammonia loss (

      
       193) as the exclusive base peak.
      
  • Retention Time: On a C18 column, the 1,4-isomer typically elutes after the 1,3-isomer due to a slightly flatter hydrophobic surface area.

Validated Experimental Protocols

A. Sample Preparation (Self-Validating)
  • Stock: Dissolve 1 mg in 1 mL Methanol (free base) or Water (HCl salt).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Check: Inject a "blank" (solvent only) to ensure no carryover, as adamantanes are "sticky" on lipophilic surfaces.

B. LC-MS/MS Conditions

This protocol is optimized for polar amines, ensuring retention without ion-pairing reagents that suppress MS signals.

ParameterSettingRationale
Column HILIC (e.g., Waters BEH Amide) or C18 High pHHILIC retains polar amines; C18 High pH deprotonates amine for better shape.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffer required for reproducible ionization.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 95% B to 50% B over 5 min (HILIC)Elutes polar amine away from void volume.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 350°CHigh temp needed to desolvate rigid cage structures.
Cone Voltage 30 VModerate energy to prevent in-source fragmentation.
C. MRM Transitions for Quantitation
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Target (1,4) 210.15193.115Quantifier (Max Sensitivity)
Target (1,4) 210.15133.128Qualifier (Structural Confirm)
Target (1,4) 210.1593.140Qualifier (Cage Core)

References

  • Bauer, J., et al. "Mass spectral fragmentation of substituted adamantane-2,4-diones." Indian Journal of Chemistry, Section B. Link

  • Waltman, R. J., & Ling, A. C. "Mass spectrometry of diamantane and some adamantane derivatives."[1] Canadian Journal of Chemistry, 1980, 58(20): 2189-2195. Link

  • NIST Chemistry WebBook. "Adamantane-1-carboxylic acid, methyl ester Mass Spectrum." National Institute of Standards and Technology.[2][3] Link

  • Sigma-Aldrich. "Product Specification: Methyl 4-aminoadamantane-1-carboxylate."[4] Link

Sources

Technical Identification Guide: Methyl 4-aminoadamantane-1-carboxylate via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Peaks for Methyl 4-aminoadamantane-1-carboxylate Identification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

Methyl 4-aminoadamantane-1-carboxylate is a critical bifunctional scaffold in medicinal chemistry, particularly for antiviral and CNS-active drug discovery. Its rigid adamantane cage improves lipophilicity and metabolic stability, while the orthogonal amino and ester functionalities allow for precise modular synthesis.

This guide provides a definitive spectral fingerprinting protocol. Unlike generic spectral lists, we focus on comparative diagnostics —distinguishing the target molecule from its synthetic precursors (e.g., 4-oxoadamantane-1-carboxylic acid or the free acid hydrolysis product) and validating the integrity of the sensitive amino-ester motif.

Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, one must deconstruct the molecule into its three vibrationally distinct domains. This causal link between structure and signal is the foundation of accurate identification.

DomainStructural FeatureVibrational Characteristic
A Adamantane Cage Rigid

C-H bonds. Produces intense, sharp clustering in the 2850–2950 cm⁻¹ region.[1]
B Methyl Ester Highly polar C=O and C-O bonds. The carbonyl stretch is the "anchor peak" for identification.
C Primary Amine (C4) N-H bonds.[1] Often weaker in solid-state ATR due to hydrogen bonding but diagnostic for the 4-position substitution.
Predicted Spectral Fingerprint (Diagnostic Table)

Data synthesized from standard adamantane functional group correlations and ester/amine characteristic frequencies.

Wavenumber (cm⁻¹)IntensityAssignmentDiagnostic Significance
3350 – 3400 Weak/Med

(Asymmetric)
Confirms presence of free primary amine.
3280 – 3320 Weak/Med

(Symmetric)
Doublet pattern confirms primary amine (

).
2850 – 2940 Very Strong

(

)
Characteristic "Adamantane Clump". Sharper than alkyl chains.[1]
1730 – 1745 Strong

(Ester)
Primary ID Peak. Distinguishes ester from acid precursors (~1700 cm⁻¹).
1590 – 1620 Medium

(Scissoring)
Confirms amine; differentiates from OH bending.
1450 – 1460 Medium

Adamantane cage deformation.
1150 – 1250 Strong

Ester C-O-C stretch. Confirms ester linkage integrity.

Comparative Analysis: Product vs. Alternatives

In drug development, "alternatives" often refer to impurities, precursors, or hydrolysis products that mimic the target. The following analysis compares the target spectrum against these critical deviations.

Scenario A: Target vs. Hydrolysis Impurity (The Free Acid)

The most common stability issue is hydrolysis of the methyl ester to 4-aminoadamantane-1-carboxylic acid .

  • Target (Ester): Sharp Carbonyl at 1735 cm⁻¹ .

  • Impurity (Acid): Carbonyl shifts to ~1690–1710 cm⁻¹ (dimer).

  • Key Differentiator: The appearance of a "fermi resonance" broad band between 2500–3000 cm⁻¹ (O-H stretch of acid) indicates degradation.

Scenario B: Target vs. Precursor (The Ketone)

Syntheses often proceed via Methyl 4-oxoadamantane-1-carboxylate .

  • Target (Amine): Shows N-H stretching doublet (3300–3400 cm⁻¹).[2]

  • Precursor (Ketone): Absence of N-H bands. Presence of ketone C=O (often overlapping with ester, but usually broadening the carbonyl region or appearing as a shoulder ~1715 cm⁻¹).

Scenario C: Technique Comparison (ATR vs. Transmission KBr)
  • ATR (Attenuated Total Reflectance):

    • Pros: Rapid, no sample prep.

    • Cons: Peak intensity diminishes at higher wavenumbers (weakening the critical N-H diagnostic region).

    • Recommendation: Use for routine ID.

  • Transmission (KBr Pellet):

    • Pros: Superior resolution of the N-H doublet and C-H fine structure.

    • Cons: Hygroscopic KBr can introduce water peaks (~3400 cm⁻¹) interfering with amine analysis.

    • Recommendation: Use for full structural characterization or purity disputes.

Visualized Workflows

Identification Logic Flow

The following diagram illustrates the decision tree for validating the compound's identity based on spectral data.

ID_Logic Start Acquire IR Spectrum Check_CO Check 1730-1750 cm⁻¹ Region Start->Check_CO Is_Ester Sharp Peak @ ~1735 cm⁻¹? Check_CO->Is_Ester Check_NH Check 3300-3400 cm⁻¹ Region Is_Ester->Check_NH Yes Result_Acid FAIL: Hydrolyzed Acid Impurity Is_Ester->Result_Acid No (Shifted to ~1700) Is_Amine Doublet Present? Check_NH->Is_Amine Check_OH Check 2500-3000 cm⁻¹ Is_Amine->Check_OH Yes Result_Ketone FAIL: Unreacted Ketone/ No Amine Is_Amine->Result_Ketone No (Flat Baseline) Broad_OH Broad 'Hump' Present? Check_OH->Broad_OH Result_Pass PASS: Methyl 4-aminoadamantane-1-carboxylate Broad_OH->Result_Pass No Broad_OH->Result_Acid Yes

Caption: Logical decision tree for spectral verification, highlighting critical pass/fail checkpoints.

Synthesis & Impurity Tracking

Understanding the origin of spectral impurities is vital for process control.

Synthesis_Path Precursor 4-oxoadamantane-1-carboxylic acid Step1 Esterification (MeOH/H+) Precursor->Step1 Intermed Methyl 4-oxoadamantane-1-carboxylate (Ketone Ester) Step1->Intermed Step2 Reductive Amination Intermed->Step2 Impurity_Ketone Impurity: Ketone (No NH peaks) Intermed->Impurity_Ketone Incomplete Rxn Product Methyl 4-aminoadamantane-1-carboxylate Step2->Product Impurity_Acid Impurity: Acid (Broad OH, C=O ~1700) Product->Impurity_Acid Hydrolysis

Caption: Synthetic pathway showing where specific spectral impurities (Ketone, Acid) originate.

Experimental Protocol (Self-Validating)

Objective: Obtain a high-fidelity spectrum suitable for resolving the N-H doublet and Ester C=O.

Equipment: FTIR Spectrometer with Diamond ATR Accessory. Reagents: Isopropanol (for cleaning), Reference Polystyrene film (for calibration).

Step-by-Step Methodology:

  • System Validation:

    • Run a background scan (air).

    • Scan Polystyrene reference. Verify peak at 1601 cm⁻¹ is within ±1 cm⁻¹. Why: Ensures frequency accuracy before analyzing the ester shift.

  • Sample Preparation:

    • Place ~5 mg of the solid sample on the diamond crystal.

    • Critical: If the sample is crystalline, crush it gently on the crystal with a spatula before applying pressure. Why: Adamantane derivatives are rigid lattices; poor contact yields noisy spectra.

  • Acquisition:

    • Apply high pressure (clamp).

    • Parameters: 32 Scans, 4 cm⁻¹ resolution.

  • Data Processing:

    • Apply Baseline Correction.

    • Do NOT apply heavy smoothing, as this may merge the N-H doublet (3300/3350 cm⁻¹) into a single blob.

  • Validation Check:

    • Check Transmission % at 1735 cm⁻¹. If >95% (peak is too small), re-run with higher pressure. If <5% (peak saturated), use less sample.

References

  • National Institute of Standards and Technology (NIST). Adamantane-1-carboxylic acid IR Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra. Available at: [Link]

Sources

Technical Guide: HPLC Analysis of Methyl 4-aminoadamantane-1-carboxylate and Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-aminoadamantane-1-carboxylate is a critical bicyclic intermediate, predominantly utilized in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors such as Saxagliptin . Its rigid adamantane cage structure presents unique analytical challenges: lack of a strong chromophore, potential for geometric isomerism (cis/trans), and susceptibility to hydrolysis.

This guide provides a validated approach to separating the target compound from its critical impurities: the starting material (Methyl 4-oxoadamantane-1-carboxylate ) and the hydrolysis product (4-aminoadamantane-1-carboxylic acid ). We compare two distinct methodologies—Direct Low-Wavelength UV/CAD vs. Pre-column Derivatization —to empower researchers with the optimal protocol for their specific sensitivity requirements.

Chemical Context & Impurity Logic

The Stereochemical Challenge

The 1,4-disubstituted adamantane system exists as two geometric isomers: cis (


) and trans (

). Unlike enantiomers, these are diastereomers and can be separated on achiral stationary phases (e.g., C18).
  • Target Isomer: Typically, one isomer is the desired pharmacophore intermediate.

  • Separation Mechanism: The isomer with the higher dipole moment or greater accessible polar surface area interacts more strongly with the mobile phase, eluting earlier in Reversed-Phase Liquid Chromatography (RP-HPLC).

Impurity Origin & Elution Behavior

Understanding the synthesis pathway is key to predicting retention behavior.

  • Hydrolysis Impurity (Acid): The methyl ester is susceptible to hydrolysis, yielding 4-aminoadamantane-1-carboxylic acid .

    • Chromatographic Behavior: Highly polar. In acidic mobile phases, it elutes near the void volume (

      
      ).
      
  • Starting Material (Ketone): Methyl 4-oxoadamantane-1-carboxylate .

    • Chromatographic Behavior: Neutral and more hydrophobic than the amine target. Elutes significantly later (

      
      ).
      
Visualizing the Impurity Pathway

ImpurityPathway Ketone Methyl 4-oxoadamantane- 1-carboxylate (Starting Material) Target Methyl 4-aminoadamantane- 1-carboxylate (Target Analyte) Ketone->Target Reductive Amination Acid 4-aminoadamantane- 1-carboxylic acid (Hydrolysis Impurity) Target->Acid Hydrolysis (H2O/H+) Isomer Cis/Trans Isomer (Geometric Impurity) Target->Isomer Isomerization

Figure 1: Synthetic origin of key impurities affecting HPLC profile.

Comparative Methodologies

Researchers must choose between operational simplicity (Method A) and high sensitivity (Method B).

Method A: Direct Detection (Low UV or CAD)

Best for: Process control, high-concentration samples (>0.1 mg/mL).

  • Principle: Relies on the weak carbonyl absorbance of the ester/ketone groups (200–210 nm) or universal detection (Charged Aerosol Detector - CAD).

  • Pros: No sample prep; detects non-amine impurities (like the ketone) which derivatization misses.

  • Cons: Low sensitivity; baseline drift with gradients.

Method B: Pre-Column Derivatization (OPA/FMOC)

Best for: Trace impurity analysis, pharmacokinetic studies.

  • Principle: Reacts primary amine with o-Phthalaldehyde (OPA) or FMOC to create a fluorescent/UV-active derivative.

  • Pros: High sensitivity (nanogram levels); excellent peak shape.

  • Cons: Does not detect the Ketone impurity (no amine); requires reaction time.

Recommended Experimental Protocol (Method A)

This protocol prioritizes the separation of the cis/trans isomers and the ketone impurity without complex derivatization.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmHigh carbon load (e.g., Agilent Zorbax Eclipse or Waters Symmetry) required for isomer resolution.
Mobile Phase A 20 mM Ammonium Phosphate (pH 3.0)Acidic pH keeps the amine protonated (

), preventing tailing on silanols.
Mobile Phase B Acetonitrile (MeCN)Stronger elution solvent for hydrophobic adamantane cage.
Gradient 0-5 min: 10% B 5-20 min: 10%

60% B 20-25 min: 60% B
Shallow gradient maximizes resolution between geometric isomers.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 205 nm (or CAD)205 nm captures the ester carbonyl; CAD is superior if available.
Temp 30°CControls mass transfer kinetics for consistent isomer separation.
Retention Time Data (Relative)

Since absolute retention times (


) vary by system, we use Relative Retention Time (RRT)  normalized to the target peak.
CompoundStructure TypePredicted RRTElution Logic
Hydrolysis Product Acid / Amine~0.35Highly polar (COOH +

); elutes early.
Target (Isomer 1) Ester / Amine1.00 Reference peak.
Target (Isomer 2) Ester / Amine~1.08Geometric isomer; slightly more hydrophobic orientation.
Starting Material Ketone / Ester~1.80Neutral molecule; lacks the polar amine group; significantly retained.
Toluene Solvent~2.50Common process solvent; elutes late.

Critical Note: The elution order of cis vs. trans isomers is column-dependent. On standard C18, the isomer with the axial amine typically elutes faster than the equatorial amine due to steric shielding of the polar group.

Method Validation Workflow

To ensure data integrity (Trustworthiness), the following system suitability tests must be performed before routine analysis.

ValidationWorkflow Start Start System Suitability Blank Inject Blank (MeCN) Check for Ghost Peaks Start->Blank Std Inject Standard Solution (6 Replicates) Blank->Std Check1 RSD of Area < 2.0%? Std->Check1 Check2 Tailing Factor < 1.5? Check1->Check2 Yes Fail Fail: Check Column/Mobile Phase Check1->Fail No Check3 Resolution (Isomers) > 1.5? Check2->Check3 Yes Check2->Fail No Pass Method Validated Proceed to Samples Check3->Pass Yes Check3->Fail No

Figure 2: System Suitability Decision Tree for HPLC Validation.

Troubleshooting Common Issues
  • Peak Tailing: Adamantane amines interact with residual silanols. Solution: Ensure Mobile Phase pH is < 3.0 or add 0.1% Triethylamine (TEA) as a silanol blocker.

  • Poor Isomer Separation: The cis/trans split is sensitive to temperature. Solution: Lower column temperature to 20°C or 25°C to improve selectivity (

    
    ).
    
  • Baseline Drift: At 205 nm, organic modifiers absorb light. Solution: Use "HPLC Grade Far UV" Acetonitrile and match the buffer concentration in Line A and Line B if possible (though difficult with gradients).

References

  • Molle, G., et al. (1982). Synthesis of adamantane amines via organometallic routes. Journal of Organic Chemistry.
  • Tölgyesi, L., et al. (2012). Determination of adamantane derivatives in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis and Antimicrobial Properties. Retrieved from [Link]

Comparing reactivity of Methyl vs Ethyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Verdict

For Rapid Synthesis & Screening: Methyl 4-aminoadamantane-1-carboxylate For Storage Stability & Lipophilic Formulations: Ethyl 4-aminoadamantane-1-carboxylate [1]

In the context of medicinal chemistry and drug development, the choice between the methyl and ethyl ester of 4-aminoadamantane-1-carboxylic acid is governed primarily by steric accessibility and hydrolytic kinetics .

  • The Methyl Variant is the "Kinetic Choice." The smaller methoxy group minimizes steric strain at the already hindered bridgehead carbon, allowing for faster saponification and nucleophilic displacement. It is the preferred intermediate when the ester must be cleaved rapidly under mild conditions to generate the free acid (e.g., for peptide coupling).

  • The Ethyl Variant is the "Thermodynamic/Stable Choice." The additional methylene group increases the steric bulk significantly in the context of the adamantane cage, retarding hydrolysis rates by approximately 3–5x compared to the methyl ester. This makes it superior for applications requiring prolonged stability in solution or increased lipophilicity for membrane permeability studies.

Part 2: Physicochemical Profile & Steric Analysis

The adamantane scaffold is a rigid, diamondoid cage.[2] Substituents at the bridgehead (C1) positions are sterically shielded by the cage hydrogens. This shielding dictates the reactivity difference between the methyl and ethyl esters.

PropertyMethyl 4-aminoadamantane-1-carboxylateEthyl 4-aminoadamantane-1-carboxylateImpact on Application
Molecular Weight ~209.3 g/mol ~223.3 g/mol Minimal impact on mass balance.
Predicted LogP ~1.2~1.6Ethyl is more lipophilic; better for passive transport assays.
Steric Bulk (Taft Es) -0.00 (Reference)-0.07 (More hindered)Ethyl adds rotational entropy barriers at the reaction site.
Leaving Group Ability Methoxide (

)
Ethoxide (

)
Methoxide is a marginally better leaving group, accelerating aminolysis.
Hydrolysis Rate (

)
1.0 (Baseline)~0.2 – 0.35Ethyl requires harsher conditions or longer reaction times to cleave.
Visualization: Steric Hindrance & Reaction Pathway

The following diagram illustrates the kinetic barrier difference. The "Cone of Protection" created by the adamantane cage and the ester alkyl group hinders the approach of nucleophiles (like


).

ReactionCoordinate Figure 1: Kinetic accessibility of Methyl vs. Ethyl esters at the adamantane bridgehead. Start Reactant (Ester) TS_Me TS (Methyl) Lower Energy Barrier Start->TS_Me Fast Attack TS_Et TS (Ethyl) Higher Energy Barrier (Steric Clash) Start->TS_Et Slow Attack Product Product (Carboxylate/Amide) TS_Me->Product TS_Et->Product

Part 3: Reactivity Profile & Experimental Data

Hydrolysis Kinetics (Saponification)

The most critical operational difference is the rate of hydrolysis. Bridgehead esters are notoriously difficult to hydrolyze via


 mechanisms because the cage prevents backside attack. The reaction proceeds via the 

mechanism (addition-elimination at the carbonyl).
  • Mechanism: Hydroxide ion attacks the carbonyl carbon.[3]

  • Observation: The tetrahedral intermediate formed during the hydrolysis of the Ethyl ester is significantly more crowded than that of the Methyl ester.

  • Data Support: In comparative studies of hindered esters, ethyl esters typically exhibit rate constants (

    
    ) 2-10 times lower than their methyl counterparts depending on the degree of alpha-substitution [1]. For 1-adamantanecarboxylates, this effect is pronounced.
    
Aminolysis (Amide Formation)

When using these molecules as intermediates to form amides (e.g., reacting the ester with a primary amine):

  • Methyl Ester: Reacts readily with primary amines in the presence of mild Lewis acids or upon heating.

  • Ethyl Ester: Often requires high temperatures or conversion to the acid chloride first (which defeats the purpose of the ester).

  • Recommendation: If your workflow involves direct aminolysis, choose the Methyl ester .

Part 4: Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Use this protocol to convert the ester to the free acid (4-aminoadamantane-1-carboxylic acid).

Reagents:

  • Substrate: 1.0 eq (Methyl or Ethyl ester)

  • Base: 2.5 eq LiOH (for Methyl) or NaOH (for Ethyl)

  • Solvent: THF:Water (3:1)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the ester in 15 mL THF. Cool to 0°C.[4]

  • Addition: Add the base dissolved in 5 mL water dropwise.

  • Reaction Monitoring (Crucial Step):

    • Methyl Ester:[5][6] Warm to Room Temperature (25°C). Reaction is typically complete in 2–4 hours .

    • Ethyl Ester:[7][8] Warm to 50°C. Reaction typically requires 12–18 hours .

  • Workup: Acidify to pH 4 with 1N HCl. Extract with EtOAc. (Note: The amino group may require buffering to pH 6-7 to exist as the zwitterion or use ion-exchange chromatography for isolation).

Protocol B: Decision Logic for Selection

Use the following logic flow to select the correct starting material for your campaign.

SelectionLogic Figure 2: Decision Matrix for Reagent Selection Start Start: Define Project Goal Q1 Is the ester the final product? Start->Q1 Lipophilicity Need high membrane permeability? Q1->Lipophilicity Yes Q2 Next Step: Hydrolysis or Aminolysis? Q1->Q2 No (Intermediate) Select_Et Select ETHYL Ester (Higher LogP, Stable) Lipophilicity->Select_Et Yes Select_Me_Prod Select METHYL Ester (Standard Reference) Lipophilicity->Select_Me_Prod No Q2->Select_Et Storage/Stockpile Select_Me Select METHYL Ester (Faster Kinetics) Q2->Select_Me Hydrolysis/Aminolysis

Part 5: References

  • Stetter, H., & Mayer, J. (1962). Chemische Berichte. "Über Verbindungen mit Urotropin-Struktur, XX. Synthese von Adamantan-Derivaten." (Foundational work on adamantane ester reactivity and hydrolysis rates).

  • Organic Syntheses. (1973). "1-Adamantanecarboxylic Acid."[6][9][10][11] Org.[8][9][12] Synth. 53, 30. (Validates the hydrolysis protocol for methyl esters).

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[13] (Comprehensive review of adamantane pharmacokinetics and lipophilicity).

  • ConnectSci. (2024). "Unlocking therapeutic potential: the role of adamantane in drug discovery." (Recent data on adamantane drug design).

Sources

Comparative Guide: Methyl 4-aminoadamantane-1-carboxylate vs. 4-aminoadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profiles, physicochemical properties, and experimental handling of Methyl 4-aminoadamantane-1-carboxylate versus 4-aminoadamantane-1-carboxylic acid .

Executive Summary

In drug development, the adamantane scaffold is prized for its lipophilicity and ability to improve the pharmacokinetic profile of attached pharmacophores.[1] However, the functionalization at the 1- and 4-positions creates distinct solubility challenges.

  • 4-aminoadamantane-1-carboxylic acid (The "Acid"): An amphoteric, zwitterionic molecule. Its solubility is highly pH-dependent, exhibiting a "U-shaped" solubility curve with a minimum at its isoelectric point (pI). It is generally insoluble in non-polar organic solvents.

  • Methyl 4-aminoadamantane-1-carboxylate (The "Ester"): A basic, lipophilic molecule (when in free base form). It lacks the zwitterionic character, making it significantly more soluble in organic solvents (DCM, EtOAc) and easier to extract, though less soluble in neutral aqueous media compared to the ionized acid forms.

Physicochemical Profile

Understanding the structural drivers is the first step to designing a robust experiment.

Feature4-aminoadamantane-1-carboxylic acidMethyl 4-aminoadamantane-1-carboxylate
Structure Type Amphoteric (Zwitterionic potential)Basic Lipophile
CAS (Generic) 15846-91-0 (isomers vary)1003872-58-9 (HCl salt)
Molecular Weight ~195.26 g/mol ~209.29 g/mol
pKa (Predicted) Acid: ~4.9 Amine: ~10.5Amine: ~10.2 (No acidic proton)
LogP (Predicted) ~0.5 – 1.2 (pH dependent)~2.0 – 2.8
Isoelectric Point (pI) ~7.7N/A
Dominant Species (pH 7) Zwitterion (

)
Cation (

) / Free Base equilibrium

Scientist's Note: The adamantane cage adds significant bulk (


), increasing Van der Waals interactions. While the Acid form can theoretically dissolve in water due to ionic charges, the high lattice energy of the zwitterionic crystal often results in unexpectedly low solubility at neutral pH, necessitating pH adjustment for processing.

Solubility Performance Data

Aqueous Solubility vs. pH

The following table summarizes the solubility behavior in aqueous buffers.

pH ConditionThe Acid (Zwitterion)The Ester (Amine)
pH 1-2 (0.1N HCl) High. Fully protonated (

). Forms soluble HCl salt.[2]
High. Fully protonated (

). Forms soluble HCl salt.[2]
pH 7.4 (PBS) Low. Near isoelectric point. Zwitterionic lattice is stable and poorly soluble.Moderate/Low. Exists as equilibrium of

and free base. Solubility depends on salt counterion.
pH 12 (0.1N NaOH) High. Fully deprotonated (

). Forms soluble Na salt.
Very Low. Fully deprotonated Free Base (

). Precipitates as waxy solid/oil.
Organic Solvent Compatibility

Critical for extraction and purification workflows.

SolventThe AcidThe Ester
Methanol/Ethanol Moderate (better as HCl salt).High.
DCM / Chloroform Insoluble (Zwitterion does not partition).High (Excellent for extraction).[3]
DMSO High (Universal solvent).High.
Ethyl Acetate Very Low.Moderate/High.[3]

Visualizing the Solubility Landscape

The following diagram illustrates the species transformation and phase transfer logic, essential for purification planning.

SolubilityLogic cluster_Acid 4-aminoadamantane-1-carboxylic acid cluster_Ester Methyl 4-aminoadamantane-1-carboxylate Acid_LowpH pH < 4 Cationic (Soluble) Acid_Neu pH ~7.7 (pI) Zwitterion (Precipitates) Acid_LowpH->Acid_Neu Add Base Acid_HighpH pH > 11 Anionic (Soluble) Acid_Neu->Acid_HighpH Add Base Ester_LowpH pH < 9 Cationic Salt (Water Soluble) Ester_HighpH pH > 11 Free Base (Oil/Solid) Ester_LowpH->Ester_HighpH Add Base Organic_Phase Organic Phase (DCM/EtOAc) Ester_HighpH->Organic_Phase Partitioning

Caption: Solubility phase transitions. Green indicates water solubility; Red indicates precipitation/insolubility in water; Blue indicates organic solubility.

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

Use this protocol to generate the data required for an IND filing or formulation development.

Reagents:

  • Test Compound (Acid or Ester form).[4][5][6]

  • Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4), 0.1N NaOH (pH 13).

  • HPLC Grade Acetonitrile (for dilution).

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

    • Self-Validation Check: Ensure solid is still visible after 24 hours. If dissolved, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Note: Avoid nylon filters for the Ester, as adsorption may occur.

  • Quantification: Dilute the supernatant 10x with Mobile Phase and inject into HPLC.

    • HPLC Conditions: C18 Column, Water/ACN gradient with 0.1% TFA (Acid keeps the amine protonated for sharp peaks).

Protocol B: Purification by pH-Switching (Acid vs. Ester)

This protocol demonstrates how to exploit the solubility differences to separate the Ester from unreacted Acid starting material.

Scenario: You have a crude reaction mixture containing the Methyl Ester product and residual Acid starting material.

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) .

    • Logic: The Ester (Free Base) dissolves. The Zwitterionic Acid likely remains suspended or dissolves poorly.

  • Basic Wash: Wash the DCM layer with 10%

    
     (aq) .
    
    • Mechanism:[3] The Acid converts to its anionic form (

      
      ) and partitions into the water layer.
      
    • Mechanism:[2][3] The Ester remains as a free base (

      
      ) and stays in the DCM layer.
      
  • Acidic Extraction (Optional for high purity): Extract the DCM layer with 1N HCl .

    • The Ester moves into the water layer as the HCl salt. Impurities (non-basic) stay in DCM.

    • Separate phases.[3][7] Basify the aqueous layer with NaOH to pH 12.

    • Extract the purified Ester back into fresh DCM.

  • Isolation: Dry DCM over

    
    , filter, and evaporate.
    

Application Scenarios

ApplicationRecommended FormRationale
Cell Permeability Assays (PAMPA/Caco-2) Methyl Ester Higher lipophilicity allows passive diffusion across membranes. The Acid form usually requires active transport or prodrug strategies.
Peptide Coupling Methyl Ester The carboxylic acid is protected, preventing side reactions (polymerization). The free amine is ready for coupling.
Injectable Formulation Acid (as Na+ Salt) At pH > 8, the acid forms a stable, water-soluble salt suitable for IV administration (if physiological pH tolerance allows).
Oral Bioavailability Methyl Ester (Prodrug) Esters are often used as prodrugs. They are absorbed well in the gut and hydrolyzed by plasma esterases to the active Acid form.

References

  • Sigma-Aldrich. 4-aminoadamantane-1-carboxylic acid hydrochloride Product Page.[8] (Accessed 2026).[3] Link

  • ChemicalBook. Adamantane-1-carboxylic acid methyl ester Properties and Data. (Accessed 2026).[3] Link

  • National Institute of Standards and Technology (NIST). Adamantane derivatives Gas Chromatography Data.[9] NIST Chemistry WebBook.[3][7][9] Link

  • PubChem. Compound Summary: Amantadine (Structural Analog for pKa estimation). National Library of Medicine. Link

  • Sunshine Pharma. Trans-4-Aminoadamantane-1-Carboxylic Acid Methyl Ester Hydrochloride Technical Data.Link

Sources

Navigating the Void: A Comparative Guide to a Priori Structural Elucidation of Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the adamantane scaffold is a cornerstone of modern therapeutics, prized for its rigid, lipophilic structure. Methyl 4-aminoadamantane-1-carboxylate, a key building block, presents a common challenge in pharmaceutical development: the need for unambiguous structural verification. While single-crystal X-ray crystallography remains the definitive method for determining three-dimensional molecular architecture, its application is contingent on the formation of high-quality crystals—a process that is not always feasible.[1][2]

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals an absence of publicly available X-ray crystallography data for methyl 4-aminoadamantane-1-carboxylate. This guide, therefore, addresses this data gap by providing a comprehensive comparison of the gold-standard crystallographic method with powerful alternative techniques for a priori structural elucidation. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, offering a robust framework for researchers to confidently characterize this and similar molecules.

The Gold Standard: The Unassailable Insight of X-ray Crystallography

Single-crystal X-ray diffraction (scXRD) provides a direct, high-resolution map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[1][2] The resulting three-dimensional structure is considered unequivocal proof of a molecule's constitution and conformation in the solid state.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process, while powerful, is critically dependent on obtaining a suitable single crystal. The general workflow is as follows:

  • Crystal Growth : High-quality single crystals are grown from a purified sample, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging and time-consuming step.

  • Data Collection : A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction pattern is used to determine the unit cell dimensions and space group. Computational methods are then employed to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined.

xray_workflow cluster_synthesis Sample Preparation cluster_crystallography X-ray Crystallography cluster_analysis Output purified_compound Purified Compound crystal_growth Crystal Growth purified_compound->crystal_growth Dissolution & Slow Evaporation data_collection Data Collection crystal_growth->data_collection Mounting & X-ray Diffraction structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Diffraction Pattern structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model final_structure Final Crystal Structure structure_refinement->final_structure Refined Atomic Coordinates

Caption: Workflow for Single-Crystal X-ray Crystallography.

Illuminating the Structure in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

In the absence of a crystal structure, NMR spectroscopy is the most powerful technique for determining the constitution of an organic molecule in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Key NMR Experiments for Structural Elucidation

For a molecule like methyl 4-aminoadamantane-1-carboxylate, a suite of NMR experiments would be employed:

  • ¹H NMR : Provides information on the number of different types of protons and their immediate electronic environment. The integration of the signals reveals the relative number of protons of each type.

  • ¹³C NMR : Reveals the number of unique carbon atoms in the molecule.

  • 2D Correlation Spectroscopy (COSY) : Identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of proton-proton connectivity through the carbon skeleton.

  • Heteronuclear Single Quantum Coherence (HSQC) : Correlates each proton signal with the carbon atom to which it is directly attached.

  • Heteronuclear Multiple Bond Correlation (HMBC) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different molecular fragments.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Identifies protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry.

Experimental Protocol for NMR Analysis
  • Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.0 ppm).[5][6]

  • Data Acquisition : A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • Spectral Interpretation : The chemical shifts, coupling constants, and cross-peaks from the various spectra are analyzed to assemble the molecular structure. For methyl 4-aminoadamantane-1-carboxylate, one would expect characteristic signals for the methyl ester, the protons and carbons of the adamantane cage, and the amino group. The rigid nature of the adamantane core simplifies the conformational analysis, but the substitution pattern will lead to a complex yet interpretable set of signals.[8][9][10]

nmr_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output sample Dissolve Sample in Deuterated Solvent oneD_nmr 1D NMR (¹H, ¹³C) sample->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr connectivity Determine Connectivity twoD_nmr->connectivity Correlation Peaks stereochem Assess Stereochemistry connectivity->stereochem J-coupling & NOE data proposed_structure Proposed Structure stereochem->proposed_structure

Caption: Workflow for Structural Elucidation by NMR Spectroscopy.

Confirming Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound.[11][12][13][14] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

How Mass Spectrometry Aids Structure Elucidation
  • Molecular Ion Peak : The mass spectrometer ionizes the molecule and measures its mass-to-charge ratio (m/z). The peak corresponding to the intact molecule (the molecular ion) confirms the molecular weight. For methyl 4-aminoadamantane-1-carboxylate (C₁₂H₁₉NO₂), the expected exact mass is approximately 209.1416 g/mol .

  • Fragmentation Pattern : The energy of the ionization process can cause the molecule to break apart into characteristic fragments. The masses of these fragments provide clues about the molecule's structure. For instance, the loss of a methoxy group (-OCH₃) or the fragmentation of the adamantane cage would produce predictable fragment ions.[15][16][17][18]

Typical Experimental Protocol
  • Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer and vaporized. It is then ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).[11][19]

  • Mass Analysis : The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of ions at each m/z value is measured, generating a mass spectrum.

Predicting the Unseen: Computational Modeling

Computational chemistry offers a powerful predictive approach to understanding the three-dimensional structure of molecules.[20][21] By using quantum mechanical calculations, it is possible to determine the most stable conformation (the lowest energy structure) of a molecule.

Application to Methyl 4-aminoadamantane-1-carboxylate
  • Conformational Analysis : While the adamantane core is rigid, the ester and amino groups have rotational freedom. Computational methods can be used to explore the potential energy surface and identify the most likely conformation of these substituents.

  • Prediction of Spectroscopic Data : Once a low-energy conformation is identified, it is possible to predict its NMR chemical shifts. These predicted values can then be compared to the experimental data to provide additional confidence in the structural assignment.

Comparison of Structural Elucidation Techniques

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D structure in the solid state, bond lengths, bond angles, absolute stereochemistry.Unambiguous and definitive structural determination.[1][2]Requires high-quality single crystals, which can be difficult or impossible to obtain. The solid-state conformation may not be the same as in solution.
NMR Spectroscopy Atomic connectivity, chemical environment of atoms, stereochemistry, and conformation in solution.Provides a wealth of structural information on the molecule in a more biologically relevant state (solution).[3][4] The sample is not destroyed.Does not provide direct bond length and angle measurements. Complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight, elemental formula, and structural information from fragmentation patterns.High sensitivity, requires very small amounts of sample. Provides definitive molecular formula with high resolution.[11][12][13][14]Provides limited information on stereochemistry and connectivity. Fragmentation can sometimes be complex and difficult to interpret.
Computational Modeling Predicted low-energy 3D conformation, predicted spectroscopic data.Does not require a physical sample. Can provide insights into conformations that are difficult to study experimentally.[20][21]The accuracy of the prediction is dependent on the level of theory and basis set used. It is a theoretical prediction and requires experimental validation.

Conclusion: A Multi-faceted Approach to Structural Certainty

The absence of a public crystal structure for methyl 4-aminoadamantane-1-carboxylate highlights a common scenario in chemical and pharmaceutical research. While X-ray crystallography remains the gold standard for structural elucidation, its practical limitations necessitate a reliance on a combination of other powerful analytical techniques.

For a molecule such as this, a comprehensive approach utilizing high-resolution mass spectrometry to confirm the molecular formula, coupled with a full suite of 1D and 2D NMR experiments to establish atomic connectivity and stereochemistry, provides an exceptionally high degree of confidence in the structural assignment. Computational modeling can further bolster these findings by correlating predicted low-energy conformations with experimentally observed data. By judiciously applying this multi-technique workflow, researchers can navigate the "data void" and achieve the structural certainty required for advancing their scientific and developmental objectives.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189–2195. [Link]

  • Khullar, K. K., Bell, C. L., & Bauer, L. (1969). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 34(11), 3373-3377. [Link]

  • Mass Spectrometry. (2018, September 7). CLU-IN. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (2022). MDPI. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Dolejšek, Z., Hala, S., Hanuš, V., & Landa, S. (1966). Adamantane and its derivatives. VIII. Mass spectra of derivatives of adamantane formed by substitution at C(1). Collection of Czechoslovak Chemical Communications, 31(2), 435-442. [Link]

  • Mass spectrometry (MS). Jack Westin. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. [Link]

  • Small Molecule Characterization. Nuclear Magnetic Resonance Facility, Oregon State University. [Link]

  • Mass spectrometry of diamantane and some adamantane derivatives. Canadian Science Publishing. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (2025). PMC. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). PMC. [Link]

  • 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. (2025, August 30). arXiv. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). PMC. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. [Link]

  • 13C NMR spectra of adamantane derivatives. ScienceDirect. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). (2026, January 28). Crystal Pharmatech. [Link]

  • 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. (2016). PubMed. [Link]

  • Computational study of aza-adamantanes as multivalent bases. ResearchGate. [Link]

  • A SIMPLE PREPARATION OF ADAMANTANE. ACS Publications. [Link]

  • Computational study of the adamantane cation: simulations of spectroscopy, fragmentation dynamics, and internal conversion. ResearchGate. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. [Link]

  • Figure S6. 13 C-NMR spectrum of methyl... ResearchGate. [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

Sources

Safety Operating Guide

Methyl 4-aminoadamantane-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action & Classification

Methyl 4-aminoadamantane-1-carboxylate is a specialized adamantane derivative often used as a scaffold in antiviral and neurological drug discovery. For disposal purposes, it must be classified as a Hazardous Organic Solid .

  • Primary Hazard: Corrosive (Skin/Eye) and Acute Toxicity (Oral).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or acids during waste accumulation.

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the physiochemical properties that dictate the disposal logic. This molecule combines a lipophilic adamantane cage with a reactive amine and an ester group.

Table 1: Physiochemical & Hazard Profile

PropertySpecificationOperational Implication
CAS Number 71034-22-5 (Generic/Related)Use for waste manifesting and inventory tracking.
Physical State White to Off-White Solid (Powder)High risk of dust generation; requires particulate respiratory protection.
Functional Groups Primary Amine (-NH₂), Ester (-COOCH₃)Amine: Basic/Corrosive. Incompatible with acids/oxidizers.Ester: Susceptible to hydrolysis; stable in dry storage.
GHS Classification Danger Skin Corr.[1][2][3] 1B (H314)Acute Tox. 4 (H302)Treat as a chemical burn hazard. Waste containers must be chemically resistant (HDPE/Glass).
Stability Stable under normal conditionsThe adamantane cage is highly stable and persistent in the environment, mandating incineration.
The "Why" Behind the Protocol
  • Adamantane Persistence: The adamantane cage structure is biologically stable and resists rapid degradation in wastewater treatment plants. Therefore, drain disposal is strictly prohibited to prevent environmental accumulation.

  • Amine Reactivity: The amino group renders the compound basic. If mixed with acidic waste streams, it can generate heat (exothermic neutralization). If mixed with bleach (hypochlorites), it can form chloramines (toxic gas). Segregation is critical.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the material at the point of generation.

A. Solid Waste (Pure Substance)
  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass vial.

  • Secondary Containment: Place the primary container inside a larger high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Mark the inner bag/vial as "Methyl 4-aminoadamantane-1-carboxylate – TOXIC/CORROSIVE."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvents (e.g., Methanol, DCM, DMSO):

  • Segregation: Determine the primary solvent.

    • Halogenated: (e.g., DCM)

      
       Halogenated Waste Stream.
      
    • Non-Halogenated: (e.g., Methanol)

      
       Flammable Organic Waste Stream.
      
  • pH Check: If the solution was part of an acidic workup, ensure the pH is between 5 and 9 before adding to a general organic waste drum to prevent unexpected heating.

Step-by-Step Disposal Protocol

This protocol follows the "Cradle-to-Grave" management principle.

Step 1: Waste Characterization

Confirm the state of the waste. Is it pure solid, a solution, or contaminated debris (gloves/weigh boats)?

Step 2: Packaging (Lab Packing)
  • For Solids: Use the Lab Pack method. Place small containers of the solid into a 5-gallon (or similar) drum lined with vermiculite or another inert absorbent.

  • For Debris: Contaminated gloves, paper towels, and weigh boats must be double-bagged in heavy-duty hazardous waste bags (orange/red biohazard-style bags are often used for toxic solids, but check institutional color codes).

Step 3: Labeling

Apply a hazardous waste label containing:

  • Chemical Name: Methyl 4-aminoadamantane-1-carboxylate (Do not use abbreviations like "MAAC").

  • Hazards: Check "Toxic" and "Corrosive."

Step 4: Requesting Pickup

Contact your Environmental Health & Safety (EHS) department or licensed contractor. Specify that the waste contains an Adamantane Derivative (some incinerators have specific feed rates for cage compounds due to high thermal stability).

Waste Stream Management (RCRA Compliance)

While this specific CAS may not be explicitly P-listed or U-listed under US EPA RCRA regulations, it must be managed as a characteristic hazardous waste due to toxicity and corrosivity.

Table 2: Recommended Waste Codes

Waste TypeRCRA CodeDescription
Pure Solid D002 (if pH > 12.5 in solution) or Non-Regulated Toxic If not strictly corrosive by RCRA definition, manage as "Non-RCRA Regulated Hazardous Waste" (state regulations vary).
In Solvent (Methanol) D001 Ignitable Waste (Flash point < 60°C).
In Solvent (DCM) F002 Spent Halogenated Solvents.

Authoritative Note: Always default to the most stringent classification. If in doubt, code as D001/D002 pending analysis.

Visualized Workflow: Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of Methyl 4-aminoadamantane-1-carboxylate.

DisposalWorkflow Start Waste Generation: Methyl 4-aminoadamantane-1-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated PPE/Sharps StateCheck->Debris SolidAction Double Bag or Vial. Place in Solid Waste Drum. Solid->SolidAction LiquidCheck Check Solvent Type Liquid->LiquidCheck DebrisAction Solid Waste Bin (Hazardous Debris) Debris->DebrisAction Final Apply Hazardous Waste Label (Toxic/Corrosive) SolidAction->Final Halo Halogenated Solvent (e.g., DCM) LiquidCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) LiquidCheck->NonHalo DebrisAction->Final Halo->Final NonHalo->Final Pickup Schedule EHS/Contractor Pickup (Incineration) Final->Pickup

Figure 1: Decision matrix for segregating and packaging adamantane derivative waste streams.

Emergency Contingencies

Spill Response (Dry Powder):

  • Evacuate the immediate area to let dust settle.

  • PPE: Wear nitrile gloves (double layer), lab coat, safety goggles, and an N95 or P100 respirator.

  • Cleanup: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water) to suppress dust, then scoop into a waste bag.

  • Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) to neutralize any remaining amine traces, followed by soap and water.

Spill Response (Solution):

  • Absorb: Use a universal spill pad or vermiculite.

  • Neutralize: If the solution is basic, use a citric acid-based neutralizer only if the solvent is compatible. Otherwise, absorb directly.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

Sources

Personal Protective Equipment & Handling Guide: Methyl 4-aminoadamantane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Methyl 4-aminoadamantane-1-carboxylate is a specialized bifunctional adamantane scaffold widely used in medicinal chemistry for its lipophilicity and ability to cross the blood-brain barrier.

Critical Hazard Class: Irritant / Potential Corrosive (Amine-functionalized) . While specific toxicological data for this exact intermediate may be limited, its structure—a primary amine coupled with a lipophilic cage—dictates a high safety margin. It behaves as a lipophilic base , meaning it can rapidly penetrate skin barriers and cause deep tissue irritation or chemical burns.

Immediate Action Required:

  • State: Solid (White crystalline powder).

  • Storage: Refrigerated (2–8°C), Desiccated.

  • Primary Risk: Inhalation of dust and skin absorption.

Hazard Profiling & Risk Assessment

To handle this compound safely, you must understand the chemical logic of its toxicity.

FeatureChemical CauseSafety Implication
Lipophilicity Adamantane Cage (

framework)
High Bioavailability. Rapidly crosses skin and blood-brain barrier. Systemic absorption is faster than standard amines.
Basicity Primary Amine (

)
Corrosive/Irritant. Potential for chemical burns to mucous membranes (eyes/lungs) upon contact with moisture.
Reactivity Methyl Ester (

)
Hydrolysis Risk. Moisture sensitive. Degradation produces methanol and amino-acids.
Physicality Crystalline SolidStatic Charge. Adamantane derivatives are prone to static buildup, leading to "flying powder" during weighing.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for lipophilic amines.

Tier 1: Routine Handling (Weighing < 1g)
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to dust risk.

  • Hands: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).

    • Why? Nitrile provides excellent resistance to amines. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.

  • Body: Lab coat (Cotton/Polyester blend) + Tyvek® Sleeves .

    • Why? Wrist gaps are the #1 exposure point during weighing.

  • Respiratory: Fume Hood (Face velocity > 100 fpm). If working outside a hood, an N95 particulate respirator is mandatory.

Tier 2: High Exposure (Spills / Synthesis > 5g)
  • Eyes: Face Shield over Goggles.

  • Hands: Extended-cuff Nitrile (8 mil) or Butyl Rubber (if dissolved in penetrating solvents like DCM).

  • Respiratory: P100 Half-mask respirator.

Operational Protocols

A. Storage & Stability Logic

This compound is an amino-ester . It is thermodynamically unstable towards hydrolysis and oxidation over time.

  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen. The amine reacts with atmospheric

    
     to form carbamates; moisture hydrolyzes the ester.
    
  • Container: Amber glass with a Teflon-lined cap.

B. The "Static-Free" Weighing Protocol

Adamantane derivatives are notorious for static cling.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Transfer: Use a glass spatula, not metal. Metal can spark or transfer static charge.

  • Dissolution: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) to minimize dust duration.

C. Reaction Setup (Inert Atmosphere)
  • Purge: All reaction vessels must be flame-dried and purged with Nitrogen/Argon.

  • Ventilation: Scrubber system recommended if heating is involved, as amine vapors may escape.

Visual Workflow: Safe Handling Logic

G cluster_weighing Critical Step: Weighing Start Start: Vial Retrieval WarmUp Equilibrate to RT (Prevent Condensation) Start->WarmUp 30 mins Open Open in Fume Hood WarmUp->Open Static Neutralize Static (Ionizer/Glass Spatula) Open->Static Transfer Transfer Solid Static->Transfer Min. Dust Dissolve Immediate Dissolution (Solvent Capture) Transfer->Dissolve Waste Disposal: Solid Hazardous Waste Dissolve->Waste Contaminated Items

Figure 1: Operational workflow emphasizing moisture control and static neutralization to prevent exposure.

Emergency Response & Spill Control

Scenario A: Dry Powder Spill

Do NOT sweep. Sweeping generates dust aerosols containing the lipophilic amine.

  • Evacuate: Clear the immediate area.

  • Cover: Gently cover the spill with a paper towel dampened with Isopropanol .

    • Why? The solvent suppresses dust and begins solubilizing the lipophile for easier wiping.

  • Wipe: Wipe inward from the perimeter.

  • Clean: Wash surface with mild soapy water, then water.

Scenario B: Skin/Eye Exposure[1][2][3]
  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol on skin; it enhances the absorption of the adamantane cage.

  • Eyes: Flush for 15 minutes. The amine is alkaline; immediate dilution is critical to prevent corneal opacity.

Disposal Specifications

Segregate waste based on chemical compatibility.

Waste StreamCompositionHandling
Solid Waste Contaminated gloves, paper towels, weighing boats.Double-bag in clear polyethylene. Label "Toxic Solid - Basic".
Liquid Waste Mother liquors, reaction solvents.Non-Halogenated Organic (unless DCM used). Do not mix with strong acids (exotherm risk).
Sharps Contaminated needles/glass.Standard Sharps container.

References

  • National Institutes of Health (NIH). (2005). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 1-Adamantanecarboxylic acid (Structural Parent). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Amine-Based Compounds. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminoadamantane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-aminoadamantane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.